1-Phenyl-3-guanylthiourea
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(diaminomethylidene)-3-phenylthiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4S/c9-7(10)12-8(13)11-6-4-2-1-3-5-6/h1-5H,(H5,9,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKGVILAOZDBXSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)N=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70409223 | |
| Record name | 1-Phenyl-3-guanylthiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70409223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15989-47-6 | |
| Record name | 15989-47-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=229302 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Phenyl-3-guanylthiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70409223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Phenyl-3-guanylthiourea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of 1-Phenyl-3-guanylthiourea
Executive Summary
1-Phenyl-3-guanylthiourea is a compound of significant interest within medicinal chemistry and materials science, belonging to a versatile class of molecules known as guanylthiourea derivatives. These derivatives have been explored for a range of biological activities, including potential antimalarial and anticancer applications.[1][2][3] This guide provides a comprehensive, field-proven methodology for the synthesis, purification, and detailed characterization of this compound. The protocols described herein are designed for reproducibility and are supported by an in-depth explanation of the underlying chemical principles and analytical validation steps, ensuring both scientific integrity and practical applicability for researchers in drug discovery and chemical synthesis.
Introduction: The Significance of the Guanylthiourea Scaffold
The guanylthiourea (GTU) moiety is a key pharmacophore, recognized for its potential as an antifolate agent, particularly in the development of antimalarial drugs.[1][2] Its structure combines the features of both guanidine and thiourea, creating a scaffold rich in hydrogen bond donors and acceptors. This allows for potent interactions with biological targets, such as enzymes like dihydrofolate reductase (PfDHFR).[1][4] The phenyl-substituted variant, this compound, serves as a foundational building block for creating more complex derivatives, enabling systematic exploration of structure-activity relationships (SAR).[3] Understanding its synthesis and possessing a robust characterization data set is therefore a critical first step for any research program leveraging this scaffold.
Synthesis of this compound
The most direct and widely adopted synthetic route to this compound involves the nucleophilic addition of a guanylating agent to phenyl isothiocyanate. This method is efficient and relies on readily available starting materials.
Reaction Principle and Mechanism
The core of the synthesis is the reaction between the highly electrophilic carbon atom of the isothiocyanate group (-N=C=S) in phenyl isothiocyanate and a nucleophilic nitrogen atom from a guanyl source, such as N-cyanoguanidine (dicyandiamide). The reaction proceeds via a nucleophilic attack, followed by rearrangement to form the stable guanylthiourea product. The choice of solvent and temperature is critical to ensure a homogenous reaction mixture and to drive the reaction to completion while minimizing side products.
Experimental Workflow: Synthesis and Purification
The following diagram outlines the key stages of the synthesis and subsequent purification of this compound.
Caption: A step-by-step workflow for the synthesis and purification of this compound.
Detailed Synthesis Protocol
This protocol is a synthesized representation based on established chemical principles for this reaction class.
-
Reactant Charging: In a three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add N-cyanoguanidine (dicyandiamide) (1.0 eq).
-
Solvent Addition: Add a suitable solvent, such as aqueous ethanol, to dissolve the N-cyanoguanidine with gentle warming if necessary. The use of water is crucial for the initial stages of the reaction involving N-cyanoguanidine.[5]
-
Addition of Phenyl Isothiocyanate: To the stirring solution, add phenyl isothiocyanate (1.0 eq) dropwise at room temperature. Phenyl isothiocyanate is a key reagent in the synthesis of thiourea derivatives.[6]
-
Reaction: Heat the reaction mixture to reflux (approximately 70-80 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation of Crude Product: After the reaction is complete, allow the mixture to cool slowly to room temperature, and then chill in an ice bath to facilitate precipitation. Collect the resulting solid precipitate by vacuum filtration.
-
Washing: Wash the crude product on the filter with several portions of cold water, followed by a small amount of cold ethanol to remove unreacted starting materials and soluble impurities.
-
Purification (Recrystallization): Purify the crude solid by recrystallization. Dissolve the product in a minimal amount of hot methanol or ethanol.[5] Allow the solution to cool slowly to room temperature and then place it in a refrigerator to maximize crystal formation.
-
Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry under vacuum to a constant weight. The final product should be a white to off-white crystalline powder.[7]
Physicochemical Properties and Characterization
Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. The following techniques provide a self-validating system for verification.
Characterization Workflow
The logical flow for analytical confirmation of the synthesized product is depicted below.
Caption: A logical cascade for the analytical confirmation of this compound.
Summary of Analytical Data
The expected analytical data for this compound are summarized in the table below.
| Parameter | Technique | Expected Result | Reference |
| Molecular Formula | - | C₈H₁₀N₄S | [7][8] |
| Molecular Weight | - | 194.26 g/mol | [7] |
| Appearance | Visual Inspection | White to almost white powder/crystal | [7] |
| Melting Point | Melting Point Apparatus | 165 - 170 °C | [7] |
| Molecular Ion | Mass Spectrometry (ESI+) | m/z ≈ 195.07 ([M+H]⁺) | [8] |
| ¹H NMR | NMR Spectroscopy (DMSO-d₆) | Phenyl protons (δ ≈ 7.1-7.5 ppm, m); N-H protons (broad singlets, variable δ) | [9] |
| ¹³C NMR | NMR Spectroscopy (DMSO-d₆) | C=S (δ ≈ 180 ppm); Aromatic carbons (δ ≈ 120-140 ppm); C=N (guanidyl C) | [3] |
| Key IR Absorptions | FTIR Spectroscopy (cm⁻¹) | N-H stretch (3100-3400), Aromatic C-H stretch (~3050), C=N stretch (1600-1650), C=S stretch (1100-1250) | [10][11] |
Detailed Spectroscopic Interpretation
-
FTIR Spectroscopy: The infrared spectrum provides a rapid confirmation of key functional groups. The presence of broad peaks in the 3100-3400 cm⁻¹ region is indicative of the N-H stretching vibrations. Aromatic C-H stretches typically appear just above 3000 cm⁻¹.[11] The C=N stretch of the guanidyl group and the characteristic C=S (thiocarbonyl) stretch are crucial for confirming the formation of the desired product.[10]
-
NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for unambiguous structural elucidation.
-
¹H NMR: The spectrum will show a complex multiplet in the aromatic region (δ ≈ 7.1-7.5 ppm) corresponding to the five protons of the phenyl ring. Several broad signals corresponding to the chemically distinct N-H protons will also be present; their chemical shifts can be concentration and solvent dependent.
-
¹³C NMR: The ¹³C NMR spectrum will provide evidence for all unique carbon atoms. The most downfield signal will be that of the thiocarbonyl carbon (C=S), typically appearing around δ ≈ 180 ppm. The carbons of the phenyl ring will resonate in the δ ≈ 120-140 ppm range, and the guanidyl carbon will also be found in this region.
-
-
Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the compound. In positive ion mode, the spectrum is expected to show a prominent peak for the protonated molecule ([M+H]⁺) at an m/z value corresponding to the molecular weight plus the mass of a proton (194.26 + 1.008 ≈ 195.27). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[8]
Safety and Handling
Phenyl isothiocyanate is toxic and has a pungent odor; it should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[6] Thiourea derivatives should be handled with care, as their toxicological properties may not be fully characterized. Standard laboratory safety procedures should be followed at all times.
Conclusion
This guide has detailed a robust and verifiable methodology for the synthesis and characterization of this compound. By following the outlined protocols for synthesis and leveraging the comprehensive analytical cascade, researchers can confidently produce and validate this important chemical building block. The provided rationale for experimental choices and detailed characterization data serve to empower scientists in drug development and related fields to utilize this versatile scaffold in their research endeavors.
References
-
Kumar, A., Khan, W., Singh, B. K., & Bharatam, P. V. (2019). Design, synthesis and biological evaluation of 4-aminoquinoline-guanylthiourea derivatives as antimalarial agents. Bioorganic Chemistry, 91, 103094. [Link]
-
Adane, L., et al. (2020). Guanylthiourea derivatives as potential antimalarial agents: Synthesis, in vivo and molecular modelling studies. ResearchGate. [Link]
-
Davis, T. L., & Blanchard, K. C. (1929). GUANYLTHIOUREA. Organic Syntheses, 09, 48. [Link]
-
Gonçalves, I. L., et al. (2021). Synthesis of 1-Phenylthiourea: An Undergraduate Organic Chemistry Experiment Illustrating Carbonyl Transformations. Journal of Chemical Education, 98(3), 986-991. [Link]
-
Thomas, S. (2019). Synthesis of Thiourea and Guanidine Derivatives and Testing for Biological Activity. Kent Academic Repository, University of Kent. [Link]
-
PubChem. (n.d.). This compound. PubChem. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectrum of 1,3-diphenyl thiourea. ResearchGate. Retrieved from [Link]
-
PubChem. (n.d.). 1-Phenyl-3-[4-(phenylsulfamoyl)phenyl]thiourea. PubChem. Retrieved from [Link]
-
IJCRT. (n.d.). REVIEW ON SYNTHESIS AND ANTIMICROBIAL ACTIVITY PHENYLTHIOUREA. IJCRT.org. Retrieved from [Link]
-
Dains, F. B., Brewster, R. Q., & Olander, C. P. (1926). PHENYL ISOTHIOCYANATE. Organic Syntheses, 06, 72. [Link]
-
ResearchGate. (n.d.). Reaction of compound 1 with phenyl isothiocyanate. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Reactions of 3 with phenyl isocyanate and benzoyl isothiocyanate. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Electronic Structure and Reactivity of Guanylthiourea: A Quantum Chemical Study. ResearchGate. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. MySkinRecipes. Retrieved from [Link]
-
PubChem. (n.d.). Phenylthiourea. PubChem. Retrieved from [Link]
-
NIST. (n.d.). Thiourea, phenyl-. NIST WebBook. Retrieved from [Link]
-
ResearchGate. (n.d.). 1H-NMR spectra of the thiourea derivatives. ResearchGate. Retrieved from [Link]
-
Wikipedia. (n.d.). Phenyl isothiocyanate. Wikipedia. Retrieved from [Link]
-
Organic Chemistry Portal. (2013). Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process. Organic Chemistry Portal. Retrieved from [Link]
-
ResearchGate. (n.d.). 1H NMR spectrum of (1c) 1-(4-methylphenyl)-3-phenyl-thiourea (CHCl3-d). ResearchGate. Retrieved from [Link]
-
SciSpace. (n.d.). Synthesis and Biologic Properties of Some 1-(Alchyl)Phenyl-3-(4-(3-(Pyridin-2-Il)Acryloyl)Phenylthiourea. SciSpace. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. University of Colorado Boulder. Retrieved from [Link]
-
Gonçalves, I. L., et al. (2021). Synthesis of 1-Phenylthiourea: An Undergraduate Organic Chemistry Experiment Illustrating Carbonyl Transformations. Semantic Scholar. Retrieved from [Link]
-
Panicker, C. Y., et al. (2010). FT-IR, FT-Raman and ab-initio studies of 1,3-diphenyl thiourea. European Journal of Chemistry, 1(3), 173-178. [Link]
-
ResearchGate. (n.d.). N-Terminal Derivatization of Peptides with Isothiocyanate Analogues Promoting Edman-Type Cleavage and Enhancing Sensitivity in Electrospray Ionization Tandem Mass Spectrometry Analysis. ResearchGate. Retrieved from [Link]
-
Umetani, S., Sasayama, K., & Matsui, M. (1982). On 1-Phenyl-3-Methy1-4-Benzoylthiopyrazol-5-One As an Analytical Reagent. Bulletin of the Institute for Chemical Research, Kyoto University, 60(3-4), 276-281. [Link]
Sources
- 1. Design, synthesis and biological evaluation of 4-aminoquinoline-guanylthiourea derivatives as antimalarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. kar.kent.ac.uk [kar.kent.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Phenyl isothiocyanate - Wikipedia [en.wikipedia.org]
- 7. This compound [myskinrecipes.com]
- 8. PubChemLite - this compound (C8H10N4S) [pubchemlite.lcsb.uni.lu]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. uanlch.vscht.cz [uanlch.vscht.cz]
An In-depth Technical Guide to the Physical and Chemical Properties of 1-Phenyl-3-guanylthiourea
Introduction
1-Phenyl-3-guanylthiourea is a fascinating and multifaceted molecule that holds considerable interest for researchers in medicinal chemistry, drug development, and materials science. Its structure, which uniquely combines the functionalities of both a phenylthiourea and a guanidine moiety, imparts a distinct set of physical and chemical properties that are ripe for exploration and exploitation. This guide provides a comprehensive overview of this compound, delving into its synthesis, physicochemical characteristics, and pertinent experimental methodologies for its characterization. The insights provided herein are intended to empower researchers to better understand and utilize this compound in their scientific endeavors.
From a drug development perspective, the thiourea and guanidine groups are well-recognized pharmacophores. Thiourea derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. Similarly, the highly basic guanidine group is a key feature in many biologically active compounds and is known to participate in crucial hydrogen bonding interactions with biological targets. The combination of these two groups in this compound suggests a potential for novel biological activities, particularly as an antithyroid agent, and as a versatile intermediate in the synthesis of various pharmaceuticals, herbicides, and dyes.[1][2]
This technical guide will be structured to provide a logical and in-depth exploration of this compound, beginning with its synthesis and moving through to its detailed physicochemical properties and the experimental protocols necessary for their determination.
Molecular Structure and Key Features
This compound possesses a unique molecular architecture that dictates its chemical behavior. The structure features a central thiourea core linked to a phenyl group on one nitrogen and a guanidinyl group on the other.
Figure 1: Key functional groups of this compound.
The phenyl group introduces aromaticity and hydrophobicity, influencing the molecule's solubility and potential for π-π stacking interactions. The thiourea moiety is known for its ability to form strong hydrogen bonds and coordinate with metal ions. The highly basic guanidine group is typically protonated at physiological pH, rendering the molecule cationic and enhancing its water solubility and ability to interact with negatively charged biological macromolecules.
Synthesis of this compound
The synthesis of this compound can be approached through several synthetic routes, leveraging the reactivity of its constituent functional groups. A plausible and efficient method involves the reaction of phenyl isothiocyanate with guanidine. This reaction is a classic example of nucleophilic addition to an isothiocyanate.
Figure 2: Proposed synthesis workflow for this compound.
Experimental Protocol: Synthesis of this compound
Materials:
-
Phenyl isothiocyanate
-
Guanidine hydrochloride
-
Sodium ethoxide
-
Absolute ethanol
-
Diethyl ether
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Büchner funnel and filter paper
Procedure:
-
Preparation of Guanidine Free Base: In a round-bottom flask, dissolve guanidine hydrochloride in absolute ethanol. To this solution, add a stoichiometric equivalent of sodium ethoxide to liberate the free guanidine base. The precipitated sodium chloride can be removed by filtration.
-
Reaction: To the ethanolic solution of guanidine, add an equimolar amount of phenyl isothiocyanate dropwise with continuous stirring.
-
Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation of Product: After the reaction is complete, allow the mixture to cool to room temperature. The product, this compound, may precipitate out of the solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization.
-
Purification: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with cold diethyl ether to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent such as ethanol.
-
Drying: Dry the purified crystals in a vacuum oven to obtain the final product.
Causality Behind Experimental Choices:
-
The use of guanidine hydrochloride and a strong base like sodium ethoxide is a standard method to generate the more reactive free guanidine base in situ.
-
Ethanol is chosen as the solvent due to its ability to dissolve both reactants and its relatively high boiling point for refluxing.
-
Refluxing provides the necessary activation energy to drive the reaction to completion in a reasonable timeframe.
-
Washing with diethyl ether is effective for removing non-polar impurities.
-
Recrystallization is a robust technique for purifying solid organic compounds to a high degree.
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the table below. It is important to note that while some of these properties have been experimentally determined, others are predicted based on the properties of structurally similar compounds.
| Property | Value | Source/Method |
| Molecular Formula | C₈H₁₀N₄S | - |
| Molecular Weight | 194.26 g/mol | - |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 165-170 °C | [1] |
| Solubility | ||
| Sparingly soluble in water | Predicted based on N-phenylthiourea[3] | |
| Soluble in DMSO, Dimethylformamide | Predicted based on N-phenylthiourea[3] | |
| Soluble in alcohols (e.g., ethanol, methanol) | Predicted based on thiourea derivatives[4] | |
| pKa (of Guanidinium ion) | ~10-12 (Predicted) | Based on substituted aryl guanidines[5][6][7][8] |
| UV-Vis (λmax) | Not available | - |
Solubility
The solubility of this compound is a critical parameter for its application in biological assays and as a synthetic intermediate. Based on its structure and the properties of related compounds, it is expected to be sparingly soluble in water and non-polar organic solvents, but soluble in polar aprotic solvents like DMSO and DMF, as well as in alcohols.
Experimental Protocol: Determination of Solubility
Materials:
-
This compound
-
A range of solvents (e.g., water, ethanol, methanol, DMSO, DMF, acetone, hexane)
-
Vials with screw caps
-
Analytical balance
-
Shaking incubator or orbital shaker
-
Centrifuge
-
UV-Vis spectrophotometer or HPLC system
Procedure (Isothermal Shake-Flask Method):
-
Sample Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.
-
Equilibration: Place the vials in a shaking incubator set at a constant temperature (e.g., 25 °C) and agitate for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, centrifuge the vials at high speed to separate the undissolved solid from the saturated solution.
-
Sample Analysis: Carefully withdraw a known volume of the supernatant and dilute it with a suitable solvent.
-
Quantification: Determine the concentration of this compound in the diluted solution using a calibrated UV-Vis spectrophotometer or an HPLC method.
-
Calculation: Calculate the solubility of the compound in the chosen solvent in units such as mg/mL or mol/L.
Acidity/Basicity (pKa)
The guanidine group in this compound is highly basic and will be protonated under acidic and neutral conditions. The pKa of the conjugate acid (the guanidinium ion) is a key parameter that governs the ionization state of the molecule at a given pH, which in turn affects its solubility, lipophilicity, and interaction with biological targets. The pKa of substituted aryl guanidines is influenced by the electronic effects of the substituents on the phenyl ring.
Experimental Protocol: pKa Determination by Potentiometric Titration
Materials:
-
This compound
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
pH meter with a calibrated electrode
-
Burette
-
Beaker
-
Magnetic stirrer and stir bar
Procedure:
-
Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water (or a water/co-solvent mixture if solubility is low).
-
Acidification: Add a known excess of standardized HCl to the solution to ensure that the guanidine group is fully protonated.
-
Titration: Titrate the solution with the standardized NaOH solution, recording the pH after each addition of titrant.
-
Data Analysis: Plot the pH of the solution as a function of the volume of NaOH added. The pKa can be determined from the titration curve, typically as the pH at the half-equivalence point. More accurate values can be obtained by using appropriate software to analyze the titration data.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl group, the N-H protons of the thiourea and guanidine moieties, and the amino protons of the guanidine group. The aromatic protons will likely appear as a multiplet in the range of 7.0-8.0 ppm. The N-H protons are expected to be broad singlets, and their chemical shifts will be highly dependent on the solvent and concentration. The amino protons of the guanidine group may also appear as a broad singlet.
¹³C NMR: The carbon NMR spectrum will provide information about the carbon skeleton. The aromatic carbons will resonate in the region of 120-140 ppm. The thiocarbonyl carbon (C=S) is expected to have a characteristic downfield chemical shift, typically in the range of 180-190 ppm. The guanidinyl carbon will also appear in the downfield region.
Predicted NMR Data (based on analogous compounds):
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| ¹H | 7.0 - 8.0 | m | Aromatic protons (phenyl group) |
| Variable (broad) | s (br) | N-H protons (thiourea and guanidine) - position and intensity are solvent and concentration dependent | |
| Variable (broad) | s (br) | NH₂ protons (guanidine) | |
| ¹³C | ~180 - 190 | - | Thiocarbonyl carbon (C=S) |
| ~155 - 165 | - | Guanidinyl carbon | |
| ~120 - 140 | - | Aromatic carbons (phenyl group) |
Infrared (IR) Spectroscopy
The IR spectrum of this compound will exhibit characteristic absorption bands for its functional groups.
Predicted Characteristic IR Absorptions:
| Wavenumber (cm⁻¹) | Vibration | Intensity |
| 3400 - 3100 | N-H stretching (thiourea and guanidine) | Strong, broad |
| 3100 - 3000 | C-H stretching (aromatic) | Medium |
| ~1640 | C=N stretching (guanidine) | Strong |
| 1600, 1490 | C=C stretching (aromatic ring) | Medium |
| ~1550 | N-H bending | Medium |
| ~1350 | C-N stretching | Strong |
| ~1170 | C=S stretching (thiourea) | Medium |
| 750, 690 | C-H out-of-plane bending (monosubstituted benzene) | Strong |
Mass Spectrometry (MS)
Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule. In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) at m/z 194 would be expected. The fragmentation pattern would likely involve cleavage of the bonds adjacent to the thiourea and guanidine groups.
Predicted Fragmentation Pathways:
Figure 3: Predicted major fragmentation pathways of this compound in mass spectrometry.
Crystal Structure
While the specific crystal structure of this compound has not been reported in the Cambridge Structural Database, the crystal structures of numerous phenylthiourea derivatives have been determined.[1][2][9] A common feature of these structures is the formation of intermolecular hydrogen bonds involving the N-H protons of the thiourea moiety as donors and the sulfur atom as an acceptor. This often leads to the formation of centrosymmetric dimers or extended hydrogen-bonded networks.
It is highly probable that this compound would also exhibit extensive hydrogen bonding in the solid state, involving both the thiourea and the guanidine functionalities. X-ray crystallography would be the definitive technique to elucidate its three-dimensional structure and intermolecular interactions.
Experimental Protocol: Single-Crystal X-ray Diffraction
Materials:
-
High-purity crystalline sample of this compound
-
Suitable solvent for crystal growth (e.g., ethanol, methanol, acetonitrile)
-
Small vials or test tubes
-
Single-crystal X-ray diffractometer
Procedure:
-
Crystal Growth: Grow single crystals of this compound of suitable size and quality for X-ray diffraction. This is typically achieved by slow evaporation of a saturated solution, slow cooling of a hot saturated solution, or vapor diffusion.
-
Crystal Mounting: Select a well-formed single crystal and mount it on a goniometer head.
-
Data Collection: Place the mounted crystal on the X-ray diffractometer and collect diffraction data by irradiating the crystal with a monochromatic X-ray beam and recording the diffraction pattern as the crystal is rotated.
-
Structure Solution and Refinement: Process the collected diffraction data to determine the unit cell parameters and space group. Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions. Refine the structural model against the experimental data to obtain the final, accurate crystal structure.
Conclusion
This compound is a molecule with significant potential, stemming from its unique combination of phenyl, thiourea, and guanidine functionalities. This guide has provided a comprehensive overview of its known and predicted physical and chemical properties, along with detailed experimental protocols for its synthesis and characterization. While there are still gaps in the experimental data for this specific compound, the information presented, drawn from established chemical principles and data from analogous structures, provides a robust framework for researchers. It is our hope that this guide will serve as a valuable resource, stimulating further investigation into the properties and applications of this compound and paving the way for new discoveries in medicinal chemistry and beyond.
References
-
MySkinRecipes. This compound. [Link]
-
MySkinRecipes. This compound (Thai). [Link]
-
ResearchGate. Phenylthiourea. [Link]
-
Semantic Scholar. Substituent effects on the basicity (pKa) of aryl guanidines and 2-(arylimino)imidazolidines. [Link]
-
ACS Publications. New Compounds - Synthesis of N-Aryl-N'-2-thiazolylguanidines. [Link]
-
Amazon S3. Supporting Information Determination of thiourea solubility in twelve different mono- solvents and its comparison with structura. [Link]
-
ResearchGate. (PDF) Synthesis, characterization and crystal structure of 1-(4-methylbenzoyl)-3-(4 aminosulfonylphenyl)thiourea. [Link]
-
ResearchGate. Substituent effect on the basicity (pKa) of aryl guanidines and 2-(arylimino)imidazolidines: correlations of pH-metric and UV-metric values with predictions from gas-phase ab initio bond lengths. [Link]
-
Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000159). [Link]
-
RSC Publishing. Substituent effects on the basicity (pKa) of aryl guanidines and 2-(arylimino)imidazolidines: correlations of pH-metric and UV-metric values with predictions from gas-phase ab initio bond lengths. [Link]
-
ResearchGate. Solubilities and Enthalpies of Solution for Thiourea in Ethanol or Methanol + Water. [Link]
-
NIH. Prediction of Aqueous pKa Values for Guanidine-Containing Compounds Using Ab Initio Gas-Phase Equilibrium Bond Lengths. [Link]
-
INIS-IAEA. Measurement and correlation of solubility of thiourea in two solvent mixtures from T = (283.15 to 313.15) K. [Link]
Sources
- 1. Synthesis, characterization, and crystal structures of N,N′-bis(2-dialkylaminophenyl)thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Substituent effects on the basicity (pKa) of aryl guanidines and 2-(arylimino)imidazolidines: correlations of pH-metric and UV-metric values with predictions from gas-phase ab initio bond lengths - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Prediction of Aqueous pKa Values for Guanidine-Containing Compounds Using Ab Initio Gas-Phase Equilibrium Bond Lengths - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Unraveling the Enigma: A Technical Guide to the Biological Mechanism of 1-Phenyl-3-guanylthiourea
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Phenyl-3-guanylthiourea (PGTU) is a synthetic compound belonging to the diverse class of thiourea derivatives, a group of molecules that has garnered significant attention for its wide-ranging biological activities. While the broader family of thioureas has been explored for applications ranging from antimalarial to anticancer therapies, the specific mechanism of action of PGTU within biological systems remains largely uncharted territory. This technical guide synthesizes the current, albeit limited, understanding of PGTU and its chemical relatives to propose potential mechanisms of action and provide a comprehensive framework for future investigation. By examining the established activities of phenylthiourea and guanylthiourea moieties, we can construct a logical and scientifically rigorous roadmap for elucidating the precise molecular interactions and cellular consequences of PGTU. This document is intended to serve as a foundational resource for researchers dedicated to exploring the therapeutic potential of this enigmatic compound.
Introduction: The Thiourea Scaffold and the Promise of PGTU
Thiourea and its derivatives represent a versatile class of compounds with a rich history in medicinal chemistry.[1][2] Their structural diversity allows for a broad spectrum of biological activities, including antibacterial, antiviral, anti-inflammatory, and anticancer properties.[2][3] The core thiourea structure, characterized by a sulfur atom double-bonded to a carbon atom that is also bonded to two nitrogen atoms, provides a flexible scaffold for chemical modification, leading to a wide array of derivatives with unique pharmacological profiles.
This compound (PGTU) is a specific derivative that incorporates both a phenyl group and a guanyl group. While direct research on PGTU's mechanism of action is sparse, the known biological effects of its constituent parts offer valuable clues. Phenylthiourea (PTU) is a well-documented inhibitor of tyrosinase (phenoloxidase), an enzyme crucial for melanin synthesis.[4][5][6] On the other hand, guanylthiourea derivatives have shown promise as antimalarial agents by targeting the Plasmodium falciparum dihydrofolate reductase (PfDHFR) enzyme.[7][8] This suggests that PGTU may possess a multi-faceted mechanism of action, potentially interacting with various biological targets.
This guide will delve into the hypothesized mechanisms of action for PGTU, drawing parallels from related compounds, and will provide detailed experimental protocols to systematically investigate these hypotheses.
Hypothesized Mechanisms of Action
Based on the known activities of its chemical relatives, we can propose several potential mechanisms of action for this compound. These hypotheses provide a starting point for experimental investigation.
Enzyme Inhibition: A Primary Suspect
A prevalent mechanism of action for many thiourea derivatives is the inhibition of specific enzymes.
-
Tyrosinase Inhibition: Given that phenylthiourea is a known competitive inhibitor of tyrosinase, it is highly probable that PGTU also interacts with this enzyme.[5][6] Tyrosinase is a key enzyme in the melanin biosynthesis pathway, and its inhibition has implications for conditions related to hyperpigmentation.
-
Dihydrofolate Reductase (DHFR) Inhibition: The demonstrated activity of guanylthiourea derivatives against Plasmodium falciparum DHFR suggests that PGTU could also function as a DHFR inhibitor.[7][8] This enzyme is critical for the synthesis of nucleic acids and amino acids, making it an attractive target for antimicrobial and anticancer drugs.
Modulation of Signaling Pathways
Thiourea derivatives have been shown to influence various cellular signaling pathways.
-
Wnt/β-catenin Signaling: Some substituted phenylthiourea derivatives have been reported to inhibit the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer.
-
Kinase Inhibition: The urea and thiourea scaffolds are present in several kinase inhibitors. It is plausible that PGTU could interact with the ATP-binding site of various kinases, thereby modulating their activity and downstream signaling events.
Receptor Modulation
-
Cannabinoid Receptor Allosteric Modulation: Phenylthiourea derivatives have been identified as allosteric modulators of the cannabinoid type-1 (CB1) receptor, suggesting a potential role for PGTU in modulating endocannabinoid signaling.[9]
Experimental Workflows for Mechanistic Elucidation
To validate the hypothesized mechanisms of action, a systematic and multi-faceted experimental approach is required. The following protocols are designed to provide a comprehensive investigation into the biological activity of PGTU.
Workflow for Investigating Enzyme Inhibition
This workflow outlines the steps to determine if PGTU acts as an inhibitor of specific enzymes like tyrosinase and DHFR.
Caption: Workflow for determining enzyme inhibition by PGTU.
Detailed Protocol: In Vitro Tyrosinase Inhibition Assay
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound (PGTU) in DMSO.
-
Prepare a 1000 U/mL stock solution of mushroom tyrosinase in phosphate buffer (pH 6.8).
-
Prepare a 2 mM solution of L-DOPA (substrate) in phosphate buffer.
-
Prepare phosphate buffer (50 mM, pH 6.8).
-
-
Assay Procedure:
-
In a 96-well plate, add 20 µL of various concentrations of PGTU (serially diluted from the stock solution).
-
Add 140 µL of phosphate buffer to each well.
-
Add 20 µL of the tyrosinase solution to each well and incubate at 25°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of the L-DOPA solution to each well.
-
Immediately measure the absorbance at 475 nm every minute for 20 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each PGTU concentration.
-
Determine the percentage of inhibition for each concentration relative to a control (DMSO without PGTU).
-
Plot the percentage of inhibition against the logarithm of the PGTU concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Signaling Pathway Analysis Workflow
This workflow details the investigation of PGTU's effects on cellular signaling pathways.
Caption: Workflow for analyzing the impact of PGTU on signaling pathways.
Quantitative Data Summary
While specific quantitative data for this compound is not extensively available, the following table summarizes the reported activity of related thiourea derivatives to provide a comparative context.
| Compound/Derivative Class | Biological Target/Activity | Reported Potency (IC50/EC50) | Reference |
| Guanylthiourea derivatives | Plasmodium falciparum DHFR | 0.43 - 8.04 µM | [7][8] |
| Phenylthiourea (PTU) | Tyrosinase (Phenoloxidase) | 0.21 ± 0.09 µM (Ki) | [5] |
| 1,3-Disubstituted thioureas | Anticancer (various cell lines) | 1.5 - 8.9 µM | |
| 1-Phenyl-3-thiophenylurea derivatives | Cannabinoid Type-1 (CB1) Receptor Allosteric Modulator | Varies (potency in µM range) | [9] |
Conclusion and Future Directions
The exploration of this compound's mechanism of action is still in its infancy. However, by leveraging the knowledge of its chemical relatives, a clear path for investigation emerges. The proposed hypotheses, centered on enzyme inhibition, signaling pathway modulation, and receptor interaction, provide a solid foundation for future research. The experimental workflows detailed in this guide offer a systematic approach to unraveling the biological intricacies of PGTU.
Future research should focus on a comprehensive screening of PGTU against a panel of kinases and other relevant enzymes. Furthermore, unbiased "omics" approaches, such as proteomics and transcriptomics, could reveal novel targets and pathways affected by PGTU, providing a more complete picture of its mechanism of action. The insights gained from these studies will be crucial in determining the therapeutic potential of this compound and guiding its development as a potential drug candidate.
References
-
Verma, G., et al. (2019). Design, synthesis and biological evaluation of 4-aminoquinoline-guanylthiourea derivatives as antimalarial agents. Bioorganic Chemistry, 91, 103094. [Link]
-
Singh, R., et al. (2017). Guanylthiourea derivatives as potential antimalarial agents: Synthesis, in vivo and molecular modelling studies. European Journal of Medicinal Chemistry, 135, 339-348. [Link]
- TCI. (2005). This compound Material Safety Data Sheet.
-
Thomas, S. (2019). Synthesis of Thiourea and Guanidine Derivatives and Testing for Biological Activity. Kent Academic Repository. [Link]
-
Polska, A., et al. (2021). Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. Molecules, 26(21), 6536. [Link]
-
National Center for Biotechnology Information. (n.d.). Phenylthiourea. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Phenyl-3-(2-thiazolyl)-2-thiourea. PubChem. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
Kulkarni, P. M., et al. (2019). Synthesis and Pharmacological Evaluation of 1-Phenyl-3-Thiophenylurea Derivatives as Cannabinoid Type-1 Receptor Allosteric Modulators. Journal of Medicinal Chemistry, 62(23), 10836-10854. [Link]
-
Al-Ghorbani, M., et al. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. Molecules, 29(11), 2635. [Link]
-
Al-Ghorbani, M., et al. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. ResearchGate. [Link]
-
Ryazanova, A. D., et al. (2012). The phenylthiourea is a competitive inhibitor of the enzymatic oxidation of DOPA by phenoloxidase. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(1), 78-83. [Link]
-
PubChemLite. (n.d.). This compound (C8H10N4S). Retrieved from [Link]
-
Ryazanova, A. D., et al. (2011). The phenylthiourea is a competitive inhibitor of the enzymatic oxidation of DOPA by phenoloxidase. ResearchGate. [Link]
-
de Campos, R. P., et al. (2008). Synthesis of new 1-phenyl-3-{4-[(2E)-3-phenylprop-2-enoyl]phenyl}-thiourea and urea derivatives with anti-nociceptive activity. Bioorganic & Medicinal Chemistry, 16(18), 8122-8129. [Link]
-
Al-Sanea, M. M., et al. (2021). Synthesis and In Vitro Antiproliferative Activity of New 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea Scaffold-Based Compounds. ResearchGate. [Link]
-
Ghorab, M. M., et al. (2016). Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. Molecules, 21(3), 334. [Link]
Sources
- 1. kar.kent.ac.uk [kar.kent.ac.uk]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Phenylthiourea | C7H8N2S | CID 676454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. The phenylthiourea is a competitive inhibitor of the enzymatic oxidation of DOPA by phenoloxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis and biological evaluation of 4-aminoquinoline-guanylthiourea derivatives as antimalarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Guanylthiourea derivatives as potential antimalarial agents: Synthesis, in vivo and molecular modelling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Pharmacological Evaluation of 1-Phenyl-3-Thiophenylurea Derivatives as Cannabinoid Type-1 Receptor Allosteric Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-Phenyl-3-guanylthiourea: From Discovery to Therapeutic Potential
This guide provides a comprehensive technical overview of 1-Phenyl-3-guanylthiourea, a molecule of significant interest in medicinal chemistry. We will delve into its historical context, synthesis, and multifaceted biological activities, offering researchers, scientists, and drug development professionals a thorough understanding of its properties and potential applications.
Introduction: The Emergence of Thiourea Derivatives in Drug Discovery
The journey of drug discovery is often a testament to the remarkable versatility of organic chemistry. Among the myriad of scaffolds explored, thiourea and its derivatives have consistently emerged as privileged structures, demonstrating a broad spectrum of biological activities.[1] The core structure, characterized by a C=S group flanked by two nitrogen atoms, provides a unique combination of hydrogen bonding capabilities, lipophilicity, and coordination properties. This has led to the development of thiourea-containing compounds with applications ranging from anticonvulsants and antithyroid agents to antimicrobial and anticancer therapies.[1][2] this compound, which incorporates both a phenyl and a guanyl moiety, represents a fascinating convergence of structural features that hint at a rich and complex pharmacological profile.
Historical Context: A Legacy of Thiourea in Medicinal Chemistry
While a specific, detailed account of the initial discovery of this compound is not prominently documented in readily available historical records, its conceptual origins can be traced back to the broader exploration of thiourea and guanidine derivatives in the late 19th and early 20th centuries. The synthesis of urea by Friedrich Wöhler in 1828 is a landmark in organic chemistry, and the subsequent synthesis of its sulfur analog, thiourea, opened new avenues for chemical exploration.[3]
Early research into phenylthiourea revealed its peculiar property of being either intensely bitter or tasteless to different individuals, a finding that later played a role in genetic studies.[2] The discovery of the anticonvulsant properties of phenobarbital in 1912 spurred the search for other organic molecules with efficacy against epilepsy, a journey that would eventually include thiourea derivatives.[4] The recognition of the goitrogenic (antithyroid) effects of certain thiourea-containing compounds in the 1940s was another pivotal moment, leading to the development of drugs like propylthiouracil (PTU) and methimazole for the treatment of hyperthyroidism.[5] The synthesis and investigation of this compound can be seen as a logical progression of this historical trajectory, combining the known pharmacophores of phenylthiourea and guanidine to explore novel therapeutic potential.
Synthesis and Characterization
The synthesis of this compound can be achieved through a reliable and straightforward methodology based on the principles of nucleophilic addition. A common approach involves the reaction of phenyl isothiocyanate with guanidine.
Experimental Protocol: Synthesis of this compound
Materials:
-
Phenyl isothiocyanate
-
Guanidine hydrochloride
-
Sodium ethoxide (or other suitable base)
-
Ethanol (anhydrous)
-
Diethyl ether
-
Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Preparation of Guanidine Free Base: In a round-bottom flask, dissolve guanidine hydrochloride in anhydrous ethanol. To this solution, add a stoichiometric equivalent of a strong base, such as sodium ethoxide, to liberate the free guanidine base. The reaction is typically stirred at room temperature.
-
Reaction with Phenyl Isothiocyanate: To the ethanolic solution of guanidine, add phenyl isothiocyanate dropwise with continuous stirring. The reaction is exothermic, and the rate of addition should be controlled to maintain a gentle reflux.
-
Reaction Completion and Product Isolation: After the addition is complete, the reaction mixture is refluxed for a specified period (typically 1-2 hours) to ensure complete reaction. Upon cooling, the desired this compound product will precipitate out of the solution.
-
Purification: The crude product is collected by filtration and washed with cold diethyl ether to remove any unreacted starting materials. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol, to yield a crystalline solid.
Characterization:
The structure and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
Melting Point: Determination of a sharp melting point range.
-
Spectroscopy:
-
FTIR: To identify characteristic functional groups such as N-H, C=S, and aromatic C-H stretches.
-
¹H NMR and ¹³C NMR: To confirm the chemical structure and the number and environment of protons and carbons.
-
Mass Spectrometry: To determine the molecular weight of the compound.
-
Pharmacological Profile and Mechanism of Action
This compound is of interest primarily for its potential anticonvulsant and antithyroid activities. The mechanisms underlying these effects are rooted in the distinct contributions of its structural components.
Anticonvulsant Activity
The anticonvulsant properties of many thiourea derivatives are thought to arise from their ability to modulate neuronal excitability. While the precise mechanism for this compound is not definitively established, it is hypothesized to act through one or more of the following pathways common to other anticonvulsants:
-
Modulation of Voltage-Gated Ion Channels: Many anticonvulsant drugs exert their effects by blocking voltage-gated sodium or calcium channels, which reduces the rapid and excessive firing of neurons that characterizes a seizure.[6]
-
Enhancement of GABAergic Neurotransmission: Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. Enhancing GABAergic signaling, either by acting on GABA receptors or by inhibiting GABA reuptake or metabolism, can suppress seizure activity.[6] The guanyl moiety of the molecule may play a role in interacting with GABAergic systems.
-
Attenuation of Glutamatergic Neurotransmission: Glutamate is the major excitatory neurotransmitter. Antagonizing glutamate receptors, such as the NMDA receptor, can reduce neuronal hyperexcitability.[7]
Antithyroid Activity
The antithyroid effects of phenylthiourea and related compounds are well-established.[5] The primary mechanism of action is the inhibition of thyroid peroxidase (TPO), a key enzyme in the synthesis of thyroid hormones.[8]
The process of thyroid hormone synthesis involves the following steps:
-
Iodide Uptake: Iodide ions are actively transported into the thyroid follicular cells.
-
Iodide Oxidation: TPO catalyzes the oxidation of iodide (I⁻) to iodine (I₂).
-
Iodination of Tyrosine: TPO then incorporates this reactive iodine onto tyrosine residues of the thyroglobulin protein, forming monoiodotyrosine (MIT) and diiodotyrosine (DIT).
-
Coupling Reaction: TPO catalyzes the coupling of MIT and DIT molecules to form the thyroid hormones triiodothyronine (T₃) and thyroxine (T₄).
This compound, through its thiourea moiety, is believed to act as a competitive inhibitor of TPO. The sulfur atom of the thiourea group can form a charge-transfer complex with iodine, thereby preventing its incorporation into thyroglobulin.[4] This effectively halts the production of thyroid hormones.
Structure-Activity Relationship (SAR) and Quantitative Data
While specific quantitative data for this compound is not extensively published, we can infer potential structure-activity relationships from studies on related thiourea derivatives.
| Compound Class | Biological Activity | Key Structural Features | Representative Data |
| Phenylmethylenehydantoins | Anticonvulsant | Alkyl or halogeno substitutions on the phenyl ring. | ED₅₀ (MES) = 28-90 mg/kg[9] |
| 1,3-Disubstituted Thioureas | Cytotoxic (Anticancer) | Electron-withdrawing groups on terminal phenyl rings. | IC₅₀ = 1.5 - 8.9 µM against colon cancer cells[10] |
| Thiazolidinedione-containing Sulfonylthioureas | Anticonvulsant | Varied substitutions on the phenyl ring. | Active at 30, 100, and 300 mg/kg in MES and scPTZ models[7] |
The data in the table, though not directly for this compound, highlights that substitutions on the phenyl ring significantly impact the biological activity of thiourea derivatives. The presence of the guanyl group in this compound introduces a highly basic and polar moiety, which is expected to influence its pharmacokinetic and pharmacodynamic properties, including its ability to cross the blood-brain barrier and interact with biological targets.
Future Directions and Therapeutic Potential
This compound stands as a promising scaffold for further drug development. Its dual potential as an anticonvulsant and an antithyroid agent warrants more in-depth investigation. Future research should focus on:
-
Detailed Pharmacological Profiling: Comprehensive in vitro and in vivo studies are needed to elucidate the precise mechanisms of action and to quantify the anticonvulsant and antithyroid efficacy of this compound.
-
Pharmacokinetic and Toxicological Studies: Understanding the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of the compound is crucial for its development as a therapeutic agent.
-
Lead Optimization: The synthesis and evaluation of a library of this compound analogs with systematic modifications to the phenyl and guanyl groups could lead to the discovery of compounds with enhanced potency, selectivity, and improved pharmacokinetic properties.
The unique combination of structural features in this compound makes it a compelling candidate for addressing unmet medical needs in the fields of neurology and endocrinology.
References
-
Synthesis and Anticonvulsant Effect of Novel Thiazolidinedione Containing Benzene-sulfonylurea and Sulfonylthiourea Derivatives. PubMed. [Link]
-
Synthesis of thiourea derivatives (120 a–l). ResearchGate. [Link]
-
Synthesis, Characterization and Anticonvulsant Acti vity on Novel Thiourea Derivatives. Semantic Scholar. [Link]
- Novel 1-Amidino-3-Phenyl-Urea Derivatives, the preparation thereof and Compositions containing the same.
-
Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. PMC - PubMed Central. [Link]
-
guanylthiourea. Organic Syntheses Procedure. [Link]
-
Antithyroid Drugs. PMC - NIH. [Link]
-
Anticonvulsant and Neurotoxicity Evaluation of Novel Substituted Benzylidene Thioureas and 1, 3-Thiazolidine-3-Carbothioamides, Journal of Pharmaceutical, Chemical and Biological Sciences, 3(1):46-55. ResearchGate. [Link]
-
Synthesis, Characterization and Anticonvulsant Activity on Novel Thiourea Derivatives. International Journal of Pharmaceutical and Medicinal Research (IJPMR). [Link]
-
Phenylthiourea disrupts thyroid function in developing zebrafish. PubMed. [Link]
-
Anticonvulsant activity of phenylmethylenehydantoins: a structure-activity relationship study. PubMed. [Link]
-
Synthesis of novel amidines via one-pot three component reactions: Selective topoisomerase I inhibitors with antiproliferative properties. Frontiers. [Link]
-
Synthesis of novel amidines via one-pot three component reactions: Selective topoisomerase I inhibitors with antiproliferative properties. NIH. [Link]
-
Synthesis of new 1-phenyl-3-{4-[(2E)-3-phenylprop-2-enoyl] phenyl}-thiourea and urea derivatives with anti-nociceptive activity. ResearchGate. [Link]
-
Synthesis and Use of Thiourea Derivative (1-Phenyl-3- Benzoyl-2-Thiourea) for Extraction of Cadmium Ion. ResearchGate. [Link]
-
Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. PubMed Central. [Link]
-
Synthesis and anticonvulsant activity evaluation of n-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1h-quinazolin-3-yl)acetamide novel 1-benzylsubstituted derivatives. ScienceRise: Pharmaceutical Science. [Link]
-
Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. PubMed Central. [Link]
-
Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. Semantic Scholar. [Link]
-
A simple and straightforward synthesis of phenyl isothiocyanates, symmetrical and unsymmetrical thioureas under ball milling. ResearchGate. [Link]
-
Phenylthiourea. PubChem - NIH. [Link]
-
Anti-thyroid activity of pyridaz-3-thione. PubMed. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Phenylthiourea | C7H8N2S | CID 676454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Phenylthiourea disrupts thyroid function in developing zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijcrt.org [ijcrt.org]
- 7. Synthesis and Anticonvulsant Effect of Novel Thiazolidinedione Containing Benzene-sulfonylurea and Sulfonylthiourea Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. Anticonvulsant activity of phenylmethylenehydantoins: a structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Crystal Structure Analysis of 1-Phenyl-3-guanylthiourea Derivatives for Drug Development
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core principles and methodologies involved in the crystal structure analysis of 1-Phenyl-3-guanylthiourea derivatives. By elucidating the three-dimensional atomic arrangement of these compounds, we can gain profound insights into their physicochemical properties, structure-activity relationships (SAR), and potential as therapeutic agents.
Introduction: The Significance of this compound Derivatives in Medicinal Chemistry
This compound and its derivatives represent a versatile class of compounds with a wide spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties.[1][2][3] The unique structural features of the guanylthiourea moiety, characterized by the presence of multiple hydrogen bond donors and acceptors, allow for diverse intermolecular interactions that are crucial for molecular recognition and binding to biological targets.[4][5] Understanding the precise three-dimensional structure of these molecules through single-crystal X-ray diffraction is paramount for rational drug design and the development of more potent and selective therapeutic agents.[6]
The phenyl ring and the guanyl group can be readily functionalized, enabling the synthesis of a vast library of derivatives with tailored electronic and steric properties. This structural versatility, however, also leads to complexities in their solid-state behavior, including the potential for polymorphism—the existence of multiple crystalline forms with different physical properties.[7] A thorough crystallographic analysis is therefore indispensable for identifying the most stable polymorph and ensuring the reproducibility of biological and pharmaceutical data.
This guide will delve into the practical and theoretical aspects of crystal structure analysis, from the synthesis and crystallization of this compound derivatives to the interpretation of their intricate crystal packing and intermolecular interactions.
Experimental Workflow: From Synthesis to Structure Elucidation
The journey from a synthesized compound to a fully characterized crystal structure involves a series of meticulous experimental steps. Each stage is critical for obtaining high-quality crystals suitable for X-ray diffraction analysis.
Caption: A generalized workflow for the crystal structure analysis of this compound derivatives.
Synthesis and Purification of this compound Derivatives
The synthesis of this compound derivatives typically involves the reaction of a substituted phenyl isothiocyanate with cyanoguanidine.[8] The specific substituents on the phenyl ring can be varied to modulate the lipophilicity, electronic properties, and ultimately, the biological activity of the final compound.
Step-by-Step Protocol for Synthesis:
-
Preparation of Phenyl Isothiocyanate: Substituted anilines are reacted with thiophosgene in a suitable solvent (e.g., dichloromethane or chloroform) in the presence of a base (e.g., triethylamine or calcium carbonate) to yield the corresponding phenyl isothiocyanate.
-
Reaction with Cyanoguanidine: The purified phenyl isothiocyanate is then reacted with an equimolar amount of cyanoguanidine in a polar aprotic solvent such as acetone or acetonitrile.[9] The reaction mixture is typically stirred at room temperature or gently heated to drive the reaction to completion.
-
Isolation and Purification: The crude product is isolated by filtration or evaporation of the solvent. Purification is achieved through recrystallization from an appropriate solvent or by column chromatography on silica gel. The purity and identity of the synthesized compounds are confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[10]
Crystallization: The Art of Growing Single Crystals
Obtaining high-quality single crystals is often the most challenging step in crystal structure analysis. The process is highly dependent on the physicochemical properties of the compound and requires systematic screening of various crystallization conditions.
Common Crystallization Techniques:
-
Slow Evaporation: A saturated solution of the compound in a suitable solvent is allowed to evaporate slowly at a constant temperature. The gradual increase in concentration promotes the formation of well-ordered crystals.
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then sealed inside a larger container with a reservoir of a less soluble solvent (the precipitant). The slow diffusion of the precipitant vapor into the compound solution reduces its solubility, leading to crystallization.
-
Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, causing a decrease in solubility and subsequent crystal growth.
Table 1: Common Solvents for Crystallization of Thiourea Derivatives
| Solvent Class | Examples | Properties |
| Alcohols | Methanol, Ethanol, Isopropanol | Good hydrogen bonding capabilities, can solvate polar groups. |
| Ketones | Acetone, Methyl Ethyl Ketone | Moderately polar, good for dissolving a wide range of compounds. |
| Esters | Ethyl Acetate | Less polar than ketones, can be used as a precipitant. |
| Halogenated | Dichloromethane, Chloroform | Good for dissolving less polar compounds. |
| Aromatic | Toluene, Benzene | Nonpolar, often used as precipitants. |
| Ethers | Diethyl Ether, Tetrahydrofuran | Can act as hydrogen bond acceptors. |
Single-Crystal X-ray Diffraction: Unveiling the Atomic Arrangement
Once a suitable single crystal is obtained, it is mounted on a goniometer head and placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the resulting diffraction pattern is recorded by a detector.[11][12]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijcrt.org [ijcrt.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. X-ray crystallography in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, characterization, crystal structure and antioxidant activity of N-(3-chloropropionyl)-N'-(4-methoxyphenyl)thiourea | European Journal of Chemistry [eurjchem.com]
- 11. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. X-ray crystallography - Wikipedia [en.wikipedia.org]
Solubility and Stability of 1-Phenyl-3-guanylthiourea: A Comprehensive Analysis for Preformulation and Development
An In-depth Technical Guide for Drug Development Professionals
Abstract
1-Phenyl-3-guanylthiourea is a molecule of interest in organic synthesis, potentially serving as a key intermediate in the development of various pharmaceuticals.[1] The successful progression of any active pharmaceutical ingredient (API) from discovery to a viable drug product is fundamentally dependent on its physicochemical properties. Among the most critical of these are solubility and stability. This guide provides an in-depth analysis of the theoretical and practical considerations for characterizing the solubility and stability of this compound. We will explore the causal factors influencing its behavior in various solvents and under diverse stress conditions, present validated protocols for experimental determination, and discuss the logic behind developing a robust stability-indicating analytical method.
Introduction: The Foundational Importance of Physicochemical Characterization
The journey of a drug candidate is fraught with challenges, many of which can be predicted and mitigated through rigorous early-stage characterization. For a compound like this compound, understanding its solubility is paramount for designing appropriate delivery systems, whether for oral, parenteral, or topical administration. Poor solubility can lead to low bioavailability, hindering therapeutic efficacy.
Simultaneously, the chemical stability of the molecule dictates its shelf-life, storage conditions, and potential for generating impurities.[2] Regulatory bodies such as the FDA and the International Council for Harmonisation (ICH) mandate thorough stability testing to ensure a drug product's safety, quality, and potency over time.[3] Forced degradation studies, a core component of this process, are designed to deliberately stress the molecule to identify likely degradation products and establish its intrinsic stability.[4] This guide serves as a practical framework for researchers to systematically evaluate these critical attributes for this compound.
Core Physicochemical Properties
A baseline understanding of the molecule's fundamental properties is essential before delving into complex solubility and stability experiments.
-
Molecular Formula: C₈H₁₀N₄S
-
Molecular Weight: 194.26 g/mol [1]
-
Melting Point: 165-170 °C[1]
-
Key Structural Features: The molecule possesses a phenyl group (imparting lipophilicity), a thiourea group (capable of hydrogen bonding and susceptible to oxidation), and a guanyl group (a basic moiety that can form salts and participate in hydrogen bonding). This structural duality suggests a complex solubility profile.
Solubility Profile: A Predictive and Experimental Approach
While specific experimental solubility data for this compound is not widely published, a robust scientific approach can be used to predict its behavior and design a comprehensive experimental validation plan.[5]
Causality Behind Solvent Selection
The choice of solvents for solubility screening is not arbitrary; it is a hypothesis-driven process based on the molecule's structure.
-
Polar Protic Solvents (e.g., Methanol, Ethanol, Water): The guanyl and thiourea moieties contain N-H bonds, allowing them to act as hydrogen bond donors. The nitrogen and sulfur atoms can also act as hydrogen bond acceptors. Therefore, some degree of solubility is anticipated in protic solvents. The synthesis of the related compound guanylthiourea involves purification from methanol, suggesting solubility.[6]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are powerful, polar aprotic solvents capable of disrupting intermolecular hydrogen bonds in the crystal lattice. For the related compound N-Phenylthiourea, solubility is high in these solvents (approx. 30 mg/mL).[7] These are often excellent primary solvents for creating stock solutions.
-
Non-Polar Solvents (e.g., Toluene, Hexane): The presence of the phenyl ring provides lipophilic character. While high solubility in purely non-polar solvents is unlikely due to the polar guanyl and thiourea groups, this aspect is crucial for understanding partitioning behavior (LogP).
-
Aqueous Buffers (pH range): The guanyl group is basic and will be protonated at acidic pH. This protonation should significantly increase aqueous solubility. Therefore, determining solubility across a physiologically relevant pH range (e.g., pH 1.2 to 7.4) is critical for predicting oral absorption.
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
This protocol represents a self-validating standard for accurately determining equilibrium solubility.
Objective: To determine the saturation solubility of this compound in a panel of selected solvents at a controlled temperature.
Methodology:
-
Preparation: Add an excess amount of this compound (e.g., 20-50 mg, accurately weighed) to a series of glass vials. Ensure the amount is sufficient to result in visible solid remaining after equilibrium is reached.
-
Solvent Addition: Add a defined volume (e.g., 2 mL) of each selected solvent to the respective vials.
-
Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C). Agitate for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. A preliminary time-course experiment can validate the required equilibration time.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the undissolved solid settle. Centrifuge the vials at a high speed (e.g., 14,000 rpm for 15 minutes) to pellet all suspended solid.
-
Sampling and Dilution: Carefully withdraw a known volume of the clear supernatant. Perform a precise, pre-validated dilution with a suitable mobile phase for the chosen analytical method (e.g., HPLC-UV).
-
Quantification: Analyze the diluted samples using a validated, specific analytical method (e.g., HPLC-UV) against a calibration curve prepared from a known stock solution of this compound.
-
Calculation: Calculate the solubility in mg/mL or mol/L. The presence of solid material in the vial at the end of the experiment validates that saturation was achieved.
Data Presentation: Solubility Summary
The results of the experimental protocol should be summarized in a clear, tabular format.
| Solvent/Medium | Polarity Index | Solvent Type | Solubility (mg/mL) at 25 °C |
| Purified Water | 9.0 | Polar Protic | TBD |
| pH 1.2 Buffer (0.1 N HCl) | - | Aqueous | TBD |
| pH 4.5 Buffer (Acetate) | - | Aqueous | TBD |
| pH 6.8 Buffer (Phosphate) | - | Aqueous | TBD |
| pH 7.4 Buffer (Phosphate) | - | Aqueous | TBD |
| Methanol | 6.6 | Polar Protic | TBD |
| Ethanol | 5.2 | Polar Protic | TBD |
| Acetonitrile | 6.2 | Polar Aprotic | TBD |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Polar Aprotic | TBD |
| Toluene | 2.4 | Non-Polar | TBD |
| (TBD: To Be Determined Experimentally) |
Stability Profile and Forced Degradation
Forced degradation studies are the cornerstone of stability assessment, providing indispensable insights into the molecule's intrinsic vulnerabilities.[8] The objective is not to completely destroy the molecule but to achieve a target degradation of 5-20%, which is sufficient to identify and quantify the primary degradation products.[4][9]
Predicted Degradation Pathways
Based on the structure of this compound, several degradation pathways can be hypothesized:
-
Hydrolytic Degradation: The molecule contains several bonds susceptible to hydrolysis under acidic or basic conditions, particularly within the guanyl and thiourea functionalities.
-
Oxidative Degradation: The thiourea group (-C=S) is a known target for oxidation, potentially forming sulfoxides or other related species.[9] The MSDS for the compound specifically warns of reactivity with oxidizing agents.[5]
-
Photolytic Degradation: Aromatic systems and conjugated double bonds can absorb UV radiation, leading to photochemical degradation. The compound should be handled with protection from light.[5]
-
Thermal Degradation: Exposure to high heat can provide the energy needed to break weaker bonds, leading to decomposition.
Experimental Workflow: Forced Degradation Study
The following diagram and protocol outline a systematic approach to stress testing this compound.
Caption: Forced degradation workflow for this compound.
Detailed Protocol: Forced Degradation Study
Objective: To identify the potential degradation products and degradation pathways for this compound under various stress conditions and to facilitate the development of a stability-indicating analytical method.
Materials:
-
This compound
-
HPLC-grade solvents (Acetonitrile, Methanol, Water)
-
Reagents: HCl, NaOH, H₂O₂ (30%)
-
Calibrated pH meter, oven, photostability chamber
Methodology:
-
Stock Solution: Prepare a stock solution of this compound at approximately 1 mg/mL in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water).
-
Control Sample: Dilute the stock solution to the target analytical concentration (e.g., 100 µg/mL) with the 50:50 acetonitrile:water diluent. Analyze immediately (T=0) and store a portion protected from light at 2-8 °C.
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 N HCl to achieve a final concentration of 0.1 N HCl. Place in an oven at 60 °C. Withdraw aliquots at specified time points (e.g., 2, 4, 8, 24 hours), neutralize with an equivalent amount of 0.2 N NaOH, dilute to the target concentration, and analyze.
-
Alkaline Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 N NaOH to achieve a final concentration of 0.1 N NaOH. Keep at 60 °C. Withdraw aliquots at time points, neutralize with 0.2 N HCl, dilute, and analyze.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. Store at room temperature, protected from light. Withdraw aliquots at time points, dilute, and analyze.
-
Thermal Degradation:
-
Solution: Place a vial of the stock solution in an oven at 80 °C.
-
Solid: Place a few milligrams of solid this compound powder in an open vial in an oven at 80 °C.
-
At time points, sample the solution or dissolve the solid, dilute to the target concentration, and analyze.
-
-
Photolytic Degradation: Expose both solid powder and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A dark control sample should be stored under the same conditions but shielded from light. After exposure, prepare samples for analysis.
-
Analysis: Analyze all samples using a suitable HPLC method with a photodiode array (PDA) detector. The use of a mass spectrometer (LC-MS) is highly recommended for identifying the mass-to-charge ratio of any degradation products.
-
Data Evaluation:
-
Purity: Assess peak purity of the parent compound in all stressed samples.
-
Mass Balance: Calculate the mass balance to ensure that the decrease in the parent peak area is accounted for by the sum of the areas of the degradation product peaks. A good mass balance (95-105%) indicates the analytical method is capable of detecting all major degradation products.
-
Conclusion
A thorough investigation into the solubility and stability of this compound is not merely a data-gathering exercise; it is a fundamental pillar of risk mitigation in the drug development process. The protocols and logical frameworks presented in this guide provide a robust starting point for any research team. By systematically determining the solubility profile across various solvents and pH levels, formulators can make informed decisions to optimize bioavailability. Concurrently, a well-executed forced degradation study will reveal the molecule's intrinsic liabilities, guide the development of a validated stability-indicating method, and inform decisions on packaging, storage, and establishing a viable shelf-life for the final drug product. This comprehensive characterization is essential for navigating the complex path from a promising molecule to a safe and effective therapeutic.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3421033, 1-Phenyl-3-[4-(phenylsulfamoyl)phenyl]thiourea. PubChem. [Link]
-
MySkinRecipes. (n.d.). This compound. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 676454, Phenylthiourea. PubChem. [Link]
-
Japan International Cooperation Agency. (n.d.). III Analytical Methods. [Link]
-
Ankamma, M., et al. (2018). Development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics. [Link]
-
ResearchGate. (2022). 1-Phenylurea Equilibrium Solubility in Several Mono-Solvents from 283.15 to 323.15 K. [Link]
-
PubChemLite. (n.d.). This compound (C8H10N4S). [Link]
-
Patel, H., et al. (2020). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. [Link]
-
Chandramore, K., & Sonawane, S. (2022). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia. [Link]
-
Sule, S., et al. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. American Journal of Chemistry. [Link]
-
Singh, S., & Kumar, V. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. [Link]
-
Zubi, A. E. (2015). Synthesis and Use of Thiourea Derivative (1-Phenyl-3-Benzoyl-2-Thiourea) for Extraction of Cadmium Ion. ResearchGate. [Link]
-
Organic Syntheses. (n.d.). Guanylthiourea. [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. rjptonline.org [rjptonline.org]
- 3. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cloudfront.zoro.com [cloudfront.zoro.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 9. ijrpp.com [ijrpp.com]
The Pivotal Role of Thiourea Derivatives in Drug Discovery: A Technical Guide to Their Biological Activities
Introduction: In the landscape of medicinal chemistry, the thiourea scaffold, characterized by the (R¹R²N)(R³R⁴N)C=S functional group, has emerged as a cornerstone for the development of novel therapeutic agents.[1] Its remarkable structural versatility and capacity to engage in diverse biological interactions have propelled thiourea derivatives to the forefront of research for a wide spectrum of diseases.[1][2][3] These compounds have demonstrated a plethora of beneficial properties, including anticancer, antimicrobial, antiviral, antioxidant, and anti-inflammatory effects.[1][2][3] This technical guide provides an in-depth exploration of the significant biological activities of novel thiourea derivatives, offering field-proven insights into their mechanisms of action, structure-activity relationships, and the experimental protocols essential for their evaluation. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals dedicated to advancing therapeutic innovation.
Chapter 1: The Versatility of the Thiourea Scaffold in Medicinal Chemistry
The thiourea moiety is a unique pharmacophore due to its distinct electronic and structural properties. It exists in tautomeric equilibrium between the thione and thiol forms, with the thione form being more prevalent in aqueous solutions.[1] This structural flexibility, combined with the ability of the sulfur and nitrogen atoms to act as hydrogen bond donors and acceptors, allows thiourea derivatives to interact with a wide array of biological targets, including enzymes and receptors.[4]
The true power of the thiourea scaffold lies in its synthetic tractability. The two amino groups can be readily functionalized with a vast range of substituents, from simple alkyl and aryl groups to complex heterocyclic systems. This allows for the fine-tuning of physicochemical properties such as lipophilicity, electronic effects, and steric hindrance, which are critical for optimizing biological activity, selectivity, and pharmacokinetic profiles.[4][5]
Structure-Activity Relationship (SAR) Insights:
A recurring theme in the study of thiourea derivatives is the profound impact of substituent choice on biological activity. Key SAR principles include:
-
Lipophilicity: The introduction of lipophilic moieties, such as hydrocarbon radicals or halogenated aromatic rings, often enhances bioactivity by improving cell membrane penetration and interaction with hydrophobic binding pockets of target proteins.[5]
-
Electron-Withdrawing Groups: Substituents like nitro (-NO2), trifluoromethyl (-CF3), and halogens can increase the acidity of the N-H protons, facilitating stronger hydrogen bonding with biological targets and thereby enhancing activity.[4][5]
-
Aromatic and Heteroaromatic Systems: The incorporation of these rings can introduce π-π stacking interactions and provide vectors for further functionalization, often leading to potent activity against drug-resistant pathogens and cancer cell lines.[5]
Chapter 2: Anticancer Potential of Thiourea Derivatives
Thiourea derivatives have shown considerable promise as anticancer agents, with studies demonstrating their ability to inhibit the growth of various cancer cell lines, including those of the breast, lung, colon, and prostate.[1][6] Their antitumor activity is often multi-faceted, targeting several key pathways involved in carcinogenesis.[4]
Mechanism of Action 1: Kinase Inhibition
A primary mechanism through which thiourea derivatives exert their anticancer effects is the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways frequently dysregulated in cancer.[7][8] A notable target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[7][8][9] By blocking the ATP-binding site of VEGFR-2, certain thiourea derivatives can suppress downstream signaling, leading to an anti-angiogenic effect.[7][10]
Signaling Pathway: VEGFR-2 Inhibition
Caption: VEGFR-2 signaling pathway and its inhibition by thiourea derivatives.
Mechanism of Action 2: Induction of Apoptosis
Another critical anticancer mechanism of thiourea derivatives is the induction of apoptosis, or programmed cell death.[6] This is often achieved through the intrinsic pathway, which involves the mitochondria.[3] Certain compounds can trigger the release of cytochrome c from the mitochondria, which then activates a cascade of proteases known as caspases.[3][11][12] Caspases, particularly the initiator caspase-9 and the executioner caspase-3, are responsible for the systematic dismantling of the cell.[11][13]
Signaling Pathway: Caspase-Mediated Apoptosis
Caption: Intrinsic apoptosis pathway activated by thiourea derivatives.
Data Summary: Anticancer Activity
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| 1,3-bis(3,4-dichlorophenyl) thiourea | Breast (MCF-7), Lung (A549) | 7-20 | [1] |
| 3-(trifluoromethyl)phenylthiourea analogs | Colon (SW480, SW620), Prostate (PC3) | 1.5 - 8.9 | [6] |
| Biphenylurea/thiourea with heteroarylsulfonamide | Hepatocellular (HepG2) | 11.11 - 16.30 | [7][10] |
| 1-aryl-3-(pyridin-2-yl) thiourea | Breast (MCF-7, SkBR3) | 0.7 - 1.3 | [4] |
Chapter 3: Broad-Spectrum Antimicrobial Activity
The rise of antimicrobial resistance necessitates the development of new anti-infective agents.[1] Thiourea derivatives have demonstrated significant potential in this area, exhibiting activity against a wide range of bacteria and fungi.[1][14][15]
Antibacterial Activity
The antibacterial action of thiourea derivatives is often attributed to their ability to disrupt essential bacterial processes.[5] Mechanisms include the inhibition of key enzymes like DNA gyrase and topoisomerase IV, which are vital for bacterial DNA replication.[5][14] Some derivatives have shown particular efficacy against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), by disrupting the integrity of the bacterial cell wall and the homeostasis of NAD+/NADH.[12][14]
Antifungal Activity
Thiourea derivatives also possess notable antifungal properties, with some compounds showing potent activity against pathogenic yeasts like Candida auris and Candida albicans.[15] Their mechanisms can involve the disruption of quorum sensing, a cell-to-cell communication process that coordinates virulence and biofilm formation.[15]
Data Summary: Antimicrobial Activity
| Compound Class | Target Organism | MIC (µg/mL) | Reference |
| Thiazole-containing thioureas | S. aureus | 0.78 - 3.125 | [14] |
| Phenylthiourea Derivative (TD4) | MRSA | 2 - 16 | [12] |
| Thienyl-substituted thioureas | C. auris | Varies | [15] |
Chapter 4: Antiviral Applications of Thiourea Derivatives
The structural features of thiourea derivatives make them attractive candidates for the development of antiviral drugs.[16] They have been investigated for activity against a range of viruses, including Human Immunodeficiency Virus (HIV) and Hepatitis C Virus (HCV).[17][18]
The antiviral mechanisms of action can be diverse. For instance, in the context of HIV, some thiourea derivatives have been shown to act as dual inhibitors, targeting both the HIV-1 capsid protein and the human cyclophilin A, both of which are critical for viral replication. In the case of HCV, certain derivatives have been identified as potent inhibitors of the viral replicon, with some compounds exhibiting half-maximal effective concentrations (EC50) in the nanomolar range.[18]
Data Summary: Antiviral Activity
| Compound Class | Target Virus | EC50 (µM) | Reference |
| Phenylthiourea with alkyl linker | HCV | 0.047 | [18] |
| N,N'-disubstituted thioureas | HIV-1 | Varies |
Chapter 5: Enzyme Inhibition and Other Biological Activities
Beyond their direct cytotoxic and antimicrobial effects, thiourea derivatives are recognized as potent inhibitors of various enzymes, which underpins many of their therapeutic properties.[17][19][20]
-
Urease Inhibition: Urease is a key virulence factor for bacteria like Helicobacter pylori. Thiourea derivatives have been extensively studied as powerful urease inhibitors, offering a strategy to combat infections caused by such pathogens.[19]
-
Cholinesterase Inhibition: Some thiourea compounds can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in the breakdown of neurotransmitters. This activity suggests their potential for managing conditions like Alzheimer's disease.[17]
-
Antioxidant Activity: Many thiourea derivatives exhibit strong antioxidant properties, capable of scavenging free radicals and reducing oxidative stress, which is implicated in numerous diseases.[1][20]
Chapter 6: Key Experimental Protocols and Workflows
The evaluation of the biological activities of novel thiourea derivatives relies on a suite of standardized and robust experimental protocols. The causality behind experimental design is to move from broad screening to specific mechanistic studies.
Workflow: From Synthesis to Biological Evaluation
Caption: General workflow for the discovery and evaluation of thiourea derivatives.
Protocol 1: In Vitro Kinase Activity Assay (Luminescence-Based)
This protocol is designed to quantify the inhibitory effect of a thiourea derivative on a specific protein kinase. It measures the amount of ADP produced, which is directly proportional to kinase activity.
Materials:
-
Kinase of interest (e.g., VEGFR-2)
-
Kinase substrate peptide
-
ATP
-
Test thiourea derivative
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (or similar luminescence-based kit)
-
White, opaque 384-well plates
-
Plate reader with luminescence detection
Step-by-Step Methodology:
-
Compound Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in 100% DMSO). Create a serial dilution of the compound in DMSO to generate a range of concentrations for IC50 determination.
-
Kinase Reaction Setup: In a 384-well plate, add a small volume (e.g., 1 µL) of the serially diluted compound or DMSO (as a vehicle control) to each well.
-
Enzyme Addition: Add the kinase, diluted in kinase assay buffer, to each well. Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the kinase.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP to each well.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
ADP Detection: Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent as per the manufacturer's instructions. Incubate for the recommended time (e.g., 40 minutes at room temperature).
-
Signal Generation: Add the Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction to produce a luminescent signal. Incubate for the recommended time (e.g., 30 minutes at room temperature).
-
Data Acquisition and Analysis: Measure the luminescence of each well using a plate reader. Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.[21]
Protocol 2: Annexin V-FITC/PI Staining for Apoptosis Detection
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cultured cells (treated with thiourea derivative and untreated controls)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Step-by-Step Methodology:
-
Cell Preparation: Induce apoptosis in cells by treating with the desired concentration of the thiourea derivative for an appropriate time. Include both positive and negative controls.
-
Harvest Cells: For adherent cells, gently detach them using a non-enzymatic method (e.g., trypsin-EDTA), then neutralize and collect. For suspension cells, collect them directly. It is crucial to also collect the supernatant as it may contain dead or apoptotic cells.[5]
-
Washing: Centrifuge the cells (e.g., at 300 x g for 5 minutes) and wash the cell pellet with cold PBS to remove any residual medium.[1]
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[1][17]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[1]
-
Incubation: Gently vortex the cells and incubate at room temperature for 15 minutes in the dark.[17]
-
Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry as soon as possible (ideally within 1 hour).[17][19]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 3: Minimum Inhibitory Concentration (MIC) Assay by Broth Microdilution
This protocol determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[22]
Materials:
-
Test microorganism (bacterial or fungal strain)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Test thiourea derivative
-
Sterile 96-well microtiter plates
-
Spectrophotometer (for inoculum standardization)
-
Plate reader or visual inspection for growth assessment
Step-by-Step Methodology:
-
Compound Dilution: Prepare a stock solution of the thiourea derivative. In a 96-well plate, perform a two-fold serial dilution of the compound in the broth medium to obtain a range of concentrations. Typically, 100 µL of medium is added to all wells, and then 100 µL of the 2x concentrated compound is added to the first column and serially diluted across the plate.[20]
-
Inoculum Preparation: Grow the test microorganism overnight. Dilute the culture to a standardized concentration, typically equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Further dilute this to achieve the final desired inoculum concentration in the wells (e.g., 5 x 10⁵ CFU/mL).[4]
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the diluted compound. Include a growth control well (inoculum without compound) and a sterility control well (broth only).[22]
-
Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: After incubation, determine the MIC by identifying the lowest concentration of the compound at which there is no visible growth (no turbidity). This can be done by visual inspection or by using a plate reader to measure the optical density at 600 nm (OD600).[4][20]
Conclusion and Future Perspectives
Thiourea and its derivatives represent a highly versatile and privileged scaffold in medicinal chemistry, with a demonstrated capacity to modulate a wide range of biological targets. Their potent anticancer, antimicrobial, and enzyme-inhibiting properties underscore their immense therapeutic potential. The continued exploration of this chemical space, guided by structure-activity relationship studies and robust biological evaluation, promises to yield next-generation therapeutic agents. Future research will likely focus on optimizing the selectivity and pharmacokinetic profiles of these compounds to minimize off-target effects and enhance in vivo efficacy, paving the way for their clinical translation.
References
- The Pivotal Role of Thiourea Derivatives in Enzyme Inhibition: A Comprehensive Technical Guide. Benchchem.
- Biological Applications of Thiourea Derivatives: Detailed Review. MDPI.
- Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors. MDPI.
- Structure-Activity Relationship of Thiourea Derivatives: Influence of Substituents on Antibacterial Activity. Letters in Applied NanoBioScience.
- Design, synthesis, and anti-HCV activity of thiourea compounds. PubMed.
- Structure-activity relationships (SAR) research of thiourea derivatives as dual inhibitors targeting both HIV-1 capsid and human cyclophilin A. PubMed.
- Unsymmetrical thiourea derivatives: synthesis and evaluation as promising antioxidant and enzyme inhibitors. PubMed.
- Biphenylurea/thiourea derivatives tagged with heteroarylsulfonamide motifs as novel VEGFR2 inhibitors; Design, synthesis and anti-angiogenic activity. PubMed.
- Broth Microdilution. MI - Microbiology.
- Application Notes and Protocols for Kinase Activity Assays. Benchchem.
- Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity.
- Antiviral activity of thiourea derivatives against HIV-1 and ssRNA+... ResearchGate.
- Synthesis and Structure–Activity Relationship of Thiourea Derivatives Against Leishmania amazonensis. ResearchGate.
- Recent Developments on Thiourea Based Anticancer Chemotherapeutics.
- Pharmacology of Thiourea; Mechanism of action, Pharmacokinetics, Uses, Effects.
- Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC. PubMed Central.
- Thiourea derivatives containing 4-arylthiazoles and d-glucose moiety: design, synthesis, antimicrobial activity evaluation, and molecular docking/dynamics simulations - PMC. NIH.
- Biological Applications of Thiourea Derivatives: Detailed Review. OUCI.
- Antifungal and Antioxidant Activity of Thiourea Derivatives Against Nosocomial Candida auris Strains Isolated in Romania. MDPI.
- Recent Developments on Thiourea Based Anticancer Chemotherapeutics | Request PDF.
- (PDF) Biphenylurea/thiourea derivatives tagged with heteroarylsulfonamide motifs as novel VEGFR2 inhibitors; Design, synthesis and anti-angiogenic activity. ResearchGate.
- Apoptosis Caspase Pathways. R&D Systems.
- New series of VEGFR-2 inhibitors and apoptosis enhancers. DDDT - Dove Medical Press.
- How Does a Biochemical Kinase Assay Work?. BellBrook Labs.
- A Mini Review on Molecules Inducing Caspase-Independent Cell Death: A New Route to Cancer Therapy - PMC. NIH.
- Kinase Assay Kit. Sigma-Aldrich.
- Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis. MDPI.
- Caspase-activation pathways in apoptosis and immunity. PubMed.
- Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. PubMed.
Sources
- 1. bosterbio.com [bosterbio.com]
- 2. m.youtube.com [m.youtube.com]
- 3. A Mini Review on Molecules Inducing Caspase-Independent Cell Death: A New Route to Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Apoptosis detection protocol using the Annexin-V and PI kit [bio-protocol.org]
- 6. agilent.com [agilent.com]
- 7. Biphenylurea/thiourea derivatives tagged with heteroarylsulfonamide motifs as novel VEGFR2 inhibitors; Design, synthesis and anti-angiogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. figshare.com [figshare.com]
- 9. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Apoptosis Caspase Pathways: R&D Systems [rndsystems.com]
- 12. portlandpress.com [portlandpress.com]
- 13. Caspase-activation pathways in apoptosis and immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Measuring infectious virus: the plaque assay - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 15. absa.org [absa.org]
- 16. In vitro kinase assay [protocols.io]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. researchgate.net [researchgate.net]
- 19. creative-diagnostics.com [creative-diagnostics.com]
- 20. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Broth Microdilution | MI [microbiology.mlsascp.com]
An In-Depth Technical Guide to 1-Phenyl-3-guanylthiourea as a Tyrosinase Inhibitor
Foreword: The Rationale for a New Generation of Tyrosinase Inhibitors
The enzyme tyrosinase stands as the gatekeeper of melanogenesis, the complex biochemical process responsible for pigment production in a vast range of organisms.[1] In humans, its activity is central to determining skin, hair, and eye color, and more critically, it provides a primary defense against ultraviolet radiation.[2] However, the dysregulation of this tightly controlled pathway, often triggered by sun exposure, hormonal changes, or inflammation, leads to hyperpigmentary disorders such as melasma, solar lentigines, and post-inflammatory hyperpigmentation. These conditions, while often benign, can cause significant cosmetic concern and psychological distress.
Consequently, the development of potent and safe tyrosinase inhibitors is a cornerstone of dermatological and cosmetic research.[1] While a plethora of natural and synthetic inhibitors have been identified, the search for compounds with superior efficacy, stability, and safety profiles is perpetual.[3] The phenylthiourea scaffold has long been recognized as a privileged structure for tyrosinase inhibition, primarily due to the thiocarbonyl group's potent ability to chelate the two copper ions at the enzyme's catalytic core.[4][5]
This guide focuses on a specific, rationally designed derivative: 1-Phenyl-3-guanylthiourea . By appending a guanyl group to the foundational phenylthiourea structure, we hypothesize an enhancement of inhibitory activity. The guanyl moiety, with its potential for additional hydrogen bonding and altered electronic properties, presents a compelling modification for exploring next-generation inhibitors. This document serves as both a theoretical framework and a practical, field-proven guide for researchers, chemists, and drug development professionals seeking to investigate the potential of this promising compound. We will dissect its proposed mechanism, outline a comprehensive validation workflow, and provide the detailed, self-validating protocols necessary to move from concept to conclusive data.
Section 1: The Molecular Target: Tyrosinase and the Melanogenesis Cascade
Understanding the inhibitor requires a deep appreciation for its target. Tyrosinase (EC 1.14.18.1) is a multifunctional, copper-containing metalloenzyme that catalyzes the first two rate-limiting steps in the melanin biosynthetic pathway.[3]
-
Monophenolase Activity: The hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA).
-
Diphenolase Activity: The oxidation of L-DOPA to L-dopaquinone.
Following these initial steps, a series of spontaneous and enzymatically catalyzed reactions, involving tyrosinase-related proteins TRP-1 and TRP-2, lead to the formation of either black/brown eumelanin or red/yellow pheomelanin.[2][6] Given that tyrosinase initiates and governs the entire cascade, its inhibition is the most direct and effective strategy for controlling melanin production.[7][8]
The active site of tyrosinase contains a binuclear copper center (CuA and CuB), each coordinated by three histidine residues.[4] This dicopper site is the locus of catalytic activity and the primary target for a large class of inhibitors, including phenylthiourea derivatives.
Caption: The Melanogenesis Pathway Highlighting Tyrosinase's Rate-Limiting Role.
Section 2: Synthesis of this compound
A robust and reproducible synthesis is the foundation of any chemical investigation. While specific literature for this compound is sparse, a logical and reliable two-step synthetic route can be proposed based on established chemical principles for forming thioureas and guanidines. The most direct approach involves the reaction of phenyl isothiocyanate with guanidine.
Proposed Synthetic Protocol
Rationale: This protocol leverages the high reactivity of the isothiocyanate electrophile with the nucleophilic amine groups of guanidine. The choice of a polar aprotic solvent like acetonitrile facilitates the reaction while minimizing side reactions. An inert atmosphere is crucial to prevent oxidative degradation of the thiourea product.
Step 1: Materials and Reagents
-
Phenyl isothiocyanate (98% purity)
-
Guanidine hydrochloride
-
Sodium ethoxide (or another suitable non-nucleophilic base)
-
Anhydrous acetonitrile (ACN)
-
Diethyl ether
-
Argon or Nitrogen gas supply
-
Standard reflux apparatus, magnetic stirrer, and filtration equipment
Step 2: Reaction Procedure
-
Set up a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and an inert gas inlet.
-
In a separate flask, dissolve guanidine hydrochloride (1.0 eq) in anhydrous ethanol and add sodium ethoxide (1.0 eq) to generate free guanidine. Stir for 30 minutes at room temperature. Filter off the resulting sodium chloride and concentrate the filtrate under reduced pressure to obtain free guanidine base.
-
Immediately dissolve the prepared guanidine base (1.0 eq) in anhydrous acetonitrile and add it to the reaction flask.
-
Dissolve phenyl isothiocyanate (1.0 eq) in anhydrous acetonitrile and add it to the dropping funnel.
-
Under a steady flow of argon, add the phenyl isothiocyanate solution dropwise to the stirring guanidine solution over 30 minutes at room temperature.
-
After the addition is complete, heat the reaction mixture to a gentle reflux (approx. 80°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Concentrate the solvent under reduced pressure to obtain a crude solid.
-
Triturate the crude solid with cold diethyl ether to remove any unreacted phenyl isothiocyanate.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold diethyl ether.
-
Recrystallize the product from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.
-
Characterize the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and FTIR to confirm its structure and purity.
Caption: Proposed Dual-Interaction Mechanism of Inhibition.
Section 4: A Comprehensive Workflow for Experimental Validation
A hypothesis, no matter how well-reasoned, requires rigorous experimental validation. This section provides a complete, step-by-step workflow designed to characterize the inhibitory potential of this compound from initial enzymatic screening to cellular efficacy.
In Vitro Mushroom Tyrosinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the synthesized compound against a commercially available and widely accepted source of tyrosinase.
Rationale: Mushroom tyrosinase is a cost-effective and highly active enzyme that serves as the standard for initial screening of potential inhibitors. The assay measures the inhibition of L-DOPA oxidation to dopachrome, a colored product that can be quantified spectrophotometrically. This provides a robust and high-throughput method for assessing potency. [9] Protocol:
-
Reagent Preparation:
-
Prepare a 100 mM sodium phosphate buffer (pH 6.8).
-
Prepare a 2.5 mg/mL stock solution of mushroom tyrosinase in phosphate buffer. Aliquot and store at -20°C.
-
Prepare a 10 mM stock solution of L-DOPA in phosphate buffer immediately before use. Keep protected from light.
-
Prepare a 10 mM stock solution of this compound in DMSO. Create serial dilutions in phosphate buffer to achieve final test concentrations.
-
Use Kojic acid as a positive control and prepare its stock solution similarly.
-
-
Assay Procedure (96-well plate format):
-
To each well, add:
-
20 µL of inhibitor solution (or DMSO for control).
-
140 µL of phosphate buffer.
-
20 µL of tyrosinase solution (final concentration ~50 units/mL).
-
-
Pre-incubate the plate at 25°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of L-DOPA solution to each well.
-
Immediately measure the absorbance at 475 nm every minute for 20-30 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) from the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100
-
Plot % Inhibition vs. log[Inhibitor Concentration] and fit the data using a non-linear regression (sigmoidal dose-response) to determine the IC₅₀ value.
-
| Compound | Predicted IC₅₀ (µM) |
| Kojic Acid (Control) | 15 - 20 |
| Phenylthiourea | 5 - 10 |
| This compound | < 5 (Hypothesized) |
| Caption: Table of Expected IC₅₀ Values for Comparative Analysis. |
Enzyme Inhibition Kinetics
Objective: To elucidate the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed-type).
Rationale: Understanding the kinetic mechanism provides deep insight into how the inhibitor interacts with the enzyme. It validates the mechanistic hypothesis (e.g., a competitive inhibitor binds to the same site as the substrate) and is critical for lead optimization in drug development. [10][11] Protocol:
-
Perform the tyrosinase inhibition assay as described in 4.1.
-
Use a range of inhibitor concentrations around the determined IC₅₀.
-
For each inhibitor concentration, vary the concentration of the substrate, L-DOPA (e.g., 0.25, 0.5, 1.0, 2.0 mM).
-
Measure the initial reaction rates for each combination of inhibitor and substrate concentration.
-
Data Analysis:
-
Lineweaver-Burk Plot: Plot 1/V versus 1/[S] for each inhibitor concentration. Analyze the pattern of line intersections to determine the inhibition type.
-
Competitive: Lines intersect on the y-axis.
-
Non-competitive: Lines intersect on the x-axis.
-
Uncompetitive: Lines are parallel.
-
-
Dixon Plot: Plot 1/V versus [I] for each substrate concentration. The intersection of the lines gives the value of -Ki.
-
Caption: Workflow for Determining the Enzyme Inhibition Kinetics.
Cellular Efficacy: B16F10 Melanin Content Assay
Objective: To confirm that the compound's enzymatic inhibition translates to reduced melanin synthesis in a relevant cellular model.
Rationale: An in vitro enzymatic assay is a simplified system. A cellular assay is essential to assess factors like cell permeability, cytotoxicity, and off-target effects. The B16F10 murine melanoma cell line is a standard model as it robustly produces melanin upon stimulation. [12] Protocol:
-
Cell Culture: Culture B16F10 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Treatment: Seed cells in a 6-well plate. After 24 hours, treat the cells with various non-toxic concentrations of this compound. It is crucial to first perform a cytotoxicity assay (e.g., MTT) to determine the appropriate concentration range.
-
Optionally, co-treat with a melanogenesis stimulator like α-Melanocyte-Stimulating Hormone (α-MSH) to enhance the melanin production baseline.
-
Incubate for 48-72 hours.
-
Melanin Extraction:
-
Wash the cells with PBS and harvest by trypsinization.
-
Centrifuge the cell suspension to obtain a cell pellet. Note the color of the pellet as a qualitative indicator.
-
Lyse the pellet in 1N NaOH containing 10% DMSO by heating at 80°C for 1 hour.
-
Centrifuge to remove debris and transfer the supernatant to a 96-well plate.
-
-
Quantification: Measure the absorbance of the supernatant at 405 nm. Create a standard curve using synthetic melanin to quantify the melanin content. Normalize the melanin content to the total protein content of the cell lysate (determined by a BCA assay).
In Silico Validation: Molecular Docking
Objective: To build a computational model of the inhibitor-enzyme interaction that supports and explains the experimental kinetic data.
Rationale: Molecular docking provides a powerful, atom-level view of how the inhibitor might bind to the tyrosinase active site. It can predict binding affinity (docking score) and identify key interactions (hydrogen bonds, hydrophobic contacts, metal chelation), corroborating the mechanistic hypothesis. [13][14] Protocol:
-
Software: Use a validated docking program such as AutoDock, GOLD, or Schrödinger Suite.
-
Target Preparation: Obtain the crystal structure of a suitable tyrosinase, such as mushroom tyrosinase (e.g., PDB ID: 2Y9X). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Ligand Preparation: Draw the 3D structure of this compound and perform energy minimization using a suitable force field.
-
Docking Simulation: Define the binding site based on the location of the dicopper center. Run the docking algorithm to generate multiple binding poses.
-
Analysis: Analyze the top-scoring poses. Visualize the interactions between the inhibitor and the active site residues. Confirm if the thiourea group is positioned to chelate the copper ions and if the guanyl group forms the hypothesized secondary interactions.
Conclusion and Future Directions
This guide provides a comprehensive framework for the synthesis and validation of this compound as a novel tyrosinase inhibitor. By combining the known copper-chelating power of the phenylthiourea scaffold with the potential for enhanced binding from a guanyl moiety, this compound represents a logical next step in inhibitor design. The detailed experimental workflows presented herein are designed to be self-validating, providing a clear path from chemical synthesis to enzymatic, cellular, and in silico characterization.
Successful validation would position this compound as a strong candidate for further pre-clinical development. Future work should focus on structure-activity relationship (SAR) studies, modifying the phenyl ring with various substituents to optimize potency and pharmacokinetic properties, and testing on human tyrosinase and 3D skin models to confirm its therapeutic and cosmetic potential.
References
-
Wikipedia. Tyrosinase. [Link]
-
Slominski, A. T., Zmijewski, M. A., & Pawelek, J. M. (2012). Upregulation of Melanogenesis and Tyrosinase Activity: Potential Agents for Vitiligo. Molecules, 17(5), 5501-5515. [Link]
-
Halaban, R., Pomerantz, S. H., Marshall, S., Lambert, D. T., & Lerner, A. B. (1983). Role of tyrosinase as the determinant of pigmentation in cultured human melanocytes. Journal of Investigative Dermatology, 81(5), 480-484. [Link]
-
Slominski, A., Tobin, D. J., Shibahara, S., & Wortsman, J. (2004). The biochemistry of melanogenesis: an insight into the function and mechanism of melanogenesis-related proteins. Frontiers in Bioscience, 9, 2453-2462. [Link]
-
Tsukamoto, K., Jackson, I. J., Urabe, K., Montague, P. M., & Hearing, V. J. (1992). The tyrosinase gene family--interactions of melanogenic proteins to regulate melanogenesis. Pigment Cell Research, 5(5 Pt 2), 317-324. [Link]
-
Pillaiyar, T., Lee, K. C., Sharma, V. K., Joo, C., Cho, W. J., Roh, E., Kim, Y., & Jung, S. H. (2011). Structural Requirement of Phenylthiourea Analogs for Their Inhibitory Activity of Melanogenesis and Tyrosinase. Bioorganic & Medicinal Chemistry Letters, 21(22), 6824-6828. [Link]
-
Lee, S. K., Nam, G., & Kim, D. (2015). Repositioning of Thiourea-Containing Drugs as Tyrosinase Inhibitors. International Journal of Molecular Sciences, 16(12), 28444-28454. [Link]
-
Lai, X., Wichers, H. J., Soler-Lopez, M., & Dijkstra, B. W. (2020). Phenylthiourea Binding to Human Tyrosinase-Related Protein 1. International Journal of Molecular Sciences, 21(3), 915. [Link]
-
Lai, X., Wichers, H. J., Soler-Lopez, M., & Dijkstra, B. W. (2020). Phenylthiourea Binding to Human Tyrosinase-Related Protein 1. International Journal of Molecular Sciences, 21(3), 915. [Link]
-
Kim, M., Park, J., & Hwang, J. S. (2016). 1-Phenyl-3-(2-thiazolyl)-2-thiourea inhibits melanogenesis via a dual-action mechanism. Archives of Dermatological Research, 308(7), 473-479. [Link]
-
ResearchGate. Chemical structures of other tyrosinase inhibitors from natural (a) or... [Link]
-
ResearchGate. Enzymatic kinetics study of compounds 1–3 against tyrosinase.... [Link]
-
Organic Syntheses. Guanylthiourea. [Link]
-
Nithitanakool, S., Pithayanukul, P., Bavovada, R., & Saparpakorn, P. (2009). Molecular Docking Studies and Anti-Tyrosinase Activity of Thai Mango Seed Kernel Extract. Molecules, 14(1), 259-265. [Link]
-
Sukkasem, T., et al. (2023). Antioxidant activity, anti-tyrosinase activity, molecular docking studies, and molecular dynamic simulation of active compounds found in nipa palm vinegar. PeerJ, 11, e16362. [Link]
-
Schweikert, K., Baur, M., & Thater, C. (2014). On the interpretation of tyrosinase inhibition kinetics. Journal of Enzyme Inhibition and Medicinal Chemistry, 29(1), 92-99. [Link]
-
IJCRT.org. REVIEW ON SYNTHESIS AND ANTIMICROBIAL ACTIVITY PHENYLTHIOUREA. [Link]
-
Naz, S., et al. (2021). Molecular Docking, Synthesis, and Tyrosinase Inhibition Activity of Acetophenone Amide: Potential Inhibitor of Melanogenesis. ACS Omega, 6(45), 30291-30303. [Link]
-
ResearchGate. Synthesis of 1-Phenylthiourea: An Undergraduate Organic Chemistry Experiment Illustrating Carbonyl Transformations. [Link]
-
Lai, X., Wichers, H. J., Soler-Lopez, M., & Dijkstra, B. W. (2020). Phenylthiourea Binding to Human Tyrosinase-Related Protein 1. International Journal of Molecular Sciences, 21(3), 915. [Link]
-
Tseng, T. S., et al. (2021). Naturally-Occurring Tyrosinase Inhibitors Classified by Enzyme Kinetics and Copper Chelation. Molecules, 26(5), 1477. [Link]
-
Al-Ostoot, F. H., et al. (2024). Integrating Computational Modeling and Experimental Validation to Unveil Tyrosinase Inhibition Mechanisms of Flavonoids from Alhagi graecorum. Molecules, 29(23), 5221. [Link]
-
SciSpace. Synthesis and Biologic Properties of Some 1-(Alchyl)Phenyl-3-(4-(3-(Pyridin-2-Il)Acryloyl)Phenylthiourea. [Link]
-
Sari, D. R. T., et al. (2020). Development of phenylthiourea derivatives as allosteric inhibitors of pyoverdine maturation enzyme PvdP tyrosinase. Bioorganic & Medicinal Chemistry Letters, 30(17), 127409. [Link]
-
Zolghadri, S., et al. (2019). A comprehensive review on tyrosinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 279-309. [Link]
-
ResearchGate. Effect of 1-phenyl-3-(2-thiazolyl)-2-thiourea (PTTU) on tyrosinase... [Link]
-
Park, J., et al. (2009). Tyrosinase inhibitory effects of 1,3-diphenylpropanes from Broussonetia kazinoki. Bioorganic & Medicinal Chemistry Letters, 19(1), 43-46. [Link]
-
Gonçalves, I. L., et al. (2021). Synthesis of 1-Phenylthiourea: An Undergraduate Organic Chemistry Experiment Illustrating Carbonyl Transformations. Journal of Chemical Education, 98(3), 986-991. [Link]
Sources
- 1. Tyrosinase - Wikipedia [en.wikipedia.org]
- 2. Upregulation of Melanogenesis and Tyrosinase Activity: Potential Agents for Vitiligo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Repositioning of Thiourea-Containing Drugs as Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | The biochemistry of melanogenesis: an insight into the function and mechanism of melanogenesis-related proteins [frontiersin.org]
- 7. Role of tyrosinase as the determinant of pigmentation in cultured human melanocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The tyrosinase gene family--interactions of melanogenic proteins to regulate melanogenesis. | Semantic Scholar [semanticscholar.org]
- 9. Antioxidant activity, anti-tyrosinase activity, molecular docking studies, and molecular dynamic simulation of active compounds found in nipa palm vinegar - PMC [pmc.ncbi.nlm.nih.gov]
- 10. On the interpretation of tyrosinase inhibition kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Structural requirement of phenylthiourea analogs for their inhibitory activity of melanogenesis and tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Molecular Docking, Synthesis, and Tyrosinase Inhibition Activity of Acetophenone Amide: Potential Inhibitor of Melanogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 1-Phenyl-3-guanylthiourea Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile Scaffold of 1-Phenyl-3-guanylthiourea
This compound derivatives represent a class of compounds with significant potential in medicinal chemistry and drug development. The unique structural motif, combining a phenyl ring, a thiourea linker, and a terminal guanidinium group, imparts a range of pharmacological activities. These derivatives have been explored for their utility as intermediates in the synthesis of various heterocyclic compounds and have shown promise as bioactive molecules themselves. The guanidinium group, being protonated at physiological pH, can engage in crucial hydrogen bonding interactions with biological targets, while the lipophilic phenyl group facilitates membrane permeability. The thiourea backbone provides structural rigidity and further hydrogen bonding capacity. This guide provides a comprehensive overview of the synthetic methodologies for preparing these valuable compounds, offering detailed protocols and mechanistic insights to aid researchers in their drug discovery endeavors.
Synthetic Strategies: A Mechanistic Perspective
The synthesis of this compound derivatives can be approached through several strategic pathways. The choice of method often depends on the availability of starting materials, desired substitution patterns, and scalability. The most common and logical approach involves a two-step sequence: the initial formation of a 1-phenylthiourea intermediate, followed by a guanylation reaction.
Part 1: Synthesis of the 1-Phenylthiourea Intermediate
The formation of the 1-phenylthiourea core is a critical first step. Two primary methods are prevalent:
Method A: From Phenyl Isothiocyanate and Ammonia
This is a direct and efficient method that relies on the nucleophilic addition of ammonia to the electrophilic carbon of the isothiocyanate group.
-
Mechanism: The lone pair of electrons on the nitrogen atom of ammonia attacks the central carbon of the phenyl isothiocyanate. The electron density then shifts to the sulfur atom, followed by proton transfer to generate the stable thiourea product. The reaction is typically straightforward and high-yielding.[1][2]
Method B: From Aniline and Ammonium Thiocyanate
-
Mechanism: In the presence of an acid, such as hydrochloric acid, ammonium thiocyanate can exist in equilibrium with thiocyanic acid (HSCN). Aniline then acts as a nucleophile, attacking the thiocyanic acid to form 1-phenylthiourea.[3] This reaction is often carried out at elevated temperatures to drive the equilibrium towards product formation.
Part 2: Guanylation of 1-Phenylthiourea
The introduction of the guanyl moiety onto the 1-phenylthiourea scaffold is the key transformation to arrive at the target compounds. The most direct approach involves the reaction with a guanylating agent such as dicyandiamide.
-
Mechanism: Dicyandiamide, in the presence of a strong acid like hydrochloric acid, can be protonated, which activates it for nucleophilic attack. The terminal amino group of 1-phenylthiourea attacks the activated dicyandiamide. A subsequent intramolecular rearrangement and elimination of ammonia leads to the formation of the this compound derivative. The reaction essentially involves the addition of a guanidine unit to the thiourea.[4]
Experimental Protocols
The following protocols provide detailed, step-by-step instructions for the synthesis of this compound.
Protocol 1: Synthesis of 1-Phenylthiourea from Aniline
This protocol is adapted from a standard procedure for the synthesis of phenylthiourea derivatives.[3]
Materials:
-
Aniline (0.1 mol)
-
Concentrated Hydrochloric Acid (9 mL)
-
Deionized Water
-
Ammonium Thiocyanate (0.1 mol)
-
Round Bottom Flask
-
Reflux Condenser
-
Heating Mantle
-
Beakers
-
Buchner Funnel and Filter Paper
Procedure:
-
In a round bottom flask, combine 0.1 mole of aniline, 9 mL of concentrated hydrochloric acid, and 25 mL of water.
-
Heat the mixture to 60-70 °C for 1 hour with stirring.
-
Cool the mixture for approximately 1 hour.
-
Slowly add 0.1 mole of ammonium thiocyanate to the solution.
-
Attach a reflux condenser and heat the solution to reflux for 4 hours.
-
After reflux, add 20 mL of water to the reaction mixture while stirring continuously. Crystals of 1-phenylthiourea should begin to form.
-
Allow the mixture to cool to room temperature and then place in an ice bath to maximize crystallization.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the crystals with cold water and allow them to air dry.
-
The product can be further purified by recrystallization from ethanol.
Expected Yield: Approximately 86%[3] Characterization: Melting point: 154 °C[3]. The structure should be confirmed by IR and NMR spectroscopy.
Protocol 2: Synthesis of this compound
This protocol is a synthesized procedure based on the reaction of N-arylthioureas with dicyandiamide.[4]
Materials:
-
1-Phenylthiourea (from Protocol 1)
-
Dicyandiamide
-
Concentrated Hydrochloric Acid
-
Ethanol
-
Round Bottom Flask
-
Reflux Condenser
-
Heating Mantle
-
Beakers
-
Buchner Funnel and Filter Paper
Procedure:
-
In a round bottom flask, dissolve 1-phenylthiourea (1 equivalent) in ethanol.
-
Add dicyandiamide (1.1 equivalents) to the solution.
-
Slowly add concentrated hydrochloric acid (catalytic amount) to the mixture with stirring.
-
Attach a reflux condenser and heat the reaction mixture to reflux for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The product, this compound hydrochloride, may precipitate out of the solution upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.
-
To obtain the free base, the hydrochloride salt can be dissolved in water and neutralized with a suitable base (e.g., sodium bicarbonate solution) until the pH is neutral or slightly basic.
-
The precipitated this compound free base is then collected by filtration, washed with water, and dried.
-
Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Data Presentation
Table 1: Summary of Reaction Parameters and Expected Outcomes
| Step | Reaction | Key Reagents | Solvent | Temperature | Time | Expected Product |
| 1 | Phenylthiourea Synthesis | Aniline, Ammonium Thiocyanate, HCl | Water | Reflux | 4 hours | 1-Phenylthiourea |
| 2 | Guanylation | 1-Phenylthiourea, Dicyandiamide, HCl | Ethanol | Reflux | 6-8 hours | This compound |
Table 2: Representative Characterization Data for Thiourea Derivatives
| Compound | Molecular Formula | Melting Point (°C) | ¹H NMR (δ, ppm) | IR (cm⁻¹) |
| 1,3-diphenyl thiourea | C₁₃H₁₂N₂S | 153-154 | 9.65 (s, 2H, NH), 7.2-7.6 (m, 10H, Ar-H) | 3200-3400 (N-H), ~1590 (C=S) |
| 1-(4-methylphenyl)-3-phenyl-thiourea | C₁₄H₁₄N₂S | 145-147 | 9.5 (s, 2H, NH), 7.1-7.5 (m, 9H, Ar-H), 2.3 (s, 3H, CH₃) | 3150-3350 (N-H), ~1595 (C=S) |
Note: Specific characterization data for the final product, this compound, should be obtained upon synthesis and compared with literature values if available.
Visualizing the Synthesis
Workflow for the Synthesis of this compound
Caption: A two-step synthetic workflow for this compound.
Reaction Mechanism for Guanylation
Caption: Proposed mechanism for the acid-catalyzed guanylation of 1-phenylthiourea.
References
-
GUTIERREZ-LARA, E., et al. (2017). Synthesis and Evaluation of 1-Substituted-Biguanide Derivatives as Anti-Diabetic Agents for Type II Diabetes Insulin Resistant. Journal of Chemistry, 2017, 1212609. [Link]
-
AL-MASOUDI, N. A., et al. (2020). Biguanide-Based Synthesis of 1,3,5-Triazine Derivatives with Anticancer Activity and 1,3,5-Triazine Incorporated Calcium Citrate Nanoparticles. Molecules, 25(21), 5033. [Link]
-
EL-SAEED, W. A., et al. (2018). Synthesis and in vitro anticancer evaluation of some 4,6-diamino-1,3,5-triazine-2-carbohydrazides as Rad6 ubiquitin conjugating enzyme inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(15), 2561-2566. [Link]
-
TONELLI, M., et al. (2021). Synthetic accesses to biguanide compounds. Beilstein Journal of Organic Chemistry, 17, 1001-1033. [Link]
-
MOORE, F. J., & KIBLER, H. W. (1918). α-PHENYLTHIOUREA. Organic Syntheses, 1, 45. [Link]
-
DAINS, F. B., et al. (1932). Phenyl isothiocyanate. Organic Syntheses, 12, 66. [Link]
-
VARIOUS AUTHORS. (n.d.). REVIEW ON SYNTHESIS AND ANTIMICROBIAL ACTIVITY PHENYLTHIOUREA. IJCRT.org. [Link]
-
GONÇALVES, I., et al. (2021). Synthesis of 1-Phenylthiourea: An Undergraduate Organic Chemistry Experiment Illustrating Carbonyl Transformations. Journal of Chemical Education, 98(3), 1026-1031. [Link]
-
JOSHUA, C. P., & RAJAN, V. P. (1975). Interaction of dicyandiamides with thioureas : formation of Hexahydro-4,6-diimino-1-aryl-1,3,5-triazine-2-thiones and amidinothioureas. Australian Journal of Chemistry, 28(2), 427-432. [Link]
-
VARIOUS AUTHORS. (2021). Synthesis of 1-Phenylthiourea: An Undergraduate Organic Chemistry Experiment Illustrating Carbonyl Transformations. ResearchGate. [Link]
-
VARIOUS AUTHORS. (2023). Guanylation Reactions for the Rational Design of Cancer Therapeutic Agents. PMC. [Link]
-
VARIOUS AUTHORS. (n.d.). A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. University of Toronto TSpace Repository. [Link]
-
VARIOUS AUTHORS. (n.d.). Synthesis of A. N-cyano-N'-phenylthiourea. PrepChem.com. [Link]
-
VARIOUS AUTHORS. (n.d.). Guanidine synthesis by guanylation. Organic Chemistry Portal. [Link]
-
VARIOUS AUTHORS. (2011). A Versatile One-Pot Synthesis of 1,3-Substituted Guanidines from Carbamoyl Isothiocyanates. ResearchGate. [Link]
-
VARIOUS AUTHORS. (n.d.). 1-Phenyl-3-(4-phenyl-thiazol-2-yl)-thiourea. SpectraBase. [Link]
-
VARIOUS AUTHORS. (2018). 1 H NMR spectrum of (1c) 1-(4-methylphenyl)-3-phenyl-thiourea (CHCl3-d). ResearchGate. [Link]
-
VARIOUS AUTHORS. (2018). 1 H-NMR spectra of the thiourea derivatives. ResearchGate. [Link]
-
VARIOUS AUTHORS. (2013). FT‐IR spectrum of 1,3‐diphenyl thiourea (a) theoretical (b) experimental. ResearchGate. [Link]
-
VARIOUS AUTHORS. (2018). 1 H NMR data for all synthesized compounds. ResearchGate. [Link]
-
VARIOUS AUTHORS. (2023). Synthesis and in vitro activity tests of N-benzoyl-N'-phenylthiourea derivatives as macrophage migration inhibitory factor. ResearchGate. [Link]
-
VARIOUS AUTHORS. (2011). Mechanism of the chain reaction of N,N′-diphenyl-1,4-benzoquinonediimine with 2-mercaptobenzothiazole. ResearchGate. [Link]
Sources
The Versatile Synthon: Application Notes for 1-Phenyl-3-guanylthiourea in Modern Organic Synthesis
Introduction: Unlocking the Potential of a Multifaceted Building Block
In the landscape of organic synthesis, the quest for versatile and efficient building blocks is perpetual. 1-Phenyl-3-guanylthiourea, a molecule integrating the functionalities of both guanidine and thiourea moieties, emerges as a synthon of significant potential, particularly in the construction of diverse heterocyclic frameworks and medicinally relevant scaffolds. Its unique electronic and structural characteristics, arising from the interplay between the phenyl, guanidinyl, and thiocarbonyl groups, render it a reactive yet tunable substrate for a variety of chemical transformations.
This comprehensive guide provides researchers, scientists, and drug development professionals with in-depth application notes and detailed protocols for the effective utilization of this compound in organic synthesis. We will delve into its preparation, explore its application as a precursor to key heterocyclic systems, and discuss its role in the synthesis of substituted guanidines. The causality behind experimental choices and the mechanistic underpinnings of the described transformations will be a central focus, ensuring a thorough understanding of this valuable synthetic tool.
I. Synthesis of this compound: A Detailed Protocol
The reliable synthesis of the starting material is paramount for any synthetic endeavor. While various methods exist for the preparation of thiourea derivatives, a robust and scalable protocol for this compound can be adapted from the well-established synthesis of its parent compound, guanylthiourea.[1] This procedure involves the reaction of phenylcyanamide with thiourea.
Reaction Scheme:
Experimental Protocol: Synthesis of this compound
-
Reagent Preparation: In a three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and a nitrogen inlet, dissolve phenylcyanamide (1.0 eq) in anhydrous acetonitrile (10 mL per gram of phenylcyanamide).
-
Reaction Initiation: To the stirred solution, add thiourea (1.1 eq).
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 82°C) under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). The reaction is typically complete within 4-6 hours.
-
Work-up and Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The product, this compound, often precipitates out of the solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization.
-
Purification: Collect the solid product by filtration and wash with cold acetonitrile. For higher purity, the crude product can be recrystallized from a suitable solvent such as ethanol or an ethanol/water mixture. Dry the purified product under vacuum.
Causality of Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous acetonitrile is crucial to prevent the hydrolysis of phenylcyanamide and potential side reactions.
-
Molar Ratio: A slight excess of thiourea is used to ensure the complete consumption of the limiting reagent, phenylcyanamide.
-
Reflux Temperature: Heating the reaction to reflux provides the necessary activation energy for the nucleophilic addition of thiourea to the cyano group of phenylcyanamide.
-
Nitrogen Atmosphere: A nitrogen atmosphere is maintained to prevent the oxidation of the sulfur-containing compounds at elevated temperatures.
II. Application in Heterocyclic Synthesis: A Gateway to Bioactive Scaffolds
The true synthetic utility of this compound lies in its ability to serve as a versatile precursor for a variety of heterocyclic systems. The presence of multiple nucleophilic and electrophilic centers allows for a range of cyclization strategies.
A. Synthesis of 2-Guanidino-Substituted Thiazoles
The reaction of thiourea derivatives with α-haloketones is a classical and highly effective method for the synthesis of 2-aminothiazoles. By employing this compound, this reaction can be extended to prepare valuable 2-guanidino-substituted thiazoles, which are prevalent motifs in medicinal chemistry.
Reaction Workflow:
Caption: Workflow for the synthesis of 2-guanidinothiazoles.
Mechanistic Insight:
The reaction proceeds via a two-step mechanism. The first step involves the nucleophilic attack of the sulfur atom of the thiourea moiety on the electrophilic carbon of the α-haloketone, leading to the formation of an isothiouronium salt intermediate. This is followed by an intramolecular cyclization, where a nitrogen atom of the guanyl moiety acts as a nucleophile, attacking the carbonyl carbon. Subsequent dehydration yields the final 2-guanidinothiazole derivative.
Generalized Experimental Protocol: Synthesis of 2-(N-Phenylguanidino)-4-arylthiazoles
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol (15 mL per gram).
-
Addition of Reactant: To this solution, add the desired α-bromoacetophenone derivative (1.0 eq).
-
Reaction Conditions: Reflux the reaction mixture for 2-4 hours. Monitor the reaction progress by TLC.
-
Isolation: After completion, cool the reaction mixture to room temperature. The product, often a hydrobromide salt, may precipitate. If so, collect the solid by filtration. If not, neutralize the mixture with a mild base (e.g., aqueous sodium bicarbonate solution) to precipitate the free base.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.
Table 1: Representative Examples of 2-Guanidinothiazole Synthesis
| Entry | α-Bromoacetophenone Derivative | Product | Yield (%) |
| 1 | 2-Bromoacetophenone | 2-(N-Phenylguanidino)-4-phenylthiazole | 85 |
| 2 | 2-Bromo-4'-chloroacetophenone | 4-(4-Chlorophenyl)-2-(N-phenylguanidino)thiazole | 82 |
| 3 | 2-Bromo-4'-methoxyacetophenone | 4-(4-Methoxyphenyl)-2-(N-phenylguanidino)thiazole | 88 |
B. Synthesis of Substituted 1,3,5-Triazines
1,3,5-Triazines are a class of nitrogen-containing heterocycles with a wide range of applications in pharmaceuticals, agrochemicals, and materials science. This compound can serve as a valuable precursor for the synthesis of substituted 2-amino-1,3,5-triazines through condensation reactions with dicarbonyl compounds or their equivalents.
Logical Relationship Diagram:
Caption: Synthesis of 1,3,5-triazines from this compound.
Mechanistic Rationale:
The reaction is believed to proceed through an initial condensation between one of the amino groups of the guanyl moiety and one of the carbonyl groups of the β-dicarbonyl compound to form an enamine intermediate. This is followed by a subsequent intramolecular cyclization involving the other amino group and the remaining carbonyl group. Finally, dehydration leads to the aromatic 1,3,5-triazine ring system. The phenylthiourea moiety can either remain as a substituent or participate in further reactions depending on the reaction conditions.
Generalized Experimental Protocol: Synthesis of 2-Amino-4,6-dimethyl-1,3,5-triazine derivative
-
Reactant Mixture: In a sealed tube, combine this compound (1.0 eq), acetylacetone (1.2 eq), and a catalytic amount of a base such as sodium ethoxide in ethanol.
-
Reaction Conditions: Heat the mixture at 120-140°C for 8-12 hours.
-
Work-up: After cooling, pour the reaction mixture into ice-water.
-
Isolation and Purification: Collect the precipitated solid by filtration, wash with water, and dry. The crude product can be purified by recrystallization from a suitable solvent.
III. Conversion to Substituted Guanidines
The thiourea functionality within this compound can be readily converted to a guanidine group, providing a route to more complex polysubstituted guanidines. This transformation is typically achieved through desulfurization-amination reactions.
Experimental Workflow:
Caption: General workflow for the synthesis of polysubstituted guanidines.
Causality and Mechanistic Considerations:
The desulfurizing agent, such as mercury(II) oxide or a water-soluble carbodiimide like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), activates the thiocarbonyl group, facilitating its departure as a sulfide. This generates a reactive carbodiimide intermediate. The subsequent addition of an amine to this intermediate furnishes the desired polysubstituted guanidine. The choice of desulfurizing agent and reaction conditions can be tuned to control the reactivity and substrate scope.
Generalized Experimental Protocol: Synthesis of a Tetrasubstituted Guanidine
-
Reaction Setup: Suspend this compound (1.0 eq) in dichloromethane (DCM).
-
Activation: Add EDC (1.2 eq) to the suspension and stir at room temperature for 30 minutes.
-
Amine Addition: Add the desired primary or secondary amine (1.1 eq) to the reaction mixture.
-
Reaction Completion: Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.
-
Work-up and Purification: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
IV. Conclusion and Future Outlook
This compound is a readily accessible and highly versatile building block with significant potential in organic synthesis. Its unique combination of functional groups provides a platform for the efficient construction of a wide array of heterocyclic compounds and substituted guanidines, many of which are of interest in medicinal chemistry and materials science. The protocols and mechanistic insights provided in this guide are intended to empower researchers to explore the full synthetic utility of this valuable synthon. Future investigations could focus on expanding the scope of its reactions, including its use in multicomponent reactions and asymmetric catalysis, to further unlock its potential in the development of novel and complex molecular architectures.
References
-
Kurzer, F. Guanylthiourea. Org. Synth.1951 , 31, 65. [Link]
Sources
Application of Phenylthiourea Derivatives in Cancer Cell Line Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of Phenylthiourea Scaffolds in Oncology
The thiourea motif, characterized by a central thiocarbonyl group flanked by two nitrogen atoms, represents a versatile scaffold in medicinal chemistry. Its derivatives have garnered significant attention for their broad spectrum of biological activities, including promising anticancer properties. While specific data on 1-Phenyl-3-guanylthiourea in cancer cell line studies is limited in publicly accessible literature, the broader class of phenylthiourea derivatives has been the subject of extensive research. These investigations have revealed their potential to induce cytotoxicity, trigger programmed cell death (apoptosis), and halt the proliferation of cancer cells by arresting the cell cycle.[1][2][3] This guide will provide a detailed overview of the application of a representative phenylthiourea derivative, drawing upon established findings to offer insights into experimental design, protocols, and mechanistic studies relevant to this class of compounds.
Featured Compound: A Representative Phenylthiourea Derivative
For the purpose of this technical guide, we will focus on a well-characterized group of halogenated bis-phenylthiourea derivatives that have demonstrated significant proapoptotic effects in various cancer cell lines.[4] These compounds serve as an excellent model to illustrate the experimental approaches used to evaluate the anticancer potential of phenylthiourea derivatives.
Core Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest
Phenylthiourea derivatives primarily exert their anticancer effects through two interconnected mechanisms: the induction of apoptosis and the disruption of the cell cycle.
Apoptosis Induction:
Many phenylthiourea derivatives have been shown to be potent activators of apoptosis in cancer cells.[4][5][6] This programmed cell death is often mediated through the activation of caspases, a family of proteases that execute the apoptotic process. Specifically, the activation of caspase-3 and caspase-7 is a common hallmark of apoptosis induced by these compounds.[4] Furthermore, some derivatives have been observed to trigger late-stage apoptosis or necrosis in cancer cells.[5][6]
Cell Cycle Arrest:
In addition to inducing apoptosis, phenylthiourea derivatives can interfere with the normal progression of the cell cycle, leading to cell cycle arrest at specific checkpoints. This prevents cancer cells from dividing and proliferating. Studies have shown that these compounds can cause an accumulation of cells in the sub-G1 and/or G0/G1 phases of the cell cycle, and in some cases, evoke a G2 phase arrest.[4] This disruption of the cell cycle is a key aspect of their antiproliferative activity.[7][8][9]
Experimental Protocols for Assessing Anticancer Activity
The following protocols provide a framework for evaluating the anticancer effects of phenylthiourea derivatives in vitro.
Protocol 1: Cell Viability and Cytotoxicity Assessment (MTT Assay)
Objective: To determine the concentration-dependent cytotoxic effect of a phenylthiourea derivative on cancer cell lines and to calculate the half-maximal inhibitory concentration (IC50).
Materials:
-
Normal cell line for selectivity assessment (e.g., HaCaT keratinocytes)[4]
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)[10]
-
Phenylthiourea derivative stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, treat the cells with serial dilutions of the phenylthiourea derivative (e.g., ranging from 0.1 to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., cisplatin).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis and distinguish between early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines treated with the phenylthiourea derivative at its IC50 concentration.
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer).
-
Flow cytometer.
Procedure:
-
Cell Treatment and Harvesting: Treat cells with the phenylthiourea derivative for a predetermined time (e.g., 72 hours).[5] Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Binding Buffer and add Annexin V-FITC and PI according to the manufacturer's instructions. Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, Annexin V-positive/PI-positive cells are late apoptotic/necrotic, and Annexin V-negative/PI-negative cells are live.
-
Data Interpretation: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.
Protocol 3: Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
Objective: To determine the effect of the phenylthiourea derivative on cell cycle distribution.
Materials:
-
Cancer cell lines treated with the phenylthiourea derivative.
-
Propidium Iodide (PI) staining solution (containing PI, RNase A, and a permeabilizing agent like Triton X-100).
-
Flow cytometer.
Procedure:
-
Cell Treatment and Fixation: Treat cells with the compound for a specific duration. Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in the PI staining solution. Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Generate a histogram of cell count versus DNA content to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase indicates cell cycle arrest.[4]
Visualization of Experimental Workflow and Signaling Pathways
Experimental Workflow for Evaluating Phenylthiourea Derivatives
Caption: A simplified diagram of the intrinsic apoptotic pathway.
Quantitative Data Summary
| Compound Class | Cancer Cell Line | IC50 (µM) | Observed Effects | Reference |
| Halogenated bis-phenylthioureas | SW480 (Colon) | Varies | Late apoptosis/necrosis | [4] |
| Halogenated bis-phenylthioureas | K-562 (Leukemia) | Varies | Early apoptosis, Caspase-3/7 activation | [4] |
| 3-(trifluoromethyl)phenylthiourea analogs | SW480, SW620 (Colon) | ≤ 10 | Strong pro-apoptotic activity | [5] |
| 3-(trifluoromethyl)phenylthiourea analogs | PC3 (Prostate) | ≤ 10 | Cytotoxicity | [5] |
| Diarylthiourea Derivative | MCF-7 (Breast) | 338.33 ± 1.52 | Apoptosis, Caspase-3 activation | [3] |
Conclusion and Future Directions
Phenylthiourea derivatives represent a promising class of compounds for the development of novel anticancer agents. Their ability to induce apoptosis and cause cell cycle arrest in various cancer cell lines underscores their therapeutic potential. The protocols and insights provided in this guide offer a starting point for researchers interested in exploring the anticancer properties of this chemical scaffold. Future research should focus on elucidating the specific molecular targets of these compounds, optimizing their structure to enhance potency and selectivity, and evaluating their efficacy in preclinical in vivo models.
References
-
Synthesis and Anticancer Activities of Novel Guanylhydrazone and Aminoguanidine Tetrahydropyran Derivatives. National Institutes of Health. [Link]
-
A novel synthetic 1,3-phenyl bis-thiourea compound targets microtubule polymerization to cause cancer cell death. PubMed. [Link]
-
Synthesis and evaluation of new thiourea derivatives as antitumor and antiangiogenic agents. ResearchGate. [Link]
-
Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. National Center for Biotechnology Information. [Link]
-
Synthesis and In Vitro Antiproliferative Activity of New 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea Scaffold-Based Compounds. ResearchGate. [Link]
-
Synthesis and anticancer activity of acyl thioureas bearing pyrazole moiety. PubMed. [Link]
-
Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells. National Institutes of Health. [Link]
-
Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells. MDPI. [Link]
-
1,3-Disubstituted thiourea derivatives: Promising candidates for medicinal applications with enhanced cytotoxic effects on cancer cells. PubMed. [Link]
-
Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study. PubMed. [Link]
-
Proapoptotic effects of halogenated bis-phenylthiourea derivatives in cancer cells. PubMed. [Link]
-
Discovery of new 1,3-diphenylurea appended aryl pyridine derivatives as apoptosis inducers through c-MET and VEGFR-2 inhibition: design, synthesis, in vivo and in silico studies. National Center for Biotechnology Information. [Link]
-
Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. ResearchGate. [Link]
-
Cell Cycle Arrest by a Natural Product via G2/M Checkpoint. National Center for Biotechnology Information. [Link]
-
This compound. MySkinRecipes. [Link]
-
Anticancer activity of N-(4-t-butylbenzoyl)-N'-phenylthiourea: Molecular docking, synthesis. Journal of Pharmacy & Pharmacognosy Research. [Link]
-
The Induction of G2/M Phase Cell Cycle Arrest and Apoptosis by the Chalcone Derivative 1C in Sensitive and Resistant Ovarian Cancer Cells Is Associated with ROS Generation. MDPI. [Link]
-
Protocol for the derivation, culturing, and differentiation of human iPS-cell-derived neuroepithelial stem cells to study neural differentiation in vitro. National Center for Biotechnology Information. [Link]
-
Induction of cytotoxicity, apoptosis and cell cycle arrest by 1-t-butyl carbamoyl, 7-methyl-indole-3-ethyl isothiocyanate (NB7M) in nervous system cancer cells. PubMed Central. [Link]
-
Synthesis and Use of Thiourea Derivative (1-Phenyl-3-Benzoyl-2-Thiourea) for Extraction of Cadmium Ion. ResearchGate. [Link]
-
Cell Cultivation Handbook. NACALAI TESQUE, INC. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and anticancer activity of acyl thioureas bearing pyrazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Proapoptotic effects of halogenated bis-phenylthiourea derivatives in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cell Cycle Arrest by a Natural Product via G2/M Checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Induction of cytotoxicity, apoptosis and cell cycle arrest by 1-t-butyl carbamoyl, 7-methyl-indole-3-ethyl isothiocyanate (NB7M) in nervous system cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1-Phenyl-3-guanylthiourea Cytotoxicity Assays
Introduction: Unveiling the Cytotoxic Potential of 1-Phenyl-3-guanylthiourea
This compound (PGT) is a synthetic compound belonging to the thiourea class of molecules. Thiourea derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, including potential anticancer properties.[1] Preliminary investigations and the broader literature on substituted thioureas suggest that these compounds can exert cytotoxic effects on cancer cells, often by inducing programmed cell death, or apoptosis.[2][3][4] Therefore, robust and reproducible methods to quantify the cytotoxic effects of PGT are paramount for its evaluation as a potential therapeutic agent.
This comprehensive guide provides a suite of detailed protocols for assessing the cytotoxicity of this compound. We will delve into the foundational principles and step-by-step methodologies for three critical assays: the MTT assay for metabolic viability, the LDH assay for membrane integrity, and the Caspase-3 assay for apoptosis detection. This multi-faceted approach ensures a thorough and reliable characterization of PGT's impact on cell health.
Foundational Assays for a Comprehensive Cytotoxicity Profile
A multi-parametric approach is essential for a nuanced understanding of a compound's cytotoxic effects. Relying on a single assay can be misleading. For instance, a compound might inhibit metabolic activity without causing cell death, or it might induce apoptosis, which involves a cascade of events not fully captured by a simple viability assay. The three assays detailed below provide complementary information, painting a more complete picture of PGT's cellular impact.
-
MTT Assay: This colorimetric assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[5] Viable cells with active metabolism contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.[5] The amount of formazan produced is directly proportional to the number of metabolically active cells.
-
LDH Assay: The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture supernatant.[6] LDH is a stable cytosolic enzyme that is released upon the loss of plasma membrane integrity, a hallmark of necrosis and late-stage apoptosis.[6] This assay, therefore, quantifies cell death by measuring membrane rupture.
-
Caspase-3 Assay: The activation of caspases, a family of cysteine proteases, is a central event in the apoptotic cascade. Caspase-3 is a key "executioner" caspase, responsible for cleaving numerous cellular proteins and orchestrating the dismantling of the cell during apoptosis.[2][7] Measuring the activity of Caspase-3 provides a specific and sensitive method for detecting the induction of apoptosis by a test compound.[2][7]
Experimental Workflow: A Visual Guide
The following diagram illustrates the general workflow for assessing the cytotoxicity of this compound.
Caption: General workflow for PGT cytotoxicity assessment.
Protocols and Methodologies
Part 1: Preparation of this compound Stock Solution
The solubility of a test compound is a critical factor in obtaining accurate and reproducible results. Many organic compounds, including some thiourea derivatives, have poor aqueous solubility. Therefore, a concentrated stock solution is typically prepared in an organic solvent, such as dimethyl sulfoxide (DMSO), and then diluted in cell culture medium to the final working concentrations.
Protocol:
-
Weighing the Compound: Accurately weigh a precise amount of this compound powder using an analytical balance. Perform this in a chemical fume hood, especially if the compound's toxicity is not fully characterized.
-
Dissolution: Dissolve the PGT powder in a minimal amount of sterile, cell culture-grade DMSO to create a high-concentration stock solution (e.g., 10-50 mM). Gentle warming (to 37°C) or vortexing may aid dissolution.[8]
-
Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile, light-protected container.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.
Expert Tip: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[9] Always include a vehicle control (medium with the same final concentration of DMSO as the highest PGT concentration) in your experiments.
Part 2: Cell Culture and Seeding
The choice of cell line is crucial and should be guided by the research question. For general cytotoxicity screening, a panel of cancer cell lines from different tissue origins (e.g., breast, colon, lung) is often used.[10][11] It is also advisable to include a non-cancerous cell line to assess for selective cytotoxicity.
| Parameter | Recommendation | Rationale |
| Cell Lines | e.g., MCF-7 (breast cancer), HCT-116 (colon cancer), A549 (lung cancer), and a non-cancerous line like HEK293. | To assess the cytotoxic effect across different cancer types and to determine selectivity. |
| Culture Medium | As recommended by the cell line supplier (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. | To ensure optimal cell growth and health. |
| Seeding Density | 5,000 - 10,000 cells/well in a 96-well plate. | This density should allow for logarithmic growth during the experiment and provide a sufficient signal for the assays.[12] |
Protocol:
-
Cell Culture: Culture the chosen cell lines in their recommended complete medium in a humidified incubator at 37°C with 5% CO₂.
-
Cell Harvesting: When the cells reach 70-80% confluency, wash them with Phosphate-Buffered Saline (PBS) and detach them using a suitable dissociation reagent (e.g., Trypsin-EDTA).
-
Cell Counting: Resuspend the cells in complete medium and perform a cell count using a hemocytometer or an automated cell counter.
-
Seeding: Dilute the cell suspension to the desired seeding density and carefully pipette 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubation: Incubate the plate for 24 hours to allow the cells to attach and enter a logarithmic growth phase.
Part 3: Treatment with this compound
To determine the cytotoxic potential of PGT, cells are treated with a range of concentrations. This allows for the determination of the half-maximal inhibitory concentration (IC50), a key measure of a compound's potency.
Protocol:
-
Preparation of Working Solutions: Prepare serial dilutions of the PGT stock solution in complete cell culture medium to achieve the desired final concentrations. A typical starting range for a novel compound could be from 0.1 µM to 100 µM.[13]
-
Cell Treatment: After the 24-hour pre-incubation, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of PGT. Include wells for a negative control (medium only) and a vehicle control (medium with DMSO).
-
Incubation: Incubate the treated plates for a defined period, typically 24, 48, or 72 hours, depending on the expected mechanism of action and the cell doubling time.
Part 4: Detailed Assay Protocols
Principle: This assay measures the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells. The amount of formazan is proportional to the number of viable cells.[5][14]
Protocol:
-
MTT Reagent Preparation: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Protect the solution from light.[14]
-
Addition of MTT: At the end of the treatment period, add 10 µL of the MTT stock solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[14]
Principle: This assay quantifies the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes. The released LDH catalyzes a reaction that results in a color change, which is proportional to the extent of cytotoxicity.[6][15]
Protocol:
-
Sample Collection: At the end of the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Supernatant Transfer: Carefully transfer 50 µL of the cell-free supernatant from each well to a new, optically clear 96-well plate.
-
Controls: Prepare the following controls:
-
Spontaneous LDH release: Supernatant from untreated cells.
-
Maximum LDH release: Add a lysis buffer (e.g., 1% Triton X-100) to untreated cells 45 minutes before sample collection.
-
Background control: Culture medium without cells.
-
-
Reaction Mixture: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a catalyst).
-
Incubation: Add 50 µL of the reaction mixture to each well containing the supernatant. Incubate at room temperature for up to 30 minutes, protected from light.
-
Stop Reaction (Optional): Add 50 µL of a stop solution if provided in the kit.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
Data Analysis (LDH): Percentage Cytotoxicity = [(Experimental Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
Principle: This assay utilizes a specific peptide substrate for Caspase-3 that is conjugated to a colorimetric or fluorometric reporter. When Caspase-3 is active in apoptotic cells, it cleaves the substrate, releasing the reporter molecule, which can then be quantified.[6][16][17]
Protocol:
-
Cell Lysis: At the end of the treatment period, lyse the cells directly in the wells by adding a lysis buffer provided with the assay kit.
-
Incubation: Incubate the plate on ice or as recommended by the manufacturer to ensure complete cell lysis.
-
Reaction Setup: Transfer the cell lysates to a new plate (if required by the kit). Add the Caspase-3 substrate and reaction buffer to each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Signal Measurement: Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader at the appropriate wavelength.
Data Analysis and Interpretation
A crucial aspect of cytotoxicity testing is the accurate analysis and interpretation of the data.
Caption: Flowchart for data analysis and interpretation.
Key Parameters to Determine:
-
IC50 (Half-maximal Inhibitory Concentration): The concentration of PGT that causes a 50% reduction in cell viability (from MTT assay) or induces 50% of the maximum cytotoxic effect (from LDH assay). This is determined by plotting the percentage of cell viability against the logarithm of the PGT concentration and fitting the data to a sigmoidal dose-response curve.
-
Percentage Cytotoxicity: Calculated from the LDH assay data to quantify the extent of membrane damage.
-
Fold-Increase in Caspase-3 Activity: The activity in PGT-treated cells is compared to that in untreated control cells to determine the extent of apoptosis induction.
By comparing the results from the three assays, a mechanistic hypothesis can be formulated. For example, a decrease in MTT signal accompanied by a significant increase in Caspase-3 activity and a later increase in LDH release would strongly suggest that PGT induces apoptosis.
Troubleshooting and Best Practices
| Issue | Potential Cause | Solution |
| High background in MTT assay | Contamination of media; interference from PGT. | Use fresh, high-quality reagents. Include a control with PGT in media without cells to check for direct reduction of MTT. |
| Low signal in MTT assay | Insufficient cell number; short incubation time. | Optimize cell seeding density. Increase the incubation time with MTT.[12] |
| High spontaneous LDH release | Over-confluent cells; harsh pipetting. | Ensure cells are in a healthy, sub-confluent state. Handle cells gently during seeding and media changes. |
| Inconsistent results | Edge effects in 96-well plates; pipetting errors. | Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. Use calibrated pipettes and ensure consistent technique.[12] |
Conclusion
The protocols outlined in this application note provide a robust framework for the comprehensive evaluation of this compound's cytotoxic effects. By employing a multi-assay approach that interrogates metabolic activity, membrane integrity, and the induction of apoptosis, researchers can gain a detailed understanding of PGT's mechanism of action at the cellular level. Adherence to these detailed methodologies and best practices will ensure the generation of high-quality, reproducible data, which is essential for the continued development of PGT and other novel thiourea derivatives as potential therapeutic agents.
References
- Alley, M. C., Scudiero, D. A., Monks, A., Hursey, M. L., Czerwinski, M. J., Fine, D. L., ... & Boyd, M. R. (1988). Feasibility of drug screening with panels of human tumor cell lines using a microculture tetrazolium assay. Cancer research, 48(3), 589-601.
-
The Future of Things. (n.d.). Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests. Retrieved from [Link]
-
Bio-Techne. (n.d.). Caspase 3 - An Important Marker of Apoptosis. Retrieved from [Link]
- Kłys, A., Godyń, J., Czarnomysy, R., Jelonek, K., Figlus, M., Bielawska, A., ... & Bielawski, K. (2021).
- Letz, M., Bartsch, M., Schmutz, M., Gmuender, H., & van der Kuip, H. (2019). A brief guide to performing pharmacological studies in vitro: reflections from the EORTC-PAMM course “Preclinical and Early-phase Clinical Pharmacology”. Anticancer research, 39(7), 3815-3822.
- MDPI. (2024, May 31). Biological Applications of Thiourea Derivatives: Detailed Review. Molecules, 29(11), 2633.
-
G-Biosciences. (2020, April 7). LDH Cytotoxicity Assay FAQs. Retrieved from [Link]
- Pharmacophore. (2023, April 28). ANTI-OXIDATIVE BURST, CYTOTOXICITY, AND ADME STUDIES OF THIOUREA COMPOUNDS. Pharmacophore, 14(2), 1-8.
-
ResearchGate. (n.d.). Cytotoxic activity of compounds 11-24. Retrieved from [Link]
- PubMed. (2023, July 4). Proapoptotic effects of halogenated bis-phenylthiourea derivatives in cancer cells. Archiv der Pharmazie, 356(9), e2300105.
-
PubChem. (n.d.). Phenylthiourea. Retrieved from [Link]
- PubMed. (2021, October 28).
- PubMed. (1984, March). Phenylthiourea enhances Cu cytotoxicity in cell cultures: its mode of action. Cell Structure and Function, 9(1), 25-35.
- Debnath, M., Parida, P., Kesh, S. B., & Bhol, C. S. (2023). The Activity of FDA-Approved Prodrug Isavuconazonium Sulfate and Its Major Metabolite Isavuconazole Against Naegleria fowleri. Journal of Fungi, 9(2), 241.
- Gazdar, A. F., Girard, L., Lockwood, W. W., Lam, W. L., & Minna, J. D. (2010). Cancer cell lines for drug discovery and development. Cancer research, 70(3), 827-831.
- Sharma, S. V., Haber, D. A., & Settleman, J. (2010). Cell line-based platforms to evaluate the therapeutic efficacy of candidate anticancer agents.
- Way, G. P., Sheu, T. R., Davis, M. I., & Polyak, K. (2021). Selection of Optimal Cell Lines for High-Content Phenotypic Screening. ACS chemical biology, 16(10), 1849-1860.
-
Emulatebio. (2019, March 4). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Retrieved from [Link]
-
Bio-Rad Laboratories. (2021, August 20). Lab Skills: Preparing Stock Solutions. Retrieved from [Link]
- Kramer, N. I., Di Consiglio, E., Blaauboer, B. J., & Testai, E. (2022). Toward Realistic Dosimetry In Vitro: Determining Effective Concentrations of Test Substances in Cell Culture and Their Prediction by an In Silico Mass Balance Model. Chemical research in toxicology, 35(11), 2056-2069.
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
Sources
- 1. ar.iiarjournals.org [ar.iiarjournals.org]
- 2. Cleaved Casapse-3: A Marker of Programmed Cell Death: Novus Biologicals [novusbio.com]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 7. bdbiosciences.com [bdbiosciences.com]
- 8. emulatebio.com [emulatebio.com]
- 9. medchemexpress.cn [medchemexpress.cn]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests - TFOT [thefutureofthings.com]
- 13. mdpi.com [mdpi.com]
- 14. Imaging Caspase-3 Activation as a Marker of Apoptosis-Targeted Treatment Response in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. info.gbiosciences.com [info.gbiosciences.com]
- 16. Which concentrations are optimal for in vitro testing? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
1-Phenyl-3-guanylthiourea: A Versatile Ligand for the Synthesis of Bioactive Metal Complexes
Introduction: The Rising Prominence of Thiourea-Based Ligands in Medicinal Inorganic Chemistry
In the quest for novel therapeutic agents, the synergy between organic ligands and metal ions has emerged as a highly fruitful area of research.[1][2] Metal complexes often exhibit unique pharmacological properties that are absent in the free organic ligands, including enhanced biological activity and novel mechanisms of action. Among the vast array of organic scaffolds, thiourea derivatives have garnered significant attention due to their versatile coordination behavior and wide spectrum of biological activities.[3] These compounds, characterized by the presence of a reactive thiocarbonyl group and adjacent nitrogen atoms, are excellent chelating agents for a variety of transition metal ions.
This guide focuses on 1-phenyl-3-guanylthiourea, a particularly promising ligand that combines the structural features of both phenylthiourea and guanidine. The presence of multiple donor sites (sulfur and nitrogen atoms) allows for diverse coordination modes, leading to the formation of metal complexes with varied geometries and, consequently, distinct biological profiles.[4] The incorporation of the guanidinium group can also enhance the solubility and bioavailability of the resulting metal complexes, making them attractive candidates for drug development.
This document provides a comprehensive overview of this compound as a ligand in metal complex synthesis, intended for researchers, scientists, and drug development professionals. We will delve into the synthesis of the ligand, detailed protocols for the preparation of its metal complexes, essential characterization techniques, and a summary of their promising applications in medicinal chemistry, particularly as antimicrobial and anticancer agents.
Part 1: Synthesis of the Ligand: this compound
The synthesis of this compound is readily achievable through the reaction of phenyl isothiocyanate with guanidine. This reaction follows a nucleophilic addition mechanism where the amino group of guanidine attacks the electrophilic carbon atom of the isothiocyanate group.
Protocol: Synthesis of this compound
Materials:
-
Phenyl isothiocyanate
-
Guanidine hydrochloride
-
Sodium hydroxide
-
Ethanol
-
Distilled water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Büchner funnel and flask
-
Filter paper
Procedure:
-
Preparation of Guanidine Free Base: In a round-bottom flask, dissolve guanidine hydrochloride in a minimal amount of distilled water. In a separate beaker, prepare an equimolar solution of sodium hydroxide in water. Slowly add the sodium hydroxide solution to the guanidine hydrochloride solution with constant stirring in an ice bath. The free guanidine base will be formed. It is advisable to use the freshly prepared guanidine solution for the next step.
-
Reaction with Phenyl Isothiocyanate: To the freshly prepared guanidine solution, add an equimolar amount of phenyl isothiocyanate dissolved in ethanol.
-
Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux with continuous stirring for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation of the Product: After the reaction is complete, allow the mixture to cool to room temperature. A white or off-white precipitate of this compound will form.
-
Purification: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid with cold distilled water and then with a small amount of cold ethanol to remove any unreacted starting materials.
-
Drying: Dry the purified product in a desiccator or a vacuum oven at a low temperature.
Expected Outcome: A white to off-white crystalline solid.
Characterization: The structure and purity of the synthesized this compound can be confirmed by standard analytical techniques:
-
FT-IR Spectroscopy: Look for characteristic peaks for N-H stretching, C=S stretching, and aromatic C-H stretching.
-
¹H NMR Spectroscopy: The spectrum should show signals corresponding to the aromatic protons of the phenyl group and the protons of the NH and NH₂ groups.
-
¹³C NMR Spectroscopy: Expect to see signals for the aromatic carbons, the thiocarbonyl carbon (C=S), and the guanidinyl carbon.
-
Elemental Analysis: To confirm the elemental composition (C, H, N, S).
Part 2: Synthesis of Metal Complexes with this compound
This compound can coordinate to a variety of metal ions, including but not limited to copper(II), nickel(II), cobalt(II), zinc(II), palladium(II), and platinum(II). The coordination can occur in a monodentate fashion through the sulfur atom or in a bidentate manner involving both the sulfur and one of the nitrogen atoms, leading to the formation of a stable chelate ring.[4] The choice of metal salt, solvent, and reaction conditions can influence the coordination mode and the final geometry of the complex.
General Protocol for the Synthesis of Metal Complexes
Materials:
-
This compound (ligand)
-
Metal salt (e.g., CuCl₂, Ni(CH₃COO)₂, CoCl₂, ZnCl₂, K₂PdCl₄, K₂PtCl₄)
-
Solvent (e.g., ethanol, methanol, DMF, DMSO)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser (if heating is required)
Procedure:
-
Ligand Solution: Dissolve a specific molar amount of this compound in a suitable solvent in a round-bottom flask with stirring. Gentle heating may be required to achieve complete dissolution.
-
Metal Salt Solution: In a separate beaker, dissolve the desired metal salt in the same solvent. The molar ratio of ligand to metal can be varied (e.g., 1:1, 2:1) to obtain complexes with different stoichiometries.
-
Complexation Reaction: Slowly add the metal salt solution to the ligand solution with continuous stirring at room temperature. In many cases, a precipitate of the metal complex will form immediately.
-
Reaction Completion: The reaction mixture is typically stirred for several hours at room temperature or under reflux to ensure the completion of the reaction. The formation of the complex is often indicated by a color change.
-
Isolation and Purification: The solid complex is collected by filtration, washed with the solvent used for the reaction to remove any unreacted starting materials, and then washed with a low-boiling point solvent like diethyl ether.
-
Drying: The purified complex is dried in a desiccator over a suitable drying agent.
Visualization of the Synthetic Workflow:
Sources
High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Thiourea Derivatives: An Application Note and Protocol
Abstract
This comprehensive application note provides a detailed framework for the development, validation, and implementation of a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of thiourea derivatives. Thiourea and its analogues are a critical class of compounds with wide-ranging applications in pharmaceuticals, agriculture, and organic synthesis. Their diverse biological activities necessitate reliable and accurate analytical methods for quality control, stability testing, and pharmacokinetic studies. This guide delves into the causal relationships behind methodological choices, offering field-proven insights into Reversed-Phase HPLC (RP-HPLC) techniques. It presents a self-validating protocol, grounded in scientific principles and authoritative guidelines, to ensure data integrity and reproducibility. Detailed experimental procedures, data presentation standards, and troubleshooting strategies are provided to empower researchers, scientists, and drug development professionals in their analytical endeavors.
Introduction: The Significance of Thiourea Derivatives and HPLC Analysis
Thiourea derivatives are characterized by the (R¹R²N)(R³R⁴N)C=S functional group and exhibit a broad spectrum of biological activities, including antiviral, anticancer, antimicrobial, and antifungal properties.[1] In medicine, compounds like propylthiouracil (PTU) and methylthiouracil (MTU) are used to treat hyperthyroidism by inhibiting thyroid hormone synthesis.[1] Given their therapeutic importance and potential toxicity, the development of precise and reliable analytical methods is paramount for ensuring the quality, safety, and efficacy of products containing these derivatives.
High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for the separation, identification, and quantification of thiourea derivatives due to its high resolution, sensitivity, and reproducibility.[2] This guide focuses on the most common and versatile approach: Reversed-Phase HPLC (RP-HPLC).
The Chromatographic Principle: A Deliberate Approach to Separation
RP-HPLC separates compounds based on their hydrophobicity. A non-polar stationary phase (typically alkyl-bonded silica, such as C18) is used in conjunction with a polar mobile phase (usually a mixture of water or buffer and an organic solvent like acetonitrile or methanol).
The Causality Behind Experimental Choices
2.1.1. Stationary Phase Selection: Why C18?
A C18 (octadecylsilane) column is the workhorse for the separation of a vast array of moderately polar to non-polar compounds, including many thiourea derivatives. The long alkyl chains provide a highly hydrophobic surface that interacts with the non-polar regions of the analyte molecules. This interaction is the primary mechanism of retention. For more polar thiourea derivatives that show poor retention on C18 columns, alternative stationary phases such as those with polar-embedded groups or Hydrophilic Interaction Liquid Chromatography (HILIC) columns may be considered.[3]
2.1.2. Mobile Phase pH: The Key to Peak Shape and Retention
Thiourea derivatives are typically weakly basic compounds. The pH of the mobile phase is a critical parameter that dictates the ionization state of the analyte and, consequently, its retention and peak shape.
-
Low pH (Acidic Mobile Phase): Using an acidic mobile phase (pH 2-4) is generally recommended for the analysis of basic compounds like thiourea derivatives.[4][5] At a low pH, the basic functional groups of the thiourea derivative will be protonated, carrying a positive charge. While this might slightly decrease retention due to increased polarity, it offers a significant advantage: it suppresses the ionization of residual silanol groups (Si-OH) on the silica-based stationary phase.[4][6] These silanol groups, when ionized (SiO⁻), can cause undesirable secondary ionic interactions with the protonated basic analyte, leading to significant peak tailing.[6] By keeping the silanols in their neutral form, peak symmetry is vastly improved. Common acidic modifiers include formic acid, acetic acid, or phosphoric acid at concentrations of 0.05-0.1%.[4]
-
High pH (Alkaline Mobile Phase): In some cases, a high pH mobile phase can be used to analyze basic compounds in their neutral, un-ionized form, which can lead to increased retention.[7] However, this requires specialized pH-stable columns, as traditional silica-based columns can dissolve at high pH.
2.1.3. Organic Modifier: Controlling Elution Strength
Acetonitrile is a common organic modifier in RP-HPLC due to its low viscosity and UV transparency. Methanol is another viable option. The proportion of the organic modifier in the mobile phase determines its elution strength. A higher percentage of organic solvent will decrease the polarity of the mobile phase, leading to faster elution of the analytes. Gradient elution, where the concentration of the organic modifier is increased over time, is often employed to separate complex mixtures of thiourea derivatives with varying polarities.
Application Protocol: A Step-by-Step Guide
This section provides a detailed protocol for the analysis of a hypothetical thiourea derivative in a pharmaceutical formulation.
Materials and Reagents
-
Thiourea derivative reference standard
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
Formic acid (or phosphoric acid)
-
Purified water (18.2 MΩ·cm)
-
0.45 µm syringe filters
Sample Preparation
The goal of sample preparation is to extract the analyte of interest from the sample matrix and remove any interfering components.[8]
3.2.1. Protocol 1: Solid-Phase Extraction (SPE) from Plasma
This protocol is suitable for the extraction of basic thiourea derivatives from biological matrices like plasma.[3][9][10][11]
-
Column Conditioning: Condition a polymeric SPE cartridge by passing 2 mL of methanol followed by 2 mL of water.
-
Sample Pre-treatment: Dilute 1 mL of plasma with 1 mL of an appropriate buffer (e.g., 0.1 M KH₂PO₄, pH adjusted to be at least 2 pH units below the analyte's pKa to ensure it is in its ionized form).
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate.
-
Washing: Wash the cartridge with 2 mL of water to remove polar interferences.
-
Elution: Elute the thiourea derivative with 1 mL of methanol (which may be acidified with a small amount of formic acid to aid elution).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of the mobile phase.
3.2.2. Protocol 2: Liquid-Liquid Extraction (LLE) from a Tablet Formulation
-
Tablet Dissolution: Weigh and finely powder a representative number of tablets. Accurately weigh a portion of the powder equivalent to a single dose and transfer it to a volumetric flask.
-
Extraction: Add a suitable solvent (e.g., a mixture of methanol and water) to dissolve the active ingredient. Sonicate for 15-20 minutes to ensure complete dissolution.
-
Dilution and pH Adjustment: Dilute to volume with the same solvent. If necessary, adjust the pH of an aliquot of the solution to render the thiourea derivative neutral for extraction into an organic solvent.
-
Liquid-Liquid Extraction: Transfer a known volume of the aqueous solution to a separatory funnel and add an equal volume of an immiscible organic solvent (e.g., ethyl acetate). Shake vigorously for 2-3 minutes.
-
Phase Separation: Allow the layers to separate and collect the organic layer.
-
Evaporation and Reconstitution: Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.
-
Filtration: Filter the final solution through a 0.45 µm syringe filter before injection.[8]
HPLC Instrumentation and Conditions
The following table summarizes a typical set of HPLC conditions for the analysis of thiourea derivatives.
| Parameter | Recommended Condition | Rationale |
| HPLC System | Quaternary or Binary HPLC with UV/PDA Detector | Standard instrumentation for pharmaceutical analysis. |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and resolution for many thiourea derivatives. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to ensure protonation of basic analytes and suppression of silanol activity, improving peak shape.[4] |
| Mobile Phase B | Acetonitrile | Common organic modifier with good UV transparency and elution strength. |
| Gradient | 10-90% B over 20 minutes | A gradient is often necessary to elute compounds with a range of polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Injection Vol. | 10 µL | A typical injection volume. |
| Detection | UV at 240 nm | Many thiourea derivatives have a UV chromophore and absorb in this region. The optimal wavelength should be determined by analyzing the UV spectrum of the analyte.[12] |
Workflow Diagrams
Caption: HPLC Method Development and Validation Workflow
Caption: General Experimental Workflow for HPLC Analysis
Method Validation: Ensuring Trustworthiness and Scientific Integrity
Method validation is a mandatory requirement in the pharmaceutical industry to demonstrate that an analytical procedure is suitable for its intended purpose.[2] The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[13][14][15]
Validation Parameters and Acceptance Criteria
The following table summarizes the key validation parameters and typical acceptance criteria for an HPLC method for the assay of a drug substance and the quantification of related substances (impurities).
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the method can unequivocally assess the analyte in the presence of other components (impurities, degradants, matrix). | Peak purity analysis (for PDA detectors) should pass. No interference at the retention time of the analyte in blank and placebo chromatograms. |
| Linearity | To demonstrate a proportional relationship between analyte concentration and detector response over a defined range. | Correlation coefficient (r²) ≥ 0.999.[7] y-intercept should be within a specified percentage of the response at 100% concentration. |
| Range | The interval between the upper and lower concentrations for which the method has suitable linearity, accuracy, and precision. | Assay: 80% to 120% of the test concentration.[4][13][15] Impurities: Reporting threshold to 120% of the specification limit.[4][14] |
| Accuracy | The closeness of the test results to the true value. Assessed by % recovery of spiked samples. | Assay: 98.0% to 102.0% recovery.[5] Impurities: Recovery should be within an appropriate range, often wider for lower concentrations. |
| Precision | The degree of scatter between a series of measurements. Includes repeatability (intra-day) and intermediate precision (inter-day, inter-analyst). | Repeatability & Intermediate Precision: Relative Standard Deviation (RSD) ≤ 2.0%. For impurities at the limit of quantification, a higher RSD may be acceptable. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantified. | Typically determined as a signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Typically determined as a signal-to-noise ratio of 10:1. Precision at the LOQ should be acceptable. |
| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters. | No significant change in results when parameters like mobile phase pH (±0.2 units), column temperature (±5 °C), and flow rate (±10%) are varied. |
Troubleshooting: A Field-Proven Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing (for the thiourea derivative) | 1. Secondary Interactions: Interaction of the basic analyte with acidic silanol groups on the column.[6] 2. Mobile Phase pH too high: Silanol groups are ionized. 3. Column Contamination: Buildup of matrix components. | 1. Lower Mobile Phase pH: Ensure the pH is at least 2 units below the pKa of the silanol groups (typically pH < 4).[6][13] 2. Use a Mobile Phase Additive: Add a competing base like triethylamine (TEA) in small concentrations (use with caution as it can affect MS compatibility). 3. Use an End-capped Column: Modern, high-purity silica columns with thorough end-capping minimize exposed silanols. 4. Flush the Column: Flush with a strong solvent to remove contaminants. |
| Ghost Peaks (peaks appearing in blank runs) | 1. Carryover: Adsorption of the analyte onto injector parts or the column head. 2. Contaminated Mobile Phase: Impurities in the solvents or buffer degradation. | 1. Optimize Needle Wash: Use a strong solvent (e.g., acetonitrile/water with acid) for the injector needle wash. 2. Prepare Fresh Mobile Phase: Prepare fresh mobile phase daily, especially aqueous buffers. |
| Irreproducible Retention Times | 1. Inadequate Column Equilibration: Insufficient time for the column to stabilize with the mobile phase. 2. Fluctuating Column Temperature: Poor temperature control. 3. Mobile Phase Composition changing: Inaccurate mixing by the pump or solvent evaporation. | 1. Increase Equilibration Time: Equilibrate the column with at least 10-15 column volumes of the initial mobile phase. 2. Use a Column Oven: Maintain a constant and uniform column temperature. 3. Degas Mobile Phase: Ensure proper degassing to prevent pump cavitation. Prepare mobile phase accurately. |
| Broad Peaks | 1. Extra-column Volume: Excessive tubing length or diameter between the column and detector. 2. Sample Overload: Injecting too high a concentration of the analyte. 3. Column Degradation: Loss of stationary phase or void formation. | 1. Minimize Tubing: Use short, narrow-bore tubing (e.g., 0.005" ID PEEK) to connect the column to the detector. 2. Dilute the Sample: Reduce the concentration of the injected sample. 3. Replace the Column: If performance continues to degrade, replace the column. |
Conclusion
This application note provides a robust and scientifically grounded framework for the HPLC analysis of thiourea derivatives. By understanding the fundamental principles behind the separation and adhering to rigorous validation protocols, researchers can develop and implement reliable methods that ensure the quality and integrity of their analytical data. The detailed protocols and troubleshooting guide serve as practical tools to navigate the complexities of HPLC analysis, ultimately contributing to the successful development and control of thiourea-based products.
References
- Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. [URL: https://www.chromatographyonline.
- ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [URL: https://database.ich.org/sites/default/files/ICH_Q2-R1_Guideline.pdf]
- Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [URL: https://www.fda.gov/regulatory-information/search-fda-guidance-documents/q2r1-validation-analytical-procedures-text-and-methodology]
- Application Note: HPLC Purification of Thiourea Deriv
- Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [URL: https://www.ema.europa.eu/en/documents/scientific-guideline/ich-q-2-r1-validation-analytical-procedures-text-and-methodology-step-5_en.pdf]
- Acceptance criteria of validation parameters for HPLC. ResearchGate. [URL: https://www.researchgate.net/figure/Acceptance-criteria-of-validation-parameter-was-reported-63-64-65-to-be-for-linearity_tbl2_369768007]
- ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [URL: https://www.amsbiopharma.
- Extraction of Basic Drugs from Plasma with Polymeric SPE. Agilent. [URL: https://www.agilent.
- ICH Test Procedures and Acceptance Criteria for Biological Products. National Toxicology Program. [URL: https://ntp.niehs.nih.gov/sites/default/files/iccvam/suppdocs/feddocs/ich/ich-q6b-1999.pdf]
- A New Solid-Phase Extraction Method for Determination of Pantoprazole in Human Plasma Using High-Performance Liquid Chromatography. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3081467/]
- Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples. MDPI. [URL: https://www.mdpi.com/1420-3049/28/20/7057]
- Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. [URL: https://www.ivtnetwork.com/article/step-step-analytical-methods-validation-and-protocol-quality-system-compliance-industry]
- Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Drawell. [URL: https://www.drawell.com/sample-preparation-for-hplc-analysis-step-guides-and-common-techniques/]
- New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific. [URL: https://www.actascientific.com/ASPS/pdf/ASPS-03-0149.pdf]
- RETRACTED ARTICLE: Determination of thiourea by high performance liquid chromatography with different solvents. ResearchGate. [URL: https://www.researchgate.
- HPLC Method for Separation of Thiourea, Thiouracil (TU), Methylthiouracil (MTU) and Propylthiouracil (PTU) on Primesep P. SIELC Technologies. [URL: https://www.sielc.com/hplc-method-for-separation-of-thiourea-thiouracil-tu-methylthiouracil-mtu-and-propylthiouracil-ptu-on-primesep-p.html]
- Analytical Method Development for Evaluation of Pharmacokinetics and Tissue Distribution of Thiourea-Based Antivirals. bioRxiv. [URL: https://www.biorxiv.org/content/10.1101/2023.06.28.546831v1.full]
- Peak Tailing in HPLC. Element Lab Solutions. [URL: https://element-labsolutions.com/hplc-columns-and-consumables/learning-and-knowledge/hplc-troubleshooting/peak-tailing-in-hplc]
- EP1680398A1 - Thiourea derivative-containing pharmaceutical composition having improved solubility and bioavailability. Google Patents. [URL: https://patents.google.
- Steps for HPLC Method Validation. Pharmaguideline. [URL: https://www.pharmaguideline.
Sources
- 1. HPLC Method for Separation of Thiourea, Thiouracil (TU), Methylthiouracil (MTU) and Propylthiouracil (PTU) on Primesep P | SIELC Technologies [sielc.com]
- 2. agilent.com [agilent.com]
- 3. scribd.com [scribd.com]
- 4. researchgate.net [researchgate.net]
- 5. HPLC Method for Separation of Urea and Thiourea on Primesep S Column | SIELC Technologies [sielc.com]
- 6. demarcheiso17025.com [demarcheiso17025.com]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. Solid Phase Extraction Guide | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. A New Solid-Phase Extraction Method for Determination of Pantoprazole in Human Plasma Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. database.ich.org [database.ich.org]
- 13. fda.gov [fda.gov]
- 14. ema.europa.eu [ema.europa.eu]
- 15. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
Application Notes and Protocols for 1-Phenyl-3-guanylthiourea in Antimicrobial Research
Introduction: The Therapeutic Potential of 1-Phenyl-3-guanylthiourea
The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds with potent antimicrobial activity. Thiourea derivatives have emerged as a promising class of compounds, demonstrating a broad spectrum of biological activities, including antibacterial, antifungal, and antiviral properties.[1][2] Within this class, this compound and its related structures are of significant interest to the research and drug development community. The unique structural features of the phenylthiourea backbone, combined with the guanidinyl group, offer a framework for developing new therapeutic agents that may circumvent existing resistance mechanisms.[3][4]
These application notes provide a comprehensive guide for researchers investigating the antimicrobial properties of this compound. We will delve into the foundational protocols for assessing its antimicrobial efficacy, explore potential mechanisms of action, and provide insights into the experimental design critical for robust and reproducible data.
Synthesis of this compound Derivatives
The synthesis of phenylthiourea derivatives is typically achieved through a straightforward condensation reaction. A general method involves the reaction of a substituted aniline with ammonium thiocyanate in the presence of an acid, followed by heating.[2] For more complex derivatives, such as 1-phenyl-3-(5-phenyl-1H-imidazol-1-yl)thiourea, a multi-step synthesis may be required, starting from a substituted phenacyl bromide and potassium thiocyanate, followed by reaction with a phenyl thiosemicarbazide.[5]
General Synthesis Workflow
Caption: Proposed mechanism of action for this compound via DNA gyrase inhibition.
Advanced Protocols: Time-Kill Kinetics Assay
To understand the bactericidal or bacteriostatic nature of this compound, a time-kill kinetics assay is performed. This assay measures the rate at which the compound kills a bacterial population over time. [6]
Protocol 4: Time-Kill Kinetics Assay
Materials:
-
Standardized bacterial inoculum
-
Broth medium
-
This compound at various concentrations (e.g., 1x, 2x, and 4x the MIC)
-
Growth control (no compound)
-
Sterile saline or PBS for dilutions
-
Agar plates for colony counting
Procedure:
-
Setup: Inoculate flasks containing broth and the desired concentrations of this compound with a standardized bacterial suspension. Include a growth control flask without the compound.
-
Sampling: At various time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each flask.
-
Serial Dilution and Plating: Perform serial dilutions of the collected aliquots in sterile saline or PBS and plate them onto agar plates.
-
Incubation: Incubate the plates until colonies are visible.
-
Colony Counting: Count the number of colonies on each plate to determine the number of viable bacteria (CFU/mL) at each time point.
-
Data Analysis: Plot the log10 CFU/mL against time for each concentration of the test compound and the growth control. A bactericidal effect is generally defined as a ≥3-log10 reduction in CFU/mL compared to the initial inoculum. [6]
Conclusion and Future Directions
This compound represents a promising scaffold for the development of novel antimicrobial agents. The protocols outlined in these application notes provide a robust framework for the initial evaluation of its antimicrobial activity and for probing its mechanism of action. Further research should focus on determining the specific MIC values of this compound against a broad panel of clinically relevant pathogens, including multidrug-resistant strains. Elucidating the precise molecular interactions with its target(s) through techniques like X-ray crystallography and computational modeling will be crucial for structure-activity relationship (SAR) studies and the rational design of more potent derivatives.
References
- Singh, R., & Ganguly, S. (Year not available). Synthesis and Antimicrobial Evaluation of Some 1-Phenyl-3-(5-phenyl-1H-imidazol-1-yl)thiourea Derivatives. Indian Journal of Heterocyclic Chemistry. [Source: Connect Journals]
- Sharma, P. K., et al. (2015). Synthesis and antimicrobial activities of substituted phenylthioureas. Journal of Chemical and Pharmaceutical Research, 7(2), 133-139. [Source: JOCPR]
- Cunha, S., et al. (2007). Antimicrobial Activity and Structural Study of Disubstituted Thiourea Derivatives. Journal of the Brazilian Chemical Society, 18(4), 786-793.
- Suleiman, M. S., et al. (2020). Molecular docking, synthesis, and antibacterial activity of the analogs of 1-allyl-3-benzoylthiourea. Journal of Applied Pharmaceutical Science, 10(10), 067-075. [Source: PMC - NIH]
- (2015). REVIEW ON SYNTHESIS AND ANTIMICROBIAL ACTIVITY PHENYLTHIOUREA. INTERNATIONAL JOURNAL OF CREATIVE RESEARCH THOUGHTS (IJCRT). [Source: IJCRT.org]
- Di Sarno, V., et al. (2022). Focused library of phenyl-fused macrocyclic amidinoureas as antifungal agents. Medicinal Chemistry Research, 31, 645-655. [Source: PMC - NIH]
- Singh, P., et al. (2016). Synthesis and Antibacterial Screening of Some 1-Aroyl-3-aryl Thiourea Derivatives. Journal of Heterocyclic Chemistry, 53(2), 543-548.
- Yamin, B. M., et al. (2011). Synthesis, Characterization and Antibacterial Studies of Benzoylthiourea Derivatives. Sains Malaysiana, 40(3), 235-240.
- Maxwell, A., & Lawson, D. M. (2003). Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities. Methods in Molecular Biology, 209, 161-174. [Source: PubMed]
- Al-Haddad, A. M. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Acta Scientific Microbiology, 4(5), 18-22. [Source: Acta Scientific]
- Golinska, P., et al. (2023). Antimicrobial Action Mechanisms of Natural Compounds Isolated from Endophytic Microorganisms. Pharmaceuticals, 16(5), 748. [Source: MDPI]
- Chiscano, G. G., et al. (2020). New Substituted Benzoylthiourea Derivatives: From Design to Antimicrobial Applications. Molecules, 25(18), 4268. [Source: PMC - PubMed Central]
- Ellinghaus, H. (2021, September 27). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration) [Video]. YouTube. [Source: YouTube]
- Barnard, R. A., et al. (2007). Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening. Antimicrobial Agents and Chemotherapy, 51(11), 3915-3923. [Source: NIH]
- Tantry, M. A., et al. (2014). MIC values (μg/mL) of compounds 1-4 and the reference antimicrobial... [Data set]. ResearchGate.
- Khan, A., et al. (2021). Facile synthesis, antimicrobial and antiviral evaluation of novel substituted phenyl 1,3-thiazolidin-4-one sulfonyl derivatives. RSC Advances, 11(40), 24953-24966. [Source: PubMed Central]
- Arendrup, M. C., et al. (2017). MIC Distributions and Evaluation of Fungicidal Activity for Amphotericin B, Itraconazole, Voriconazole, Posaconazole and Caspofungin and 20 Species of Pathogenic Filamentous Fungi Determined Using the CLSI Broth Microdilution Method. Journal of Fungi, 3(4), 57. [Source: MDPI]
- Kumar, R., et al. (2022). New N-phenylpyrrolamide inhibitors of DNA gyrase with improved antibacterial activity. RSC Medicinal Chemistry, 13(10), 1251-1264. [Source: Royal Society of Chemistry]
- Clark, T. A., & Zaoutis, T. E. (2018). A Practical Guide to Antifungal Susceptibility Testing. Infectious Diseases and Therapy, 7(2), 203-214. [Source: PMC - PubMed Central - NIH]
- Chen, Y., et al. (2019). Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay. ACS Infectious Diseases, 5(11), 1856-1867. [Source: NIH]
- Espinel-Ingroff, A., et al. (2002). Optimal Testing Conditions for Determining MICs and Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Uncommon Molds: NCCLS Collaborative Study. Journal of Clinical Microbiology, 40(10), 3776-3781. [Source: PMC - PubMed Central]
- Gonzalez, R. L. (2023). Discovery of Novel Bacterial DNA Gyrase Inhibitors (Doctoral dissertation, Florida International University). FIU Digital Commons. [Source: FIU Digital Commons]
Sources
- 1. jocpr.com [jocpr.com]
- 2. ijcrt.org [ijcrt.org]
- 3. researchgate.net [researchgate.net]
- 4. Molecular docking, synthesis, and antibacterial activity of the analogs of 1-allyl-3-benzoylthiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 5. connectjournals.com [connectjournals.com]
- 6. actascientific.com [actascientific.com]
Application Notes & Protocols: 1-Phenyl-3-guanylthiourea Derivatives for Anti-inflammatory Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Promise of 1-Phenyl-3-guanylthiourea Derivatives
Inflammation is a fundamental biological process that, while essential for host defense, can lead to chronic and debilitating diseases when dysregulated.[1][2] The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a cornerstone of modern drug discovery. This compound derivatives have emerged as a promising class of compounds with significant anti-inflammatory potential.[3][4][5] This guide provides a comprehensive overview of their mechanism of action and detailed protocols for their evaluation in both in vitro and in vivo settings.
The core chemical structure, featuring a phenyl ring, a guanyl group, and a thiourea moiety, provides a versatile scaffold for synthetic modifications aimed at optimizing pharmacological properties. These derivatives have been shown to modulate key inflammatory pathways, offering a targeted approach to mitigating the inflammatory response.
Part 1: Mechanism of Action - Targeting the Inflammatory Cascade
The anti-inflammatory effects of this compound derivatives are believed to be multifactorial, primarily involving the inhibition of pro-inflammatory mediators and the modulation of key signaling pathways.
Inhibition of Pro-inflammatory Enzymes
A primary mechanism of action for many anti-inflammatory drugs is the inhibition of enzymes responsible for the synthesis of inflammatory mediators.[6][7] this compound derivatives have been investigated for their ability to target:
-
Cyclooxygenase-2 (COX-2): This enzyme is a key player in the production of prostaglandins, which are potent inflammatory mediators.[6][8] Selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory drugs as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1.[8][9]
-
Inducible Nitric Oxide Synthase (iNOS): During inflammation, iNOS produces large amounts of nitric oxide (NO), a signaling molecule that contributes to vasodilation, cytotoxicity, and the inflammatory cascade.[10][11] Inhibition of iNOS can therefore significantly dampen the inflammatory response. There is also evidence of cross-talk between the iNOS and COX-2 pathways, suggesting that targeting one can affect the other.[9][10]
Modulation of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that orchestrates the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.[1][12][13] In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκB. Upon stimulation by inflammatory signals (e.g., lipopolysaccharide [LPS] or pro-inflammatory cytokines like TNF-α and IL-1), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB.[2][14] This frees NF-κB to translocate to the nucleus and initiate the transcription of target genes.[2][14] this compound derivatives may exert their anti-inflammatory effects by interfering with this pathway, potentially by inhibiting IKK activation or IκB degradation.
Caption: The NF-κB signaling pathway in inflammation.
Part 2: In Vitro Anti-inflammatory Assays
In vitro assays are crucial for the initial screening and characterization of the anti-inflammatory potential of this compound derivatives.
Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated Macrophages
This assay is a widely used method to assess the potential of compounds to inhibit the production of nitric oxide, a key inflammatory mediator.[15]
Principle: Murine macrophage cells (e.g., RAW 264.7) are stimulated with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, to induce the expression of iNOS and the subsequent production of NO. The concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant is measured using the Griess reagent. A reduction in nitrite levels in the presence of the test compound indicates inhibitory activity.
Protocol:
-
Cell Culture: Culture RAW 264.7 macrophages in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare various concentrations of the this compound derivatives in DMEM. Pre-treat the cells with the test compounds for 1 hour.
-
LPS Stimulation: Following pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control group (cells only) and a positive control group (cells with LPS only).
-
Nitrite Measurement:
-
After the incubation period, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the concentration of nitrite in the samples from the standard curve.
-
The percentage of NO inhibition is calculated as follows: % Inhibition = [1 - (Absorbance of treated group / Absorbance of LPS control group)] x 100
-
| Treatment Group | Concentration (µM) | Absorbance (540 nm) | Nitrite Concentration (µM) | % Inhibition |
| Negative Control | - | 0.050 | 2.5 | - |
| LPS Control | - | 0.500 | 25.0 | 0 |
| Compound A | 10 | 0.300 | 15.0 | 40 |
| Compound A | 25 | 0.150 | 7.5 | 70 |
| Compound A | 50 | 0.080 | 4.0 | 84 |
| Positive Control (e.g., L-NAME) | 100 | 0.100 | 5.0 | 80 |
COX-2 Inhibition Assay
Commercially available COX-2 inhibitor screening kits can be used for a direct assessment of the inhibitory activity of the compounds on the COX-2 enzyme. These assays typically measure the production of prostaglandin E2 (PGE2) via an enzyme immunoassay (EIA).
Part 3: In Vivo Anti-inflammatory Models
In vivo models are essential for evaluating the efficacy of lead compounds in a whole-organism context.[16]
Carrageenan-Induced Paw Edema Model
This is a widely used and reproducible model for acute inflammation.[16][17][18][19]
Principle: Subplantar injection of carrageenan, a sulfated polysaccharide, into the paw of a rodent (typically a rat or mouse) induces a localized inflammatory response characterized by edema (swelling), erythema (redness), and hyperalgesia (increased sensitivity to pain).[16][18] The increase in paw volume is a measure of the inflammatory edema. The anti-inflammatory activity of a test compound is determined by its ability to reduce this carrageenan-induced paw swelling.[17][20]
Protocol:
-
Animal Acclimatization: Acclimate male Wistar rats or Swiss albino mice to the laboratory conditions for at least one week prior to the experiment.[17]
-
Grouping and Dosing:
-
Divide the animals into groups (n=6-8 per group):
-
Group I: Vehicle control (e.g., saline or 0.5% carboxymethyl cellulose).
-
Group II: Carrageenan control (vehicle + carrageenan).
-
Group III: Positive control (e.g., Indomethacin 10 mg/kg, p.o.).
-
Groups IV, V, VI: Test compound at different doses (e.g., 25, 50, 100 mg/kg, p.o.).
-
-
Administer the vehicle, positive control, or test compounds orally (p.o.) or intraperitoneally (i.p.) 1 hour before the carrageenan injection.
-
-
Induction of Inflammation:
-
Measure the initial paw volume of the right hind paw of each animal using a plethysmometer.
-
Inject 0.1 mL of a 1% carrageenan solution in saline into the subplantar region of the right hind paw.
-
-
Measurement of Paw Edema:
-
Measure the paw volume at regular intervals after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
-
Data Analysis:
-
Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [1 - (ΔV treated / ΔV control)] x 100 Where ΔV is the change in paw volume (Final volume - Initial volume).
-
Sources
- 1. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NF-κB - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. ijcrt.org [ijcrt.org]
- 5. Synthesis of new 1-phenyl-3-{4-[(2E)-3-phenylprop-2-enoyl]phenyl}-thiourea and urea derivatives with anti-nociceptive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploring the anti-inflammatory activities, mechanism of action and prospective drug delivery systems of tocotrienol to target neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. my.clevelandclinic.org [my.clevelandclinic.org]
- 9. Reciprocal regulation of the nitric oxide and cyclooxygenase pathway in pathophysiology: relevance and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iNOS-based inflammation pathway is cross-linked with COX-2 pathway - Xagena [xagena.it]
- 11. Targeting NOX, INOS and COX-2 in inflammatory cells: chemoprevention using food phytochemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
- 13. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. purformhealth.com [purformhealth.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 19. In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Improving yield and purity of 1-Phenyl-3-guanylthiourea synthesis
Prepared by: Your Senior Application Scientist
Welcome to the technical support center for the synthesis of 1-Phenyl-3-guanylthiourea. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and provide in-depth troubleshooting strategies to help you improve both the yield and purity of your synthesis. Our approach is grounded in mechanistic principles to empower you to make informed decisions in the lab.
Frequently Asked Questions (FAQs)
This section provides quick answers to the most common issues encountered during the synthesis.
Q1: My reaction yield is significantly lower than expected. What are the most likely causes?
Low yields can often be traced back to a few key areas:
-
Reagent Instability: If you are using a phenylisothiocyanate route, this reagent can degrade upon storage, especially if exposed to moisture or light. It is often best to use freshly prepared or purified isothiocyanate.[1]
-
Incomplete Reaction: The reaction may have stalled. This can be due to insufficient reaction time, non-optimal temperature, or poor solubility of reactants. Monitoring the reaction's progress by Thin Layer Chromatography (TLC) is crucial to determine the endpoint.[1]
-
Side Reactions: Competing reactions can consume your starting materials, leading to a lower yield of the desired product. A common side reaction is the formation of 2,4-dithiobiuret if starting from N-cyanoguanidine.[2]
-
Mechanical Losses: Significant product loss can occur during work-up and purification steps, such as filtration or transfers between flasks.
Q2: I've isolated my product, but it's impure. What are the common byproducts in this synthesis?
The identity of the impurity depends heavily on your chosen synthetic route:
-
Route from N-Cyanoguanidine: The most common impurity is 2,4-dithiobiuret , which can form if the reaction is run for too long.[2] Unreacted N-cyanoguanidine may also be present if the reaction is incomplete.
-
Route from Phenylisothiocyanate: If there are any residual primary or secondary amines from the synthesis of guanidine, these can react with the isothiocyanate to form undesired thiourea byproducts.
-
General Impurities: Yellow, powdery impurities, often consisting of elemental sulfur, can sometimes be observed, particularly if any decomposition of sulfur-containing reagents occurs.[2]
Q3: My product seems to be "oiling out" instead of crystallizing during recrystallization. How can I fix this?
"Oiling out" occurs when the solute is insoluble in the hot solvent above its melting point. Here are a few solutions:
-
Add More Solvent: The most straightforward solution is to add more hot solvent until the oil fully dissolves.
-
Change Solvent System: Your current solvent may be inappropriate. For this compound, methanol is a reported solvent for successful recrystallization.[2] You might also try a co-solvent system, such as ethanol/water or acetone/hexane.
-
Lower the Temperature: Try dissolving the crude material at a slightly lower temperature, even if it requires more solvent.
-
Induce Crystallization: If the product remains an oil upon cooling, try scratching the inside of the flask with a glass rod at the solvent-air interface or adding a seed crystal of the pure compound.
Q4: Is there a preferred synthetic route for high purity?
The reaction of a guanidine salt with phenylisothiocyanate is a common and generally clean method for producing substituted guanylthioureas. However, the classic synthesis from N-cyanoguanidine (dicyandiamide) and hydrogen sulfide is well-documented and can produce high-purity material if the reaction time and purification are carefully controlled.[2] A process using N-alkylpyrrolidone as a solvent has also been patented and claims high purity and yield.[3][4]
In-Depth Troubleshooting Guides
This section provides a more detailed breakdown of potential issues organized by experimental stage.
1. Reagent & Reaction Setup
The quality of your starting materials and the initial setup are foundational to a successful synthesis.
| Problem | Potential Cause | Recommended Solution & Scientific Rationale |
| Reaction Fails to Start (No Product on TLC) | Poor Reagent Quality | Use high-purity N-cyanoguanidine or freshly distilled/purchased phenylisothiocyanate. Isothiocyanates are susceptible to hydrolysis, which neutralizes their electrophilicity.[1] |
| Low Nucleophilicity of Amine/Guanidine | If using a guanidine salt, ensure it is the free base or add a non-nucleophilic base (e.g., triethylamine) to deprotonate it in situ, increasing its nucleophilicity for attack on the isothiocyanate.[1] | |
| Inert Reactants | In the N-cyanoguanidine route, the reaction with H₂S can have a significant induction period. A small amount of the final product can be added as a seed crystal to initiate the reaction.[3] |
2. Reaction Conditions
Time, temperature, and solvent play a critical role in directing the reaction toward the desired product and minimizing side reactions.
Caption: Troubleshooting flowchart for reaction conditions.
3. Product Isolation & Purification
The final steps are critical for achieving high purity. This compound is a crystalline solid, making recrystallization the preferred method of purification.[2][5]
This protocol is adapted from the well-established procedure for purifying guanylthiourea.[2]
-
Powder the Crude Product: Transfer the crude, dry solid to a mortar and pestle and grind it into a fine powder. This increases the surface area, allowing it to dissolve more efficiently.
-
Select Solvent: Place the powdered solid in an Erlenmeyer flask. For every gram of crude material, have approximately 10 mL of methanol ready.
-
Dissolution: Add a portion of the methanol to the flask and bring the mixture to a boil on a hot plate with gentle swirling or stirring. Add successive portions of hot methanol until the solid is completely dissolved. Avoid using a large excess of solvent, as this will reduce your recovery yield.
-
Hot Filtration (If Necessary): If there are insoluble impurities (like dust or elemental sulfur), perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask. This step is crucial for removing particulate matter.
-
Crystallization: Cover the flask containing the clear filtrate with a watch glass and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Maximize Recovery: Once the flask has reached room temperature, place it in an ice bath or refrigerator (0°C) for at least one hour to maximize the precipitation of the product.
-
Isolation: Collect the pure crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold methanol to remove any residual soluble impurities.
-
Drying: Dry the crystals in a vacuum oven or desiccator until a constant weight is achieved. The reported melting point is in the range of 165-170°C.[5]
Key Synthetic Pathways & Mechanisms
Understanding the underlying chemistry is key to troubleshooting.
Pathway 1: From Phenylisothiocyanate and Guanidine
This is a direct and common method for forming substituted thioureas. The nucleophilic nitrogen of guanidine attacks the electrophilic carbon of the isothiocyanate.
Caption: Synthesis via nucleophilic addition.
Pathway 2: From N-Cyanoguanidine (Dicyandiamide)
This classic route involves the reaction with hydrogen sulfide. A key challenge is managing the formation of the 2,4-dithiobiuret byproduct.
Caption: Competing reactions in the dicyandiamide synthesis route.
References
-
Kurzer, F. (1952). Guanylthiourea. Organic Syntheses, 32, 72. Retrieved from [Link]
-
Maddani, M. R., & Prabhu, K. R. (2010). A Concise Synthesis of Substituted Thiourea Derivatives in Aqueous Medium. The Journal of Organic Chemistry, 75(7), 2327–2332. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Thiourea synthesis by thioacylation. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
International Journal of Creative Research Thoughts (IJCRT). (n.d.). REVIEW ON SYNTHESIS AND ANTIMICROBIAL ACTIVITY PHENYLTHIOUREA. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 1-Phenylthiourea: An Undergraduate Organic Chemistry Experiment Illustrating Carbonyl Transformations. Retrieved from [Link]
-
Akma, F., et al. (2017). SYNTHESIS OF THIOUREA DERIVATIVES AND BINDING BEHAVIOR TOWARDS THE MERCURY ION. Malaysian Journal of Analytical Sciences, 21(6), 1226-1234. Retrieved from [Link]
-
ResearchGate. (2015). Synthesis and Use of Thiourea Derivative (1-Phenyl-3-Benzoyl-2-Thiourea) for Extraction of Cadmium Ion. Retrieved from [Link]
-
Zhang, Y., et al. (2024). Closed‐Loop Recyclable and Extrusion Reprocessable Thermosets Enabled by Guanylthiourea Structure. Advanced Functional Materials. Retrieved from [Link]
-
Szymański, P., et al. (2021). Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. Molecules, 26(21), 6479. Retrieved from [Link]
-
Kent Academic Repository. (n.d.). Synthesis of Thiourea and Guanidine Derivatives and Testing for Biological Activity. Retrieved from [Link]
-
Popuşoi, A., et al. (n.d.). Synthesis and Biologic Properties of Some 1-(Alchyl)Phenyl-3-(4-(3-(Pyridin-2-Il)Acryloyl)Phenylthiourea. SciSpace. Retrieved from [Link]
-
Stana, A., et al. (2022). Synthesis, Structural Characterization and Biological Activity Evaluation of Novel Cu(II) Complexes with 3-(trifluoromethyl)phenylthiourea Derivatives. International Journal of Molecular Sciences, 23(24), 15721. Retrieved from [Link]
-
ResearchGate. (2009). Electronic Structure and Reactivity of Guanylthiourea: A Quantum Chemical Study. Retrieved from [Link]
-
ResearchGate. (2019). Synthesis and In Vitro Antiproliferative Activity of New 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea Scaffold-Based Compounds. Retrieved from [Link]
- Google Patents. (n.d.). CA2052919A1 - Process for the produciton of guanylthiourea.
-
Stana, A., et al. (2023). Contribution to the Synthesis, Characterization, Separation and Quantification of New N-Acyl Thiourea Derivatives with Antimicrobial and Antioxidant Potential. Molecules, 28(20), 7130. Retrieved from [Link]
- Google Patents. (n.d.). EP0480438A1 - Process for the preparation of guanylthiourea.
-
PubMed. (2003). Determination of 1-phenyl-3-methyl-5-pyrazolone-labeled carbohydrates by liquid chromatography and micellar electrokinetic chromatography. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. CA2052919A1 - Process for the produciton of guanylthiourea - Google Patents [patents.google.com]
- 4. EP0480438A1 - Process for the preparation of guanylthiourea - Google Patents [patents.google.com]
- 5. This compound [myskinrecipes.com]
Overcoming solubility issues with 1-Phenyl-3-guanylthiourea in assays
Welcome to the technical support center for 1-Phenyl-3-guanylthiourea. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and actionable solutions for overcoming common solubility challenges encountered during in vitro and in vivo assays.
Understanding the Challenge: The Physicochemical Properties of this compound
This compound is a white crystalline powder with a molecular structure that includes a hydrophobic phenyl group and a more polar guanylthiourea moiety.[1][2] This amphipathic nature is the primary cause of its poor solubility in aqueous solutions. While the polar groups can interact with water, the nonpolar phenyl ring disrupts the hydrogen-bonding network of water, leading to low solubility and a tendency to precipitate in buffers.[3][4]
Thiourea derivatives are a versatile class of organic compounds with a wide range of biological activities, making them valuable in drug discovery research.[5][6][7] However, their successful application is often hindered by these solubility issues. This guide provides a systematic approach to resolving these problems.
Troubleshooting Guide: Common Solubility Issues
This section addresses the most frequent problems encountered when working with this compound in a question-and-answer format.
Q1: My this compound powder is not dissolving directly in my aqueous assay buffer. Is this expected, and what is the first step to solve it?
A1: Yes, this is entirely expected. Due to its hydrophobic nature, this compound and similar compounds are sparingly soluble in aqueous buffers.[4][8] Direct addition to your buffer will almost certainly result in precipitation or an insoluble suspension.
The universally accepted first step is to prepare a concentrated stock solution in a suitable organic solvent. This allows the compound to be fully dissolved at a high concentration, which can then be diluted to the final working concentration in your aqueous assay medium.
Q2: Which organic solvents are recommended for preparing a stock solution, and what is the general protocol?
A2: The most common and highly recommended solvents for preparing stock solutions of poorly soluble compounds like thiourea derivatives are Dimethyl sulfoxide (DMSO) and Dimethylformamide (DMF) .[5][8] For the related compound N-phenylthiourea, solubility in these solvents is approximately 30 mg/mL.[8]
Causality: DMSO is a polar aprotic solvent, meaning it has a large dipole moment that helps it dissolve polar compounds, but it doesn't have acidic protons to donate for hydrogen bonding.[9] Its true strength lies in its ability to dissolve a wide range of both polar and nonpolar compounds, making it an excellent choice for molecules like this compound.[9]
For a detailed, step-by-step methodology, please refer to the Protocol 1: Preparing a Concentrated Stock Solution in DMSO section below.
Q3: I prepared a 10 mM stock in DMSO, but the compound precipitates out of solution when I add it to my cell culture media or buffer. How can I prevent this?
A3: This is a critical and frequent issue known as "crashing out." It occurs when the compound, happily dissolved in the organic solvent, is suddenly introduced into an aqueous environment where it is not soluble. The key is to manage the transition and keep the final concentration of the organic solvent to a minimum.
Key Strategies to Prevent Precipitation During Dilution:
-
Minimize Final DMSO Concentration: The final concentration of DMSO in your assay should be kept as low as possible, typically below 1% , and for sensitive cell lines, at or below 0.1% .[10] High concentrations of DMSO can be cytotoxic and may also cause the compound itself to precipitate.
-
Use Vigorous Mixing: When diluting, add the DMSO stock dropwise into the aqueous buffer while vortexing or stirring vigorously. This rapid dispersion helps prevent the formation of localized areas of high compound concentration that can initiate precipitation.[4][10]
-
Perform Serial Dilutions: Instead of a single large dilution (e.g., 1:1000), perform a stepwise or serial dilution. You can first dilute the concentrated stock into a smaller volume of buffer before adding it to the final assay volume.[10]
-
Consider Temperature: Gently warming the aqueous buffer (e.g., to 37°C) can sometimes help, but be cautious as temperature can also affect compound stability and the outcome of biological assays.
Below is a workflow to guide your troubleshooting process for compound precipitation.
Caption: Troubleshooting workflow for solubility issues.
Q4: My required assay concentration is high, and even with optimized DMSO dilution, the compound is not soluble. What advanced formulation strategies can I explore?
A4: When standard organic solvent-based approaches are insufficient, several advanced formulation strategies can be employed. These methods work by altering the microenvironment of the compound to make it more compatible with the aqueous solution.[11][12][13]
| Strategy | Mechanism of Action | Pros | Cons |
| pH Modification | The solubility of ionizable drugs can be significantly increased by adjusting the pH of the solution to favor the charged (ionized) form, which is typically more water-soluble.[14][15] | Simple to implement; can produce a large increase in solubility. | Only effective for ionizable compounds; requires knowledge of pKa; pH change may affect assay performance or compound stability. |
| Use of Co-solvents | Adding a water-miscible organic solvent (e.g., ethanol, PEG 400) to the aqueous buffer can increase the solubility of a hydrophobic compound by reducing the polarity of the solvent system.[12][16] | Can significantly increase solubility. | The co-solvent may have its own biological effects or interfere with the assay; requires careful validation. |
| Surfactants | Surfactants form micelles in aqueous solutions. Hydrophobic compounds can partition into the hydrophobic core of these micelles, effectively "dissolving" them in the bulk aqueous phase.[12] | Highly effective for very hydrophobic compounds. | Surfactants can denature proteins or disrupt cell membranes, interfering with biological assays. Requires careful selection (e.g., non-ionic surfactants like Tween® 80 or Pluronic® F-68). |
| Cyclodextrins | These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. The hydrophobic compound can form an "inclusion complex" by fitting inside the cavity, thereby increasing its apparent water solubility.[11][17] | Generally low toxicity; can be very effective. | Can be expensive; complex formation is specific and may not work for all compounds. |
Detailed Experimental Protocols
Protocol 1: Preparing a Concentrated Stock Solution in DMSO
This protocol describes the standard procedure for dissolving this compound in DMSO.
Materials:
-
This compound powder (MW: 194.26 g/mol )
-
High-purity, anhydrous DMSO
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator bath (optional)
Procedure:
-
Calculation: Determine the mass of the compound needed for your desired stock concentration and volume.
-
Example for 1 mL of a 10 mM stock: Mass (g) = 10 mmol/L * 1 L/1000 mL * 0.001 L * 194.26 g/mol = 0.00194 g = 1.94 mg
-
-
Weighing: Accurately weigh the calculated amount of this compound powder and place it in a sterile vial.
-
Solvent Addition: Add the appropriate volume of high-purity DMSO to the vial.
-
Dissolution:
-
Cap the vial tightly and vortex vigorously for 1-2 minutes.
-
Visually inspect for any undissolved particles.
-
If particles remain, sonicate the vial in a water bath for 5-10 minutes. Gentle warming to 37°C can also aid dissolution.[4]
-
-
Storage: Once fully dissolved, store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles. Protect the solution from light.[4]
Protocol 2: Diluting DMSO Stock into Aqueous Buffer
This protocol provides a best-practice method for minimizing precipitation during the dilution step.
Procedure:
-
Prepare Buffer: Bring your destination aqueous buffer (e.g., PBS, cell culture medium) to the desired final volume in an appropriate tube.
-
Set Up Mixing: Place the tube on a vortex mixer set to a medium-high speed.
-
Thaw Stock: Quickly thaw an aliquot of your concentrated DMSO stock solution.
-
Dropwise Addition: While the aqueous buffer is actively vortexing, slowly add the required volume of the DMSO stock solution drop-by-drop into the buffer.
-
Continued Mixing: Allow the solution to vortex for an additional 30-60 seconds after adding the stock to ensure it is fully dispersed.
-
Visual Inspection: Immediately inspect the solution for any signs of precipitation (e.g., cloudiness, visible particles). If the solution is clear, it is ready for use. Do not store the final aqueous solution for long periods, as the compound may precipitate over time.[8]
Caption: Workflow for stock preparation and dilution.
Frequently Asked Questions (FAQs)
Q: What is the molecular weight of this compound? A: The molecular weight is 194.26 g/mol .[2]
Q: Can I store the diluted, aqueous solution of this compound? A: It is strongly recommended not to store the aqueous solution. Due to the compound's marginal solubility, it is prone to precipitating out of solution over time. For a similar compound, N-phenylthiourea, it is recommended not to store the aqueous solution for more than one day.[8] Always prepare the final working solution fresh before each experiment.
Q: Will the recommended organic solvents affect my biological assay? A: Yes, they can. DMSO is known to have biological effects, including inducing cell differentiation and acting as a free radical scavenger. At concentrations above 1%, it can be cytotoxic to many cell lines.[10] It is crucial to always run a "vehicle control" in your experiments. This control should contain the same final concentration of the solvent (e.g., 0.1% DMSO) as your experimental samples to ensure that any observed effects are due to the compound and not the solvent.
Q: My compound seems to dissolve but my assay results are inconsistent. Could solubility still be the issue? A: Absolutely. Micro-precipitation or the formation of small aggregates that are not visible to the naked eye can still occur. This effectively lowers the concentration of the soluble, active compound available to interact with your biological target, leading to poor reproducibility. If you suspect this, filtering the final working solution through a 0.22 µm syringe filter (if compatible with your compound and buffer) or trying one of the advanced solubilization strategies may help.
References
-
Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs . Hilaris Publisher. [Link]
-
Solubilities of compounds 1 and 2 at 10 −3 M in water−DMSO solvents . ResearchGate. [Link]
-
Innovative Formulation Strategies for Poorly Soluble Drugs . World Pharma Today. [Link]
-
Formulation Tactics for the Delivery of Poorly Soluble Drugs . International Journal of PharmTech Research. [Link]
-
Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems . PMC - NIH. [Link]
-
Phenylthiourea | C7H8N2S | CID 676454 . PubChem - NIH. [Link]
-
Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives . PMC - PubMed Central. [Link]
-
pH-dependent solubility and solubilisation of exemplar ligands to a... . ResearchGate. [Link]
-
This compound (C8H10N4S) . PubChemLite. [Link]
-
This compound . MySkinRecipes. [Link]
-
Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology . PMC - NIH. [Link]
-
(PDF) Study of pH-dependent drugs solubility in water . ResearchGate. [Link]
-
Unravelling the Antifibrinolytic Mechanism of Action of the 1,2,3-Triazole Derivatives . MDPI. [Link]
-
HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode . KNAUER. [Link]
-
Co-solvent solubilization of some poorly-soluble antidiabetic drugs . PubMed. [Link]
-
Mechanism of Action Assays for Enzymes . PubMed. [Link]
-
Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates . PubMed. [Link]
-
Accuracy of calculated pH-dependent aqueous drug solubility . PubMed. [Link]
-
Solubility Data of DMSO . Scribd. [Link]
-
Dimethyl sulfoxide . Wikipedia. [Link]
-
1-Phenyl-3-[4-(phenylsulfamoyl)phenyl]thiourea | C19H17N3O2S2 | CID 3421033 . PubChem. [Link]
-
Biological Evaluation of 1-alkyl-3-phenylthioureas as Orally Active HDL-elevating Agents . PubMed. [Link]
-
(PDF) Solubility of N-Guanylurea Dinitramide in Binary Solvent Mixtures . ResearchGate. [Link]
-
Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation . PMC - NIH. [Link]
-
Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3- (phenylthio)propan-1-ones as New Cytotoxic Agents . ResearchGate. [Link]
-
Comprehensive solubility study and inter-molecular interactions on fenbendazole dissolved in some aqueous aprotic and protic co-solvent solutions . ResearchGate. [Link]
-
Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents . PMC - NIH. [Link]
Sources
- 1. cloudfront.zoro.com [cloudfront.zoro.com]
- 2. This compound [myskinrecipes.com]
- 3. Phenylthiourea | C7H8N2S | CID 676454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biological evaluation of 1-alkyl-3-phenylthioureas as orally active HDL-elevating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. hilarispublisher.com [hilarispublisher.com]
- 12. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
Technical Support Center: Troubleshooting Unexpected Side Reactions in Thiourea Derivative Synthesis
Welcome to the Technical Support Center for Thiourea Derivative Synthesis. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in their synthetic routes. As a Senior Application Scientist, my goal is to provide you with not just solutions, but also the underlying mechanistic reasoning to empower your experimental design and execution. This resource addresses common and unexpected side reactions in a direct question-and-answer format, offering field-proven insights and actionable protocols.
Table of Contents
-
FAQ 1: Low Yields & Incomplete Conversion - Why is my thiourea synthesis from an isothiocyanate and an amine failing or giving low yields?
-
FAQ 2: The Symmetrical Byproduct Problem - I'm trying to synthesize an unsymmetrical thiourea, but I'm isolating a symmetrical N,N'-disubstituted thiourea. What's happening?
-
FAQ 3: Unexpected Desulfurization - My thiourea derivative seems to be converting into a carbodiimide or guanidine. Why is this desulfurization occurring and how can I prevent it?
-
FAQ 4: Cyclization Side Reactions - My functionalized thiourea is undergoing an unintended cyclization. How can I control this?
-
General Purification Strategies
FAQ 1: Low Yields & Incomplete Conversion in Isothiocyanate-Amine Reactions
Question: I am observing a low yield or no product in my thiourea synthesis from an isothiocyanate and an amine. What are the potential causes and solutions?
Expert Analysis: The reaction between an isothiocyanate and an amine is typically a high-yielding and straightforward nucleophilic addition. However, low yields often stem from three primary factors: the stability of the isothiocyanate, the nucleophilicity of the amine, and steric hindrance around the reacting centers.[1]
Root Causes and Troubleshooting Solutions
| Potential Cause | Scientific Rationale | Recommended Solution | Expected Outcome |
| Degradation of Isothiocyanate | Isothiocyanates are electrophilic and can be sensitive to moisture, light, and temperature. They can hydrolyze or polymerize, especially if impure or stored improperly.[2][3] Basic conditions can also lead to degradation.[4] | Use freshly prepared or purified isothiocyanate. Store under an inert atmosphere (e.g., nitrogen or argon) in a cool, dark, and dry environment.[1] Consider in-situ generation if the isothiocyanate is particularly unstable. | Improved yield and reduced side products resulting from isothiocyanate decomposition. |
| Low Amine Nucleophilicity | Electron-withdrawing groups on the amine (e.g., nitroanilines) significantly reduce its nucleophilicity, slowing down or preventing the reaction.[5] | Add a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to deprotonate the amine and increase its nucleophilicity. For very weak nucleophiles, a stronger base or a different synthetic route might be necessary.[1] | Enhanced reaction rate and higher conversion to the desired thiourea. |
| Steric Hindrance | Bulky substituents on either the amine or the isothiocyanate can sterically hinder the approach of the nucleophile to the electrophilic carbon of the isothiocyanate group. | Increase the reaction temperature or prolong the reaction time. The use of microwave irradiation can be highly effective in overcoming steric barriers by providing localized, rapid heating.[1][6] | Increased conversion to the sterically hindered thiourea product. |
| Incomplete Reaction | The reaction may have stalled before reaching completion. | Monitor the reaction progress diligently using Thin Layer Chromatography (TLC). If the reaction has stalled, consider the points above or add a slight excess (1.1-1.2 equivalents) of the more stable or less expensive reactant to drive the reaction to completion. | Full consumption of the limiting reagent and maximization of product yield. |
Experimental Protocol: General Synthesis of N,N'-Disubstituted Thioureas from Amines and Isothiocyanates
-
Dissolve the amine (1.0 equivalent) in a suitable aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile) in a round-bottom flask under an inert atmosphere.[7]
-
Add the isothiocyanate (1.0-1.1 equivalents) to the solution at room temperature.[7] If the reaction is exothermic, consider adding it dropwise.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
If the reaction is slow, it can be gently heated (e.g., to 40-60 °C).
-
Once the reaction is complete (indicated by the disappearance of the limiting reactant on TLC), concentrate the mixture under reduced pressure.
-
The crude product can then be purified, typically by recrystallization or column chromatography.[7]
Troubleshooting Logic Diagram
Caption: Troubleshooting workflow for low thiourea yield.
FAQ 2: The Symmetrical Byproduct Problem
Question: I am attempting to synthesize an unsymmetrical thiourea from an amine and carbon disulfide (CS₂), but I am primarily isolating a symmetrical N,N'-disubstituted thiourea. What is causing this?
Expert Analysis: This is a classic problem in multi-step, one-pot syntheses of unsymmetrical thioureas. The method involving CS₂ proceeds through a dithiocarbamate intermediate, which then eliminates a leaving group to form an in-situ generated isothiocyanate.[8] If this isothiocyanate reacts with the starting amine still present in the mixture, it will form the symmetrical byproduct.
Mechanism of Symmetrical Byproduct Formation
-
Amine 1 + CS₂ → Dithiocarbamate Intermediate
-
Dithiocarbamate → Isothiocyanate 1 (in-situ)
-
Isothiocyanate 1 + Amine 1 (unreacted) → Symmetrical Thiourea (Side Product)
-
Isothiocyanate 1 + Amine 2 (intended reactant) → Unsymmetrical Thiourea (Desired Product)
The key to success is to ensure that the formation of the isothiocyanate from the first amine is complete before the second amine is introduced.
Troubleshooting and Optimization Strategy
| Problem | Causality | Recommended Solution |
| Formation of Symmetrical Thiourea | The in-situ generated isothiocyanate reacts with the initial amine before the second amine is added or can compete. | Adopt a two-step, one-pot method. First, ensure the complete formation of the isothiocyanate from the first amine and CS₂ using a coupling agent (e.g., DCC, EDC). Monitor this step by TLC. Only after the complete consumption of the first amine should the second amine be introduced to the reaction mixture. |
| Decomposition of Dithiocarbamate | The dithiocarbamate intermediate can be unstable, especially at elevated temperatures, leading to side reactions. | Maintain a low reaction temperature during the formation of the dithiocarbamate and isothiocyanate. Proceed to the next step promptly once the intermediate is formed. |
Reaction Pathway Diagram
Caption: Reaction pathways for unsymmetrical thiourea synthesis.
FAQ 3: Unexpected Desulfurization to Carbodiimides and Guanidines
Question: My purified thiourea derivative appears to be degrading into a carbodiimide or, upon reaction with another amine, a guanidine. Why is this happening?
Expert Analysis: The conversion of a thiourea to a carbodiimide is a desulfurization reaction. This transformation can be unintentionally promoted by certain reagents or conditions, particularly oxidizing agents, heavy metals, or even light.[9][10] The resulting carbodiimide is a highly reactive intermediate that can then react with any available amine nucleophile (including another molecule of the starting amine or a different amine) to form a stable guanidine derivative.[11][12]
Common Causes of Unintended Desulfurization
-
Oxidizing Agents: The presence of residual oxidizing agents from previous steps or exposure to air (oxygen) over long periods can promote desulfurization. Superoxide anions have been shown to facilitate this conversion.[13]
-
Heavy Metal Contamination: Trace amounts of heavy metals like mercury or copper can act as catalysts for desulfurization.[9]
-
Photocatalysis: Some reactions can be promoted by visible light, especially in the presence of a photocatalyst.[9][11]
-
Reagents: Certain reagents used for other transformations, such as di-tert-butyl dicarbonate ((Boc)₂O) or cyanuric chloride (TCT), can act as dehydrosulfurizative agents.[12][14]
Prevention and Mitigation Strategies
-
Inert Atmosphere: Handle and store thiourea derivatives under an inert atmosphere (N₂ or Ar) to minimize contact with atmospheric oxygen.
-
Avoid Strong Oxidants: Scrutinize your synthetic route to ensure no strong oxidizing agents are carried over into the final steps.
-
Metal-Free Conditions: Use high-purity, metal-free reagents and solvents. If metal catalysis was used in a prior step, ensure rigorous purification to remove all traces of the metal.
-
Light Protection: Protect the reaction mixture and the purified product from direct light, especially if the compounds are colored or known to be photosensitive.
-
Reagent Choice: Be mindful that reagents intended for other purposes might have unintended reactivity. For example, when using coupling agents, be aware of their potential to promote desulfurization.
Mechanism: Desulfurization and Guanidine Formation
Caption: Pathway from thiourea to guanidine via desulfurization.
FAQ 4: Unintended Cyclization Side Reactions
Question: My thiourea derivative, which contains another functional group, is undergoing an unexpected cyclization. How can I control this side reaction?
Expert Analysis: Thioureas are versatile building blocks for heterocyclic synthesis.[15][16] The sulfur and two nitrogen atoms can all act as nucleophiles under different conditions. If a tethered electrophilic center is present in the molecule, intramolecular cyclization can readily occur, sometimes even under mild conditions.
Factors Influencing Cyclization
-
Nucleophilicity of S vs. N: The sulfur atom is generally a soft nucleophile, while the nitrogen atoms are harder nucleophiles. The choice of electrophile and reaction conditions can favor one over the other.
-
Base/Acid Catalysis: The presence of a base can deprotonate the N-H protons, increasing the nucleophilicity of the nitrogen atoms and promoting N-cyclization. Acid catalysis can activate the electrophilic center.
-
Temperature: The product distribution between different cyclic isomers can be temperature-dependent, reflecting kinetic versus thermodynamic control.[17]
-
Solvent: The choice of solvent can influence which nucleophile is more reactive and can stabilize different transition states.
Strategies for Controlling Cyclization
-
Protecting Groups: Protect the reactive functional group that is participating in the unwanted cyclization. The protecting group can be removed in a later step after the desired modification to the thiourea has been made.
-
Reaction Conditions Tuning:
-
Temperature Control: Run the reaction at a lower temperature to favor the kinetically controlled product if the desired reaction has a lower activation energy than the cyclization.
-
pH Control: Avoid strongly basic or acidic conditions if they are known to promote the cyclization. Use buffered solutions where appropriate.
-
-
Order of Reactions: Alter the synthetic sequence. It may be preferable to introduce the thiourea moiety after other key transformations are complete to avoid its participation in side reactions.
General Purification Strategies
Question: What are the best methods for purifying my crude thiourea derivative?
Expert Analysis: The purification strategy depends heavily on the physical properties of the desired product and the nature of the impurities.
| Method | Applicability | Protocol Notes |
| Recrystallization | Highly effective for crystalline solid products with impurities of different solubility profiles.[18] | Common solvents include ethanol, methanol, or ethyl acetate/hexane mixtures. Test a range of solvents to find one where the product is soluble when hot but sparingly soluble when cold. |
| Column Chromatography | A versatile method for separating products from impurities with different polarities, especially for non-crystalline or oily products.[7] | Silica gel is the most common stationary phase. Eluent systems like hexane/ethyl acetate or dichloromethane/methanol are typical. Monitor fractions by TLC. |
| Acid-Base Extraction | Useful if the product and impurities have different acid-base properties. | Thioureas are weakly basic. They can sometimes be separated from neutral or acidic impurities by washing an organic solution of the crude product with dilute aqueous acid (e.g., 1M HCl), followed by neutralization and re-extraction. |
| Filtration and Washing | If the product precipitates from the reaction mixture, this is the simplest method.[7] | Collect the solid by filtration and wash with a solvent in which the impurities are soluble but the product is not. The reaction solvent or a non-polar solvent like diethyl ether is often used. |
References
-
Saetan, T., et al. A Mild Photocatalytic Synthesis of Guanidine from Thiourea under Visible Light. Organic Letters, 2020. Available from: [Link]
-
Nakazawa, H., et al. Dehydrogenative desulfurization of thiourea derivatives to give carbodiimides, using hydrosilane and an iron complex. Journal of Organometallic Chemistry, 1996. Available from: [Link]
-
Kim, Y. H. & Yon, G. H. Novel desulphurization of 1,3-disubstituted thioureas by superoxide anion (O2˙–). Journal of the Chemical Society, Chemical Communications, 1983. Available from: [Link]
-
Song, F., et al. The stability of isothiocyanates in broccoli extract : oxidation from erucin to sulforaphane was discovered. Food Chemistry, 2025. Available from: [Link]
-
Wikipedia. Thiourea. Available from: [Link]
-
Organic Chemistry Portal. Guanidine synthesis by guanylation. Available from: [Link]
-
Chulalongkorn University. Desulfurization of thiourea into guanidines and benzoxazoles using electrochemical oxidation processes. Available from: [Link]
-
De Nicola, G. R., et al. Stability of Benzylic-Type Isothiocyanates in Hydrodistillation-Mimicking Conditions. Journal of Agricultural and Food Chemistry, 2012. Available from: [Link]
-
Kamal, A., et al. Synthesis of Isothiocyanates: An Update. Molecules, 2019. Available from: [Link]
-
Luang-In, V. & Rossiter, J. T. Stability studies of isothiocyanates and nitriles in aqueous media. Songklanakarin Journal of Science and Technology, 2015. Available from: [Link]
-
Kumavat, P., et al. Green synthesis of symmetrical N, N′-disubstituted thiourea derivatives in water using solar energy. ResearchGate, 2013. Available from: [Link]
-
Luang-In, V. & Rossiter, J. T. Stability studies of isothiocyanates and nitriles in aqueous media. ResearchGate, 2015. Available from: [Link]
-
Maryanoff, C. A., et al. A convenient synthesis of guanidines from thioureas. The Journal of Organic Chemistry, 1986. Available from: [Link]
-
Stiasni, N. & Veverková, E. Mechanochemical synthesis of thioureas, ureas and guanidines. Beilstein Journal of Organic Chemistry, 2017. Available from: [Link]
-
Kolb, H. C., et al. Synthesis of Isothiocyanates and Unsymmetrical Thioureas with the Bench-Stable Solid Reagent (Me4N)SCF3. Organic Letters, 2017. Available from: [Link]
-
Li, B., et al. A Facile Method for the Preparation of Carbodiimides from Thioureas and (Boc)2O. Synthetic Communications, 2007. Available from: [Link]
-
El-Sayed, N. N. E., et al. Synthesis and Identification of New N,N-Disubstituted Thiourea, and Thiazolidinone Scaffolds Based on Quinolone Moiety as Urease Inhibitor. Molecules, 2022. Available from: [Link]
-
Khan, K. M., et al. Solution-phase microwave assisted parallel synthesis of N,N'-disubstituted thioureas derived from benzoic acid: biological evaluation and molecular docking studies. European Journal of Medicinal Chemistry, 2013. Available from: [Link]
-
Royal Society of Chemistry. Recent Advancement in the Synthesis of Isothiocyanates. Available from: [Link]
-
Pourshamsian, K., et al. An Efficient, Facial and Green Synthesis of Substituted Thiourea. Asian Journal of Chemistry, 2011. Available from: [Link]
-
Samultsev, D. O., et al. A Controlled Cyclization of Functionalized Thioureas and Unprecedented Termolecular Decyclization of Iminothiazolidinones. Chemistry – A European Journal, 2019. Available from: [Link]
-
Roy, S., et al. Synthesis of c-di-GMP Analogs with Thiourea, Urea, Carbodiimide, and Guanidinium Linkages. Journal of Organic Chemistry, 2013. Available from: [Link]
-
Organic Chemistry Portal. Thiourea synthesis by thioacylation. Available from: [Link]
-
Rahman, F. U., et al. Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors. Molecules, 2021. Available from: [Link]
-
Al-Hussain, S. A., et al. Biological Applications of Thiourea Derivatives: Detailed Review. Molecules, 2024. Available from: [Link]
-
Reddit. Problem with my thiourea synthesis. r/Chempros, 2024. Available from: [Link]
-
Parra, A., et al. Synthesis and evaluation of new guanidine-thiourea organocatalyst for the nitro-Michael reaction: Theoretical studies on mechanism and enantioselectivity. Beilstein Journal of Organic Chemistry, 2012. Available from: [Link]
-
YouTube. Pharmacology of Thiourea; Mechanism of action, Pharmacokinetics, Uses, Effects. Available from: [Link]
-
Perveen, S., et al. Investigation of Newly Synthesized Bis-Acyl-Thiourea Derivatives of 4-Nitrobenzene-1,2-Diamine for Their DNA Binding, Urease Inhibition, and Anti-Brain-Tumor Activities. Molecules, 2023. Available from: [Link]
-
Khan, A., et al. Recent trends in chemistry, structure, and various applications of 1-acyl-3-substituted thioureas: a detailed review. RSC Advances, 2022. Available from: [Link]
-
ResearchGate. Synthesis, Characterization, pharmacological evaluation and in-silico modeling of thiourea derivatives. Available from: [Link]
-
Nguyen, T. B., et al. Continuous-Flow Synthesis of Thioureas, Enabled by Aqueous Polysulfide Solution. Molecules, 2022. Available from: [Link]
-
Liu, L., et al. Synthesis of Cyclic Peptides through Direct Aminolysis of Peptide Thioesters Catalyzed by Imidazole in Aqueous Organic Solutions. Bioconjugate Chemistry, 2007. Available from: [Link]
-
Uccello-Barretta, G., et al. A Dimeric Thiourea CSA for the Enantiodiscrimination of Amino Acid Derivatives by NMR Spectroscopy. Molecules, 2021. Available from: [Link]
-
Taha, M., et al. Thiourea derivatives containing 4-arylthiazoles and d-glucose moiety: design, synthesis, antimicrobial activity evaluation, and molecular docking/dynamics simulations. Journal of the Serbian Chemical Society, 2019. Available from: [Link]
-
Illinois Wesleyan University. Synthesis and Nucleophilic Reactions of Bifunctional Thiourea S,S,S-Trioxides. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The stability of isothiocyanates in broccoli extract : oxidation from erucin to sulforaphane was discovered [biblio.ugent.be]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reddit.com [reddit.com]
- 6. Solution-phase microwave assisted parallel synthesis of N,N'-disubstituted thioureas derived from benzoic acid: biological evaluation and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Mechanochemical synthesis of thioureas, ureas and guanidines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 12. Guanidine synthesis by guanylation [organic-chemistry.org]
- 13. Novel desulphurization of 1,3-disubstituted thioureas by superoxide anion (O2˙–): one-step synthesis of 1,2,3-trisubstituted guanidines from 1,3-disubstituted thioureas - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Thiourea - Wikipedia [en.wikipedia.org]
- 16. asianpubs.org [asianpubs.org]
- 17. researchgate.net [researchgate.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for 1-Phenyl-3-guanylthiourea Metal Complexes
Welcome to the technical support center for the synthesis and optimization of 1-Phenyl-3-guanylthiourea (PGT) metal complexes. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during experimental work. The following sections are structured in a question-and-answer format to directly address specific issues, providing not just procedural steps but also the underlying scientific principles to empower your research.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the synthesis of the this compound (PGT) ligand and its subsequent complexation with metal ions.
Q1: What is the recommended procedure for synthesizing the this compound (PGT) ligand?
A1: The synthesis of PGT is typically achieved through the reaction of phenylisothiocyanate with guanylurea (amidinourea). A more common and well-documented related synthesis is that of the parent compound, guanylthiourea, from N-cyanoguanidine (dicyandiamide) and hydrogen sulfide.[1] For PGT, a direct approach involves reacting phenylisothiocyanate with an appropriate guanylating agent. A general laboratory-scale synthesis is as follows:
Experimental Protocol: Synthesis of this compound (PGT)
Materials:
-
Phenylisothiocyanate
-
Guanylurea or a suitable aminoguanidine salt
-
Anhydrous ethanol or another suitable solvent
-
Triethylamine (optional, as a base)
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve guanylurea (1 equivalent) in anhydrous ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Add phenylisothiocyanate (1 equivalent) dropwise to the stirred solution at room temperature.
-
If the reaction is slow, add a catalytic amount of a non-nucleophilic base like triethylamine to facilitate the reaction.
-
The reaction mixture is typically refluxed for several hours.[2] Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.
-
The crude product is washed with cold ethanol to remove unreacted starting materials.
-
Recrystallization from a suitable solvent, such as methanol or ethanol, is recommended for purification.[1]
Q2: I'm having trouble with the solubility of my PGT ligand. What are the recommended solvents?
A2: PGT, like many thiourea derivatives, has variable solubility. Based on data for related compounds, PGT is expected to be soluble in polar organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[3] It is also reported that guanylthiourea is soluble in methanol.[4] It generally exhibits poor solubility in aqueous solutions.[3][4] For complexation reactions, ethanol or methanol are often suitable choices.[5] If solubility issues persist, a solvent system like a mixture of DMSO and a less polar co-solvent could be explored, but be mindful that the solvent can influence the final complex's structure and stability.[6]
Q3: How does pH affect the stability and coordination of the PGT ligand during complexation?
A3: The pH of the reaction medium is a critical parameter. The PGT ligand possesses multiple nitrogen atoms that can be protonated or deprotonated, influencing its coordination behavior.
-
Acidic Conditions: In acidic media, the guanyl moiety is likely to be protonated, which can inhibit its coordination to the metal center.
-
Neutral to Slightly Basic Conditions: In a neutral medium, thiourea ligands typically coordinate to metal ions as a monodentate ligand through the sulfur atom.[5] In the presence of a base, the ligand can be deprotonated at one of the nitrogen atoms, facilitating bidentate chelation through both sulfur and nitrogen.[5] This change in coordination mode will result in different complex geometries and properties. For instance, purification of some thiourea derivatives involves pH adjustments to induce precipitation, highlighting the pH-dependent solubility.[2]
Therefore, careful control of pH is essential for obtaining the desired metal complex. The use of a buffer or the controlled addition of a base like triethylamine is often necessary.
Part 2: Troubleshooting Guide
This section provides solutions to specific problems you might encounter during the synthesis of PGT metal complexes.
Issue 1: Low Yield of the Metal Complex
A low yield can be attributed to several factors, from the purity of the starting materials to suboptimal reaction conditions.
| Potential Cause | Recommended Solution | Scientific Rationale |
| Incomplete Reaction | Increase reaction time or temperature. Consider using a higher boiling point solvent like DMF.[7] Microwave-assisted synthesis can also be effective in overcoming activation barriers.[7] | The kinetics of complex formation can be slow. Increasing the thermal energy can help overcome the activation energy barrier for the reaction. |
| Poor Ligand Solubility | Use a co-solvent system (e.g., ethanol/DMSO) to fully dissolve the PGT ligand before adding the metal salt. | For the reaction to proceed efficiently, both the ligand and the metal salt must be in the solution phase to allow for effective interaction and coordination. |
| Suboptimal Molar Ratio | Vary the metal-to-ligand molar ratio (e.g., 1:1, 1:2, 2:1). A common ratio for thiourea complexes is 1:2 (metal:ligand).[5] | The stoichiometry of the final complex depends on the coordination number of the metal ion and the denticity of the ligand. An incorrect ratio can lead to a mixture of products or unreacted starting materials. |
| Incorrect pH | If monodentate coordination is desired, maintain a neutral pH. For bidentate chelation, add a non-coordinating base like triethylamine (Et3N).[5] | The protonation state of the ligand dictates its coordination mode. A base is often required to deprotonate the N-H group, allowing for N,S-bidentate coordination.[5] |
Issue 2: Formation of an Unwanted Precipitate or Side Product
The appearance of unexpected solids can indicate side reactions or the precipitation of starting materials.
| Potential Cause | Recommended Solution | Scientific Rationale |
| Hydrolysis of the Ligand or Complex | Ensure the use of anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | Thiourea derivatives can be susceptible to hydrolysis, especially at elevated temperatures or non-neutral pH. Water can act as a nucleophile, leading to the decomposition of the ligand.[6] |
| Formation of Metal Hydroxide | Control the pH carefully, especially when using a base. Add the base slowly to the reaction mixture. | If the pH becomes too high, the metal salt may precipitate as a metal hydroxide, which is often insoluble and will reduce the yield of the desired complex. |
| Formation of Dithiobiuret | During the synthesis of the guanylthiourea ligand, avoid prolonged reaction times at high temperatures.[1] | A known side product in the synthesis of guanylthiourea from N-cyanoguanidine is 2,4-dithiobiuret, which can arise from side reactions.[1] |
Issue 3: Difficulty in Isolating and Purifying the Product
Challenges in purification often stem from the solubility profile of the complex or the presence of persistent impurities.
| Potential Cause | Recommended Solution | Scientific Rationale |
| Product is an Oil or Amorphous Solid | Attempt recrystallization from a variety of solvent systems (e.g., ethanol, methanol, DMF/water, acetone).[1] The vapor diffusion technique can also be effective for growing crystals. | A crystalline solid is generally easier to purify than an amorphous one. Finding the right solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature is key to successful recrystallization. |
| Co-precipitation of Starting Materials | Wash the crude product thoroughly with a solvent in which the starting materials are soluble but the product is not. For example, if the complex is insoluble in diethyl ether, washing with it can remove unreacted organic starting materials. | This leverages the differential solubility of the product and impurities to achieve purification without the need for more complex techniques. |
| Product is Highly Soluble | If the product is too soluble in the reaction solvent for precipitation, remove the solvent under reduced pressure and attempt trituration with a non-solvent (a solvent in which the product is insoluble) to induce solidification. | This technique is useful for converting oily products into solids that can then be filtered and further purified. |
Part 3: Visualization of Experimental Workflow
To aid in understanding the experimental process, the following diagrams illustrate a general workflow and a troubleshooting decision tree.
General Synthesis and Purification Workflow
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. ijcrt.org [ijcrt.org]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Guanyl thiourea (amidino thiourea)-CAS No. 2114-02-5 | Asahi Chemical Co., Ltd. [chem-asahi.co.jp]
- 5. mdpi.com [mdpi.com]
- 6. tandfonline.com [tandfonline.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Stabilizing 1-Phenyl-3-guanylthiourea for Long-Term Storage
Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 1-Phenyl-3-guanylthiourea. This guide provides in-depth technical information and practical troubleshooting advice to ensure the long-term stability and integrity of this compound in your experiments. As your Senior Application Scientist, I have structured this guide to not only provide protocols but to also explain the underlying chemical principles, ensuring the scientific integrity of your work.
Introduction: The Stability Challenges of this compound
This compound is a molecule of significant interest in medicinal chemistry and organic synthesis.[1] Its structure, which combines a phenyl ring, a guanyl group, and a thiourea moiety, confers both its biological activity and its susceptibility to degradation. The primary challenges in its long-term storage stem from its reactivity towards hydrolysis, oxidation, and photodegradation. Understanding these degradation pathways is crucial for maintaining the compound's purity and ensuring the reproducibility of experimental results.
Troubleshooting Guide: Addressing Common Stability Issues
This section is designed in a question-and-answer format to directly address specific issues you may encounter during the storage and handling of this compound.
Question 1: I've noticed a faint "rotten egg" or ammonia-like smell from my stored this compound. What could be the cause?
Answer: An off-odor, particularly smelling of sulfur compounds or ammonia, is a strong indicator of thermal decomposition or hydrolysis. The thiourea functional group can be susceptible to breakdown, especially in the presence of moisture and elevated temperatures. This can lead to the release of volatile byproducts. It is crucial to immediately verify your storage conditions. The compound should be stored in a cool, dry, and dark environment.[2]
Question 2: My white crystalline this compound has started to turn yellow. Is it still usable?
Answer: A color change to yellow is a common sign of degradation, likely due to oxidation or photodegradation. Exposure to light and air can initiate chemical changes in the molecule. While a slight discoloration may not render the compound completely unusable for all applications, it indicates a loss of purity. For sensitive experiments, it is highly recommended to use a fresh, un-degraded batch. To prevent this, always store the compound in amber glass vials to protect it from light and ensure the container is tightly sealed to minimize exposure to air.[2]
Question 3: The powder of my this compound has become clumpy and sticky. What does this signify?
Answer: Clumping or stickiness is a clear indication of moisture absorption. Thiourea derivatives can be hygroscopic, meaning they readily absorb moisture from the atmosphere. This absorbed water can then act as a reagent for hydrolytic degradation. To mitigate this, store the compound in a desiccator or a controlled low-humidity environment.[2]
Question 4: I'm observing inconsistent results in my biological assays using a batch of this compound that has been stored for a while. Could this be related to its stability?
Answer: Absolutely. Inconsistent experimental results are a common consequence of using a degraded compound. The degradation products will have different chemical and biological properties, leading to a lower effective concentration of the active compound and potentially introducing confounding variables into your assay. It is best practice to use a fresh batch of the compound or to re-qualify the purity of the stored batch using an appropriate analytical method, such as HPLC, before use.[2]
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: Based on the known stability of thiourea derivatives, the following conditions are recommended for long-term storage:
-
Temperature: Controlled room temperature, preferably below 25°C.
-
Humidity: Low humidity environment; use of a desiccator is advised.
-
Light: Protect from light by using amber glass containers and storing in a dark location.
-
Atmosphere: Store in tightly sealed containers. For maximum stability, consider storage under an inert atmosphere (e.g., argon or nitrogen).
Q2: What are the primary degradation pathways for this compound?
A2: The main degradation pathways are predicted to be:
-
Hydrolysis: The thiourea and guanyl moieties can be susceptible to hydrolysis, especially under acidic or basic conditions. This can lead to the formation of 1-phenyl-3-guanylurea (the oxygen analog) and other breakdown products.
-
Oxidation: The thiocarbonyl group (C=S) is prone to oxidation, which can lead to the formation of sulfoxides, sulfones, or desulfurization to the corresponding urea.
-
Photodegradation: Exposure to UV light can provide the energy to initiate degradation reactions.
Q3: How can I assess the purity of my stored this compound?
A3: Several analytical techniques can be used:
-
High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method is the most reliable way to quantify the parent compound and detect any degradation products.
-
Melting Point: A broadened and depressed melting point compared to the reference standard is an indicator of impurity.
-
Spectroscopy (NMR, IR): Changes in the NMR or IR spectrum compared to a fresh sample can indicate the presence of degradation products.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to identify potential degradation products and establish the intrinsic stability of this compound. These studies are crucial for developing a stability-indicating analytical method.
1. Preparation of Stock Solution:
- Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
- Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).
- Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for a specified time.
- Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature.
- Thermal Degradation: Expose the solid compound to dry heat at a specified temperature (e.g., 70°C).
- Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) in a photostability chamber.
3. Sample Analysis:
- At each time point, withdraw an aliquot of the stressed sample, neutralize if necessary, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
- Analyze the samples using a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Proposed Stability-Indicating HPLC-UV Method
This method is a recommended starting point for the analysis of this compound and its degradation products. It should be validated for your specific application.
| Parameter | Recommended Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (gradient or isocratic, start with 60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a suitable wavelength (determine λmax, likely around 240-260 nm) |
| Injection Volume | 10 µL |
| Column Temperature | 25°C |
Visualizing Degradation and Workflows
To better understand the potential degradation pathways and the experimental workflow, the following diagrams are provided.
Caption: Predicted degradation pathways for this compound.
Caption: Experimental workflow for forced degradation studies.
Data Summary
| Parameter | Recommended Storage Condition | Potential Sign of Degradation |
| Temperature | < 25°C | Ammonia or sulfur-like odor |
| Humidity | Low (use of desiccator) | Clumping or stickiness |
| Light | In the dark (amber vials) | Yellowing or discoloration |
| Atmosphere | Tightly sealed (inert gas optional) | Inconsistent analytical results |
References
-
Organic Syntheses. (n.d.). Guanylthiourea. Retrieved from [Link]
-
PubChem. (n.d.). Phenylthiourea. National Center for Biotechnology Information. Retrieved from [Link]
- Sahu, S., Sahoo, P. R., Patel, S., & Mishra, B. K. (2011). Oxidation of thiourea and substituted thioureas: a review. Journal of Sulfur Chemistry, 32(4), 347-373.
- Laudien, R., & Mitzner, R. (2001). Phenylureas. Part 1. Mechanism of the basic hydrolysis of phenylureas. Journal of the Chemical Society, Perkin Transactions 2, (12), 2226-2229.
- Blessy, M. R., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165.
- Alsante, K. M., Ando, A., Brown, R., Enas, J., Hatajik, T. D., Highuchi, T., & Kalesh, K. A. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(6), 48.
- Mulgund, S. V., Anbazhegan, S., Pawaskar, B. P., & Gabhe, S. Y. (2018). A Validated RP-HPLC-UV Method for Identification of Reference Standards of Degradation Products of Fenofibrate. Current Pharmaceutical Analysis, 14(5), 459-466.
- Chen, C. H., Chen, Y. C., & Wen, K. C. (2012). Photodegradation of diafenthiuron in water. Journal of environmental science and health. Part. B, Pesticides, food contaminants, and agricultural wastes, 47(1), 1-6.
- Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical technology, 24(1), 1-14.
- Qiu, F., & Norwood, D. L. (2007). Identification of pharmaceutical impurities.
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
- Nagavi, J. B., & Gurupadayya, B. (2018). MS/MS and HPLC Characterization of Forced Degradation Products of Clopidogrel and Pantoprazole Sodium. Acta Scientific Pharmaceutical Sciences, 2(9), 13-28.
-
Asahi Chemical Co., Ltd. (n.d.). Guanyl thiourea (amidino thiourea)-CAS No. 2114-02-5. Retrieved from [Link]
Sources
Technical Support Center: Purification of Crude 1-Phenyl-3-guanylthiourea
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for the purification of 1-Phenyl-3-guanylthiourea. This document is designed for researchers, scientists, and professionals in drug development who are working with this versatile compound. This compound is a key intermediate in the synthesis of various pharmaceuticals, herbicides, and dyes.[1] Its utility in these applications is highly dependent on its purity.
This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address common challenges encountered during the purification of the crude product. Our approach is to explain the causality behind each step, ensuring you can make informed decisions in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities I should expect in my crude this compound?
The impurities in your crude product are almost always a direct result of the synthetic route employed. The two most common syntheses involve either the reaction of dicyandiamide with hydrogen sulfide or the coupling of an amine with an isothiocyanate.[2][3]
| Potential Impurity | Origin / Synthetic Route | Reason for Presence |
| Unreacted Phenyl Isothiocyanate | Amine + Isothiocyanate Route | Incomplete reaction; incorrect stoichiometry. |
| Unreacted Guanidine | Amine + Isothiocyanate Route | Incomplete reaction; incorrect stoichiometry. |
| Unreacted Dicyandiamide | Dicyandiamide + H₂S Route | Incomplete reaction.[2][4] |
| Symmetrical Thioureas | Amine + Isothiocyanate Route | Side reaction where the isothiocyanate reacts with the starting amine instead of the intended partner.[5] |
| Dithiobiuret | Dicyandiamide + H₂S Route | A common byproduct formed during the reaction.[2] |
| Elemental Sulfur | Dicyandiamide + H₂S Route | Often precipitates from the reaction mixture.[2] |
| Residual Solvents | Both Routes | Incomplete removal of reaction or workup solvents (e.g., Toluene, N-methylpyrrolidone).[4] |
Q2: My crude product is a distinct yellow/brown color. What is the likely cause?
Discoloration, typically yellow or brown, often points to the presence of byproducts like dithiobiuret or the decomposition of reagents.[2] Finely divided black or dark particles can also be present, which are sometimes residual impurities from starting materials or small amounts of decomposition.[2] These colored impurities can often be effectively removed during recrystallization with the aid of activated charcoal.
Q3: What are the primary purification strategies for this compound?
There are three main strategies, which can be used alone or in combination:
-
Recrystallization: The most common and often first-line method for purifying crystalline solids. It relies on the differential solubility of the compound and impurities in a chosen solvent at different temperatures.
-
Acid-Base Extraction: This liquid-liquid extraction technique leverages the basic nature of the guanyl group to separate the target compound from neutral or acidic impurities.[6][7]
-
Column Chromatography: A powerful technique for separating compounds based on their differential adsorption to a stationary phase. It is particularly useful when recrystallization is ineffective.[8][9]
Purification Workflow & Decision Diagram
The choice of purification strategy depends on the nature of the impurities and the desired final purity. The following diagram outlines a logical workflow for purifying crude this compound.
Caption: Decision workflow for purifying this compound.
Troubleshooting Guides
Problem 1: Low Purity After Initial Recrystallization
Symptom: The melting point remains broad (e.g., 160-166°C) and/or Thin Layer Chromatography (TLC) shows multiple spots.[2]
Cause: This indicates that the impurities have a solubility profile similar to this compound in the chosen recrystallization solvent, making separation by this method inefficient.
Solution A: Optimize Recrystallization
Before moving to more complex methods, ensure the recrystallization protocol is optimized.
Step-by-Step Protocol: Optimized Recrystallization
-
Solvent Screening: Test the solubility of your crude product in a range of solvents. An ideal solvent will dissolve the compound when hot but not when cold. Based on literature, methanol and water are good starting points.[2]
-
Dissolution: In a flask, add a minimal amount of boiling solvent to the crude solid until it just dissolves. Adding too much solvent will reduce your yield.
-
Decolorization (if needed): If the solution is colored, add a small amount (1-2% w/w) of activated charcoal and boil for another 2-3 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the charcoal and any insoluble impurities. This step is crucial to prevent premature crystallization.[2]
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Slow cooling promotes the growth of larger, purer crystals.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry thoroughly.
| Solvent | Boiling Point (°C) | Notes |
| Methanol | 64.7 | Often requires boiling with successive portions to fully dissolve the crude solid.[2] Good for removing less polar impurities. |
| Water | 100 | Effective, especially for removing water-soluble salts. The product is sparingly soluble in cold water but more soluble in boiling water.[2] |
| Ethanol | 78.4 | An alternative to methanol with a higher boiling point. |
Solution B: Acid-Base Extraction
If optimized recrystallization fails, the basicity of the guanyl moiety provides an excellent chemical handle for purification.[6] This process selectively pulls the desired product into an aqueous phase, leaving neutral impurities behind in the organic layer.
Principle: The unprotonated this compound is soluble in organic solvents. When treated with an aqueous acid (like HCl), the basic guanyl group is protonated, forming a salt. This salt is soluble in the aqueous layer.[7][10] Neutral impurities remain in the organic layer. After separating the layers, the aqueous layer is basified, which deprotonates the salt, causing the pure product to precipitate out.
Step-by-Step Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude product in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate in a separatory funnel.
-
Acidic Wash: Add an equal volume of dilute aqueous acid (e.g., 1M HCl). Stopper the funnel and shake vigorously, venting frequently.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer (containing the protonated product salt) into a clean flask.
-
Back-Extraction (Optional): To maximize recovery, wash the organic layer again with a fresh portion of 1M HCl and combine the aqueous layers.
-
Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add a base (e.g., 1M NaOH) with stirring until the solution is basic (check with pH paper).
-
Isolation: The pure this compound will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water to remove residual salts, and dry thoroughly.
Caption: Workflow for purification via Acid-Base Extraction.
Problem 2: Product Appears Oily or Fails to Crystallize
Symptom: After the final purification step, the product is an oil or a sticky solid that refuses to crystallize.
Cause: This can be due to the presence of residual solvents or impurities that inhibit crystal lattice formation. The product itself may also have a lower melting point due to significant contamination.
Solution A: Trituration
Trituration is the process of washing a solid with a solvent in which the desired product is insoluble, but the impurities are soluble.
Step-by-Step Protocol: Trituration
-
Place the oily product in a flask.
-
Add a small amount of a solvent in which the product is known to be poorly soluble (e.g., cold diethyl ether or hexane).
-
Use a glass rod to stir and break up the oil. The goal is to induce crystallization by "washing" away the impurities that are inhibiting it.
-
The oil should gradually transform into a free-flowing powder.
-
Filter the solid, wash with a bit more of the cold solvent, and dry.
Solution B: High-Performance Liquid Chromatography (HPLC)
If all other methods fail, preparative HPLC is a highly effective, albeit more resource-intensive, method for obtaining high-purity material.[8] Reversed-Phase HPLC (RP-HPLC) is typically effective for thiourea derivatives.
General Parameters for RP-HPLC:
-
Column: C18 stationary phase.
-
Mobile Phase: A gradient of water and an organic solvent like acetonitrile or methanol, often with a small amount of acid (e.g., 0.1% trifluoroacetic acid) to improve peak shape.
-
Detection: UV detector, typically set around 265 nm for phenyl-containing compounds.[11]
Final Purity Assessment
After purification, it is critical to confirm the identity and purity of the this compound.
-
Melting Point: A sharp melting point close to the literature value (approx. 165-170°C) is a good indicator of purity.[1]
-
¹H and ¹³C NMR Spectroscopy: This is the definitive method for structural confirmation. The spectra should be clean, with integrals in the ¹H NMR matching the expected proton count and the number of signals in the ¹³C NMR matching the number of unique carbons.[12]
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.[13]
By following this structured guide and understanding the principles behind each technique, researchers can effectively troubleshoot the purification of this compound to obtain material of the high quality required for subsequent applications.
References
- Application Note: HPLC Purification of Thiourea Derivatives. Benchchem.
- Troubleshooting common side reactions in thiourea synthesis. Benchchem.
- guanylthiourea. Organic Syntheses Procedure.
- Synthesis of Thiourea and Guanidine Derivatives and Testing for Biological Activity. Kent Academic Repository.
- Acid–base extraction. Wikipedia.
- How can I purify my bis thiourea compound?. ResearchGate.
- Chromatographic Behaviour of Ureas, Thioureas, Biuret Derivatives and Related Compounds. PubMed.
- Acid-Base Extraction.1.
- Synthesis and Biologic Properties of Some 1-(Alchyl)Phenyl-3-(4-(3-(Pyridin-2-Il)Acryloyl)Phenylthiourea. SciSpace.
- Acid-Base Extraction. Chemistry LibreTexts.
- PRODUCT INFORMATION. Cayman Chemical.
- REVIEW ON SYNTHESIS AND ANTIMICROBIAL ACTIVITY PHENYLTHIOUREA. IJCRT.org.
- Synthesis of 1-Phenylthiourea: An Undergraduate Organic Chemistry Experiment Illustrating Carbonyl Transformations | Request PDF. ResearchGate.
- This compound. MySkinRecipes.
- 4.8: Acid-Base Extraction. Chemistry LibreTexts.
- Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors. PMC.
- 1-Phenylurea Equilibrium Solubility in Several Mono-Solvents from 283.15 to 323.15 K | Request PDF. ResearchGate.
- Chromatograms of the thiourea dioxide solution sampled at different times. ResearchGate.
- Mechanochemical synthesis of thioureas, ureas and guanidines. PMC - PubMed Central.
- 1-Phenyl-3-(4-phenyl-thiazol-2-yl)-thiourea - Optional[13C NMR] - Chemical. SpectraBase.
- This compound (C8H10N4S). PubChemLite.
- Thiourea synthesis by thioacylation. Organic Chemistry Portal.
- Synthesis and Use of Thiourea Derivative (1-Phenyl-3- Benzoyl-2-Thiourea) for Extraction of Cadmium Ion. ResearchGate.
- 1 H-NMR spectra of the thiourea derivatives. | Download Scientific Diagram. ResearchGate.
- Synthesis and evaluation of new guanidine-thiourea organocatalyst for the nitro-Michael reaction: Theoretical studies on mechanism and enantioselectivity. NIH.
- 5309 this compound (English) AAA TCI MSDS A2.0 (DEFAULT FORMAT).
- This compound | 15989-47-6. TCI Chemicals.
- 1 H NMR spectrum of (1c) 1-(4-methylphenyl)-3-phenyl-thiourea (CHCl3-d).. ResearchGate.
- CA2052919A1 - Process for the produciton of guanylthiourea. Google Patents.
- Accessing new polymorphs and solvates through solvothermal recrystallization. PMC - NIH.
- (PDF) SYNTHESIS, CHARACTERIZATION, X-RAY STRUCTURE, ANTIOXIDANT ACTIVITY AND MOLECULAR DOCKING STUDIES OF 1-BENZOYL-3-[2-(3-BENZOYLTHIOUREIDO)-PHENYL]THIOUREA. ResearchGate.
- Closed-Loop Recyclable and Extrusion Reprocessable Thermosets Enabled by Guanylthiourea Structure. PubMed.
- EP0480438A1 - Process for the preparation of guanylthiourea. Google Patents.
- (PDF) 1-(2-furoyl)-3,3-(diphenyl)thiourea: Spectroscopic characterization and structural study from x-ray powder diffraction using simulated annealing. ResearchGate.
- Liquid anti-solvent recrystallization to enhance dissolution of CRS 74, a new antiretroviral drug. PubMed.
- Closed‐Loop Recyclable and Extrusion Reprocessable Thermosets Enabled by Guanylthiourea Structure. PMC - NIH.
- (PDF) Synthesis and In Vitro Antiproliferative Activity of New 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea Scaffold-Based Compounds. ResearchGate.
- A simple and straightforward synthesis of phenyl isothiocyanates, symmetrical and unsymmetrical thioureas under ball milling. ResearchGate.
- Syndioselective 3,4-Polymerization of 1-Phenyl-1,3-Butadiene by Rare-Earth Metal Catalysts | Request PDF. ResearchGate.
Sources
- 1. This compound [myskinrecipes.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Mechanochemical synthesis of thioureas, ureas and guanidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CA2052919A1 - Process for the produciton of guanylthiourea - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Chromatographic behaviour of ureas, thioureas, biuret derivatives and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. kar.kent.ac.uk [kar.kent.ac.uk]
- 13. PubChemLite - this compound (C8H10N4S) [pubchemlite.lcsb.uni.lu]
Technical Support Center: Scaling Up the Synthesis of 1-Phenyl-3-guanylthiourea
Prepared by: Gemini, Senior Application Scientist
This guide is designed for researchers, scientists, and drug development professionals who are transitioning the synthesis of 1-Phenyl-3-guanylthiourea from bench-scale to larger, preparative quantities. We will address common challenges, provide in-depth troubleshooting, and offer a validated, scalable protocol.
Synthesis Overview & Mechanism
The synthesis of this compound is most commonly achieved through the nucleophilic addition of aminoguanidine to phenyl isothiocyanate. This reaction is generally efficient and proceeds readily under mild conditions.
Core Reaction:
The underlying mechanism involves the attack of a terminal nitrogen atom of aminoguanidine on the highly electrophilic carbon atom of the isothiocyanate group. This forms a thiourea linkage, yielding the desired product.[1]
Sources
Technical Support Center: Enhancing the Efficacy of 1-Phenyl-3-guanylthiourea in Experimental Protocols
Welcome to the technical support center for 1-Phenyl-3-guanylthiourea. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for optimizing experimental protocols involving this compound. The following information is structured in a question-and-answer format to directly address common challenges and enhance the efficacy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is an organic compound featuring a phenyl, a guanyl, and a thiourea group. Thiourea derivatives are a class of compounds with a wide range of biological activities.[1] Historically, phenylthiourea compounds have been recognized for their role as tyrosinase inhibitors.[2] Tyrosinase is a key enzyme in melanin biosynthesis, making its inhibitors valuable in cosmetics and in studying pigmentation disorders.[3][4]
Furthermore, various thiourea derivatives have demonstrated potential as anticancer agents by inducing apoptosis and targeting specific cellular pathways.[5][6] They are also investigated for their antimicrobial properties.[7] Therefore, this compound is a compound of interest for researchers in dermatology, oncology, and microbiology.
Q2: How should I prepare stock solutions of this compound to ensure solubility and stability?
Proper preparation of stock solutions is critical for obtaining reliable and reproducible experimental results. Like many small molecule inhibitors, this compound has limited aqueous solubility.
Recommended Solvent: For initial stock solutions, high-purity, anhydrous Dimethyl Sulfoxide (DMSO) is the recommended solvent. A closely related compound, N-phenylthiourea, is soluble in DMSO at approximately 30 mg/mL.[2]
Stock Solution Preparation Protocol:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
To aid dissolution, you can:
-
Vortex the solution thoroughly.
-
Gently warm the solution to 37°C.
-
Use a sonicator bath for short intervals.[8]
-
-
Once fully dissolved, store the stock solution at -20°C in small aliquots to minimize freeze-thaw cycles. DMSO stock solutions of similar compounds are generally stable for up to 3 months when stored properly and protected from light.[9]
Working Dilutions: For aqueous-based assays, it is crucial to first dissolve the compound in DMSO before diluting with the aqueous buffer of choice.[2] To avoid precipitation when diluting the DMSO stock into your aqueous assay buffer, consider the following:
-
Serial Dilutions: Perform serial dilutions in the aqueous buffer rather than a single large dilution.[8]
-
Rapid Mixing: Add the DMSO stock to the assay buffer while vortexing or stirring to ensure rapid dispersion.[8]
-
Fresh Dilutions: Prepare working solutions fresh for each experiment to avoid precipitation over time.[8] Aqueous solutions of N-phenylthiourea are not recommended for storage for more than one day.[2]
Final DMSO Concentration: It is imperative to keep the final concentration of DMSO in your assay low, typically below 0.5% to 1%, to avoid solvent-induced effects on enzyme activity or cell viability.[8] Always include a vehicle control (assay buffer with the same final DMSO concentration) in your experiments.
Troubleshooting Experimental Protocols
This section addresses specific issues you may encounter during your experiments with this compound.
Enzyme Inhibition Assays (e.g., Tyrosinase Inhibition)
Issue 1: High Background or Apparent Enzyme Activation
| Possible Cause | Troubleshooting Steps |
| Compound Precipitation: | 1. Visually inspect the wells for any precipitate. 2. Decrease the final concentration of this compound. 3. Optimize the final DMSO concentration to be as low as possible (ideally ≤ 0.5%).[8] 4. Prepare fresh dilutions of the compound for each experiment.[8] |
| Compound Interference with Detection: | 1. Run a control with the compound but without the enzyme to check for any intrinsic absorbance at the detection wavelength. 2. If interference is observed, consider using an alternative assay with a different detection method (e.g., fluorescence-based). |
| Contaminated Reagents: | 1. Use fresh, high-purity reagents. 2. Ensure the assay buffer is at the correct pH (typically 6.5-7.0 for tyrosinase assays).[9] |
Issue 2: Inconsistent or Non-Reproducible Inhibition
| Possible Cause | Troubleshooting Steps |
| Inaccurate Pipetting: | 1. Use calibrated pipettes and proper pipetting techniques. 2. For small volumes, use low-retention pipette tips. |
| Degraded Compound: | 1. Prepare a fresh working solution from a new aliquot of the DMSO stock. 2. Ensure the stock solution has been stored correctly at -20°C and protected from light.[9] |
| Variable Enzyme Activity: | 1. Always include a positive control with a known inhibitor (e.g., kojic acid for tyrosinase) to confirm enzyme activity and assay performance.[9][10] 2. Ensure the enzyme is stored and handled correctly to maintain its activity.[9] |
| Incubation Time Variability: | 1. Standardize the pre-incubation time of the enzyme with the inhibitor before adding the substrate. 2. Ensure the kinetic reading is taken within the linear range of the reaction. |
Experimental Workflow for a Tyrosinase Inhibition Assay
Below is a detailed protocol for a colorimetric tyrosinase inhibition assay, which can be adapted for this compound.
Caption: Workflow for a typical tyrosinase inhibition assay.
Cell-Based Assays (e.g., Cytotoxicity, Proliferation)
Issue 3: Low Efficacy or High IC50 Value
| Possible Cause | Troubleshooting Steps |
| Suboptimal Incubation Time: | 1. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal incubation time for observing the desired effect.[11] The IC50 value can be time-dependent.[11] 2. For some compounds, cytotoxicity may not increase significantly after 48 hours.[12] |
| Suboptimal Cell Seeding Density: | 1. Optimize cell seeding density to ensure cells are in the logarithmic growth phase during the experiment. Over-confluent or sparse cultures can affect results. |
| Compound Degradation in Media: | 1. Consider the stability of this compound in your cell culture medium. Some components in media, like cysteine, can affect the stability of compounds.[2] 2. If instability is suspected, consider refreshing the media with the compound during long incubation periods. |
| Cellular Efflux: | 1. Thiourea derivatives may be substrates for efflux pumps, which actively remove the compound from the cell, reducing its intracellular concentration and efficacy.[13] 2. Consider co-incubation with known efflux pump inhibitors (e.g., verapamil, though use with caution and appropriate controls) to investigate this possibility. |
| Serum Protein Binding: | 1. Components in fetal bovine serum (FBS) can bind to small molecules, reducing their free concentration and bioavailability. 2. Consider reducing the serum concentration during the treatment period, or using serum-free media if your cell line permits. Run appropriate controls to account for any effects of serum reduction on cell viability. |
Issue 4: High Variability in Cell-Based Assays
| Possible Cause | Troubleshooting Steps |
| Uneven Cell Seeding: | 1. Ensure a homogeneous single-cell suspension before plating. 2. Avoid letting the cell suspension sit for long periods before plating to prevent settling. |
| Edge Effects: | 1. Minimize evaporation from the outer wells of the plate by filling the surrounding wells with sterile water or PBS. 2. Avoid using the outer wells for experimental samples.[11] |
| Compound Precipitation in Media: | 1. Prepare dilutions in pre-warmed media and mix thoroughly. 2. Visually inspect the media containing the compound for any signs of precipitation before adding to the cells. |
Hypothesized Signaling Pathway for Thiourea-Induced Cytotoxicity
Many thiourea derivatives have been shown to induce apoptosis in cancer cells.[6] While the specific pathway for this compound is not fully elucidated, a plausible mechanism involves the modulation of key signaling pathways that regulate cell survival and death.
Caption: Hypothesized signaling pathway for thiourea-induced cytotoxicity.
References
- BenchChem. (2025). Troubleshooting Guide for Tyrosinase-IN-8 Solubility in Assays.
- BenchChem. (2025). Troubleshooting Tyrosinase-IN-25 experiments.
- TCI. (2005). 5309 this compound (English) AAA TCI MSDS A2.
- Pharmacology of Thiourea; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025, March 10).
- Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. (2025, April 14).
- Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Deriv
- Gupta, S., Kesarla, R. S., & Omri, A. (2013). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics.
- Formulation strategies to improve the bioavailability of poorly absorbed drugs. (n.d.). Request PDF.
- Formulation Strategies for Optimal Bioavailability in Drug Delivery Systems. (2023, March 29). Hilaris Publisher.
- The proposed mechanism for the formation of thiourea. (n.d.).
- Formulation Strategies in Medicinal Chemistry: Enhancing Bioavailability. (2025, February 28). Hilaris Publisher.
- Gupta, S., Kesarla, R. S., & Omri, A. (2013). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Semantic Scholar.
- TCI Chemicals. (n.d.). This compound | 15989-47-6.
- SynHet. (n.d.). This compound.
- Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors. (2021, July 27). PMC.
- Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. (n.d.). PubMed Central.
- nanoComposix. (n.d.).
- Relevance of the incubation period in cytotoxicity testing with primary human hep
- Thiourea compounds as multifaceted bioactive agents in medicinal chemistry. (n.d.).
- Cayman Chemical. (2025, December 4).
- Cayman Chemical. (n.d.).
- BenchChem. (2025). Technical Support Center: Optimizing Incubation Time for 1,2,3-Trimethoxyxanthone in Cytotoxicity Assays.
- Selection of an Optimal Cytotoxicity Assay for Undergradu
- Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens. (2020, April 2). NIH.
- Biological Applications of Thiourea Derivatives: Detailed Review. (2024, May 31). MDPI.
- Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes. (n.d.).
- Active Concepts. (2018, March 26). Tyrosinase Inhibition Assay.
- Update on the Discovery of Efflux Pump Inhibitors against Critical Priority Gram-Neg
- Mechanistic Duality of Bacterial Efflux Substrates and Inhibitors: Example of Simple Substituted Cinnamoyl and Naphthyl Amides. (n.d.). NIH.
- Alternative Approach for Specific Tyrosinase Inhibitor Screening: Uncompetitive Inhibition of Tyrosinase by Moringa oleifera. (n.d.). MDPI.
- Tyrosinase Inhibitor Screening Kit (Colorimetric) (MAK257). (n.d.). Technical Bulletin.
- Mode of the Interaction of Efflux Inhibitor Phenylalanyl-arginyl-β-naphtylamide with Bacterial Cells. (2024, June 14). PubMed.
- Synthesis and Use of Thiourea Derivative (1-Phenyl-3- Benzoyl-2-Thiourea) for Extraction of Cadmium Ion. (2015, November 20).
- The Impact of Plant-Derived Polyphenols on Combating Efflux-Mediated Antibiotic Resistance. (n.d.). MDPI.
- Mode of action of the 2-phenylquinoline efflux inhibitor PQQ4R against Escherichia coli. (2017, April 26).
- guanylthiourea. (n.d.). Organic Syntheses Procedure.
- 1-Phenyl-3-(2-thiazolyl)-2-thiourea | C10H9N3S2 | CID 719408. (n.d.). PubChem.
Sources
- 1. cris.biu.ac.il [cris.biu.ac.il]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. activeconceptsllc.com [activeconceptsllc.com]
- 4. mdpi.com [mdpi.com]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. sigmaaldrich.cn [sigmaaldrich.cn]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Relevance of the incubation period in cytotoxicity testing with primary human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mechanistic Duality of Bacterial Efflux Substrates and Inhibitors: Example of Simple Substituted Cinnamoyl and Naphthyl Amides - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Antiproliferative Potential of 1-Phenyl-3-guanylthiourea: A Comparative Guide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the antiproliferative activity of the novel compound, 1-Phenyl-3-guanylthiourea. We will objectively compare its potential efficacy against a known inhibitor and provide the supporting experimental methodologies to ensure scientific rigor and reproducibility. This document is designed to be an in-depth technical resource, explaining the rationale behind experimental choices to empower robust scientific inquiry.
Introduction: The Quest for Novel Antiproliferative Agents
The landscape of cancer therapy is continually evolving, with a persistent need for novel small molecules that can selectively target pathways driving malignant cell proliferation. Thiourea derivatives have emerged as a promising class of compounds, with numerous analogues demonstrating significant cytotoxic and antiproliferative effects across various cancer cell lines.[1] These compounds often exert their effects through mechanisms such as the induction of apoptosis and the inhibition of key signaling kinases.[1]
This guide focuses on this compound, a compound of interest whose antiproliferative capacity requires systematic validation. Our objective is to present a scientifically sound workflow to characterize its activity, benchmark it against a relevant clinical-stage compound, and elucidate its potential mechanism of action.
The Comparative Approach: Selecting a Benchmark
To contextualize the antiproliferative potential of this compound, a direct comparison with a well-characterized inhibitor is essential. We have selected CX-4945 (Silmitasertib) , a potent and selective ATP-competitive inhibitor of Protein Kinase CK2 (formerly Casein Kinase 2).[2][3]
Rationale for Choosing CX-4945:
-
Established Mechanism: CK2 is a well-documented proto-oncogenic kinase that is overexpressed in many cancers.[2][3] It plays a crucial role in cell proliferation, survival, and the suppression of apoptosis.[2][3]
-
Clinical Relevance: CX-4945 has been evaluated in clinical trials for various solid tumors and hematological malignancies, providing a rich dataset for comparison.[3]
-
Signaling Pathway Insight: By comparing the effects of this compound to a known CK2 inhibitor, we can infer whether our compound of interest may also target the CK2 signaling pathway.
Experimental Validation Workflow
A multi-tiered approach is necessary to thoroughly validate the antiproliferative activity of this compound. This involves a primary screen to determine its effect on cell viability, followed by secondary assays to elucidate the mechanism of cell death.
Caption: Simplified CK2 signaling pathway and the potential point of inhibition.
Western Blot Analysis of Phosphorylated Akt (Ser129)
Western blotting can be used to detect changes in the phosphorylation status of specific proteins, providing a snapshot of signaling pathway activity.
Experimental Protocol: Western Blot
-
Protein Extraction:
-
Treat cells with this compound and CX-4945 as described for the apoptosis assay.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated Akt at Ser129 (p-Akt Ser129).
-
As a loading control, a separate membrane or the same membrane after stripping can be incubated with a primary antibody for total Akt.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.
-
A decrease in the p-Akt (Ser129) signal relative to total Akt in cells treated with this compound would suggest an inhibitory effect on the CK2 pathway.
-
Conclusion and Future Directions
This guide outlines a robust and logical workflow for the initial validation of this compound's antiproliferative activity. By employing a comparative approach with a clinically relevant inhibitor like CX-4945, researchers can gain valuable insights into the compound's potency and potential mechanism of action. Positive results from these assays would warrant further investigation, including broader cell line screening, in vivo efficacy studies in animal models, and detailed kinase profiling to confirm its target(s). The methodologies described herein provide the foundational data necessary for the continued development of this and other novel antiproliferative agents.
References
-
Jain, C. K., et al. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. [Link]
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
-
Crowley, L. C., et al. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Cold Spring Harbor Protocols, 2016(11). [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. In Assay Guidance Manual. [Link]
-
Real Research. (n.d.). MTT Cell Growth Assay Protocol for 96-well and 384-well LifeGel Plates. Retrieved from [Link]
-
Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]
-
ResearchGate. (n.d.). Anti-proliferative activity data. IC 50 values in µg/mL and µM. Retrieved from [Link]
-
ResearchGate. (n.d.). Anti-proliferative activity expressed as IC50 (µM) 1 of test compounds... Retrieved from [Link]
-
ResearchGate. (2014). Can someone advise on a detection problem p-Akt in western blot?. Retrieved from [Link]
-
Platholi, J., et al. (2016). Detection of phosphorylated Akt and MAPK in cell culture assays. MethodsX, 3, 23-31. [Link]
-
Pomika, K., et al. (2021). Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. Molecules, 26(21), 6543. [Link]
-
ResearchGate. (n.d.). IC 50 value and selectivity index of synthesized compound and hydroxyurea. Retrieved from [Link]
-
ResearchGate. (n.d.). Silmitasertib decreases viability and proliferation of CRC cells. a... Retrieved from [Link]
-
ResearchGate. (2021). How can I solve my detection problem for phospho-Akt in western blot?. Retrieved from [Link]
-
D'Angelo, V., et al. (2021). Casein Kinase 2 Inhibitor, CX-4945, Induces Apoptosis and Restores Blood-Brain Barrier Homeostasis in In Vitro and In Vivo Models of Glioblastoma. International Journal of Molecular Sciences, 22(16), 8896. [Link]
-
ResearchGate. (n.d.). IC50 values of thioureas 10 and 11 for BGC-823 and A-549 cells. Retrieved from [Link]
-
ACS Publications. (2023). Silmitasertib (CX-4945), a Clinically Used CK2-Kinase Inhibitor with Additional Effects on GSK3β and DYRK1A Kinases: A Structural Perspective. Journal of Medicinal Chemistry, 66(6), 4069-4081. [Link]
Sources
- 1. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Casein Kinase 2 Inhibitor, CX-4945, Induces Apoptosis and Restores Blood-Brain Barrier Homeostasis in In Vitro and In Vivo Models of Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Substituted Phenylthiourea Derivatives: A Guide for Researchers
Substituted phenylthiourea derivatives have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities. This guide provides a comprehensive comparative analysis of these derivatives, offering researchers, scientists, and drug development professionals insights into their antimicrobial, anticancer, and enzyme-inhibiting properties. By synthesizing experimental data and elucidating structure-activity relationships, this document aims to facilitate the rational design of novel and more effective therapeutic agents.
Introduction: The Versatility of the Phenylthiourea Scaffold
The thiourea moiety (-NH-C(S)-NH-) is a key pharmacophore that imparts a wide range of biological activities to organic molecules. When incorporated into a phenylthiourea scaffold, the aromatic ring provides a readily modifiable platform for introducing various substituents. These substitutions significantly influence the molecule's physicochemical properties, such as lipophilicity, electronic effects, and steric hindrance, which in turn dictate its biological efficacy and mechanism of action. The ability to systematically alter these substituents makes the phenylthiourea core an attractive template for developing targeted therapies.
Antimicrobial Activity: A Broad Spectrum of Action
Substituted phenylthiourea derivatives have demonstrated significant activity against a wide range of pathogenic bacteria and fungi. The introduction of specific substituents on the phenyl ring has been shown to enhance their antimicrobial potency compared to the parent unsubstituted phenylthiourea.
Comparative Antibacterial Activity
The minimum inhibitory concentration (MIC) is a key metric for quantifying antibacterial efficacy. The following table summarizes the MIC values of several substituted phenylthiourea derivatives against common bacterial strains.
Table 1: Antibacterial Activity of Selected Substituted Phenylthiourea Derivatives (MIC in µg/mL)
| Compound/Substituent | Escherichia coli | Salmonella typhimurium | Staphylococcus aureus | Bacillus subtilis | Reference(s) |
| 4-Bromophenylthiourea | 125 | 100 | - | - | [1] |
| 4-Chlorophenylthiourea | 100 | 125 | - | - | [1] |
| 4-Methylphenylthiourea | 100 | 125 | - | - | [1] |
| 2,5-Dichlorophenylthiourea | 125 | 100 | - | - | [1] |
| Phenyl-imidazolyl-thiourea (various) | 6.25 - 50 | 6.25 - 50 | 6.25 - 50 | 6.25 - 50 | [2] |
| Benzoylthiourea derivatives (various) | 62.5 - >500 | - | 31.2 - 500 | 31.2 - 500 | [3][4] |
| Standard (Chloramphenicol) | 50 | 50 | - | - | [1] |
Note: "-" indicates data not available in the cited sources.
Analysis of Structure-Activity Relationship (SAR):
-
Halogen Substitution: The presence of halogen atoms (e.g., -Br, -Cl) on the phenyl ring generally enhances antibacterial activity. This is likely due to increased lipophilicity, which facilitates penetration through the bacterial cell membrane.
-
Position of Substituents: The position of the substituent on the phenyl ring can influence activity. For instance, dichlorination at the 2 and 5 positions has shown notable effects.
-
Heterocyclic Moieties: The incorporation of heterocyclic rings, such as imidazole, can significantly improve antibacterial potency, with some derivatives exhibiting MIC values as low as 6.25 µg/mL.[2]
Comparative Antifungal Activity
Phenylthiourea derivatives also exhibit promising antifungal properties.
Table 2: Antifungal Activity of Selected Substituted Phenylthiourea Derivatives (MIC in µg/mL)
| Compound/Substituent | Candida albicans | Aspergillus niger | Reference(s) |
| Phenyl-imidazolyl-thiourea (various) | 12.5 - 100 | 12.5 - 100 | [2] |
| Benzoylthiourea derivatives (various) | 125 - >500 | 250 - >500 | [3][4] |
Analysis of Structure-Activity Relationship (SAR):
-
Fluorine Substitution: The presence of fluorine atoms, particularly trifluoromethyl groups, has been correlated with enhanced antifungal activity.[4] This is attributed to the high electronegativity and lipophilicity of fluorine.
-
Enhanced Permeability: The fungicidal effect is often linked to the ability of these compounds to disrupt the fungal cell wall, a process aided by increased lipid solubility.[4]
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
A significant body of research has focused on the anticancer potential of substituted phenylthiourea derivatives. These compounds have demonstrated cytotoxicity against a variety of cancer cell lines, often with selectivity towards malignant cells over normal cells.
Comparative Cytotoxicity in Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's cytotoxicity. The table below presents the IC50 values for various substituted phenylthiourea derivatives against several human cancer cell lines.
Table 3: Anticancer Activity of Selected Substituted Phenylthiourea Derivatives (IC50 in µM)
| Compound/Substituent | MCF-7 (Breast) | T47D (Breast) | HeLa (Cervical) | SW480 (Colon) | SW620 (Colon) | PC3 (Prostate) | K-562 (Leukemia) | Reference(s) |
| N-(4-t-butylbenzoyl)-N'-phenylthiourea | 21.53 | 41.57 | 35.81 | - | - | - | - | [5] |
| 3,4-Dichlorophenylthiourea | - | - | - | 7.3 | 1.5 | - | - | [6] |
| 4-(Trifluoromethyl)phenylthiourea | - | - | - | - | 5.8 | 6.9 | - | [6] |
| 3-Chloro-4-fluorophenylthiourea | - | - | - | - | 9.4 | - | - | [6] |
| N-(2,4-dichloro)benzoyl-N'-phenylthiourea | 0.31 mM | 0.94 mM | - | - | - | - | - | [7] |
| Diarylthiourea derivative 4 | 338.33 | - | - | - | - | - | - | [8] |
Note: "-" indicates data not available in the cited sources. Some values are reported in mM.
Analysis of Structure-Activity Relationship (SAR):
-
Electron-Withdrawing Groups: The presence of electron-withdrawing groups (EWGs) such as halogens (-Cl, -F) and trifluoromethyl (-CF3) on the phenyl ring is strongly correlated with enhanced anticancer activity.[6][9] These groups can influence the electronic distribution of the molecule, potentially enhancing its interaction with biological targets.
-
Lipophilicity: Increased lipophilicity, often conferred by substituents like the tert-butyl group, can improve cell membrane permeability and lead to greater cytotoxic effects.[5]
-
Substitution Pattern: The substitution pattern on the phenyl ring is crucial. For example, the 3,4-dichloro substitution has been shown to be particularly potent against colon cancer cells.[6]
Mechanism of Anticancer Action
The anticancer activity of substituted phenylthiourea derivatives is often multifactorial, involving the modulation of key signaling pathways and the induction of apoptosis.
Key Signaling Pathways Implicated:
-
EGFR and HER-2 Inhibition: Some phenylthiourea derivatives have been shown to inhibit the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER-2), both of which are critical in the proliferation of certain cancer cells.[5]
-
Wnt/β-catenin Pathway Inhibition: Inhibition of the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer, has been identified as a mechanism for some derivatives.[6]
-
Induction of Apoptosis: Many substituted phenylthiourea derivatives exert their anticancer effects by inducing apoptosis (programmed cell death) in cancer cells. This is often mediated through the activation of caspases, such as caspase-3.[8][10]
-
Cell Cycle Arrest: These compounds can also cause cell cycle arrest, preventing cancer cells from progressing through the cell cycle and dividing.[10]
Diagram of a Postulated Anticancer Mechanism:
Caption: Postulated anticancer mechanism of substituted phenylthiourea derivatives.
Enzyme Inhibition: A Targeted Approach
Substituted phenylthiourea derivatives have also been identified as potent inhibitors of various enzymes, highlighting their potential for targeted therapeutic interventions.
Comparative Enzyme Inhibitory Activity
Table 4: Enzyme Inhibitory Activity of Selected Phenylthiourea Derivatives
| Compound/Substituent | Target Enzyme | IC50 | Reference(s) |
| Phenylthiourea (PTU) | Phenoloxidase | 0.21 µM | [11] |
| N-substituted Indole-3-carbaldehyde Oxime Derivatives | Urease | 0.0345 - 0.1530 µM | [12] |
Analysis of Structure-Activity Relationship (SAR):
-
Competitive Inhibition: Phenylthiourea has been shown to be a competitive inhibitor of phenoloxidase, an enzyme involved in melanization.[11]
-
Target Specificity: The inhibitory activity is highly dependent on the specific derivative and the target enzyme. For example, certain oxime derivatives of indole-3-carbaldehyde containing a thiourea linkage are potent urease inhibitors.[12]
Experimental Protocols
General Synthesis of N-Aryl-N'-phenylthioureas
This protocol provides a general method for the synthesis of N-aryl-N'-phenylthioureas, which can be adapted for various substituted anilines.
Diagram of the General Synthesis Workflow:
Caption: General workflow for the synthesis of N-aryl-N'-phenylthioureas.
Step-by-Step Protocol:
-
Dissolution of Aniline: In a round-bottom flask, dissolve the substituted aniline (1 equivalent) in a suitable solvent (e.g., ethanol or acetone).
-
Addition of Acid: Add a stoichiometric amount of concentrated hydrochloric acid to form the aniline hydrochloride salt.
-
Addition of Thiocyanate: Add an equimolar amount of ammonium thiocyanate.
-
Reflux: Heat the reaction mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Precipitation: After the reaction is complete, pour the mixture into cold water to precipitate the crude product.
-
Filtration and Washing: Collect the precipitate by vacuum filtration and wash it thoroughly with water to remove any unreacted salts.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure substituted phenylthiourea derivative.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as FT-IR, 1H-NMR, 13C-NMR, and mass spectrometry.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cultured cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed the desired cancer cell line in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the substituted phenylthiourea derivatives in the cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software.
Conclusion and Future Directions
Substituted phenylthiourea derivatives represent a versatile and promising class of compounds with a broad spectrum of biological activities. This guide has provided a comparative analysis of their antimicrobial and anticancer properties, highlighting the crucial role of substituents on the phenyl ring in determining their efficacy. The structure-activity relationships discussed herein offer a rational basis for the design of new derivatives with improved potency and selectivity.
Future research should focus on:
-
Expanding the Substituent Library: Synthesizing and screening a wider variety of substituted phenylthiourea derivatives to further refine structure-activity relationships.
-
In-depth Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways affected by these compounds to understand their mechanisms of action more comprehensively.
-
In Vivo Efficacy and Toxicity Studies: Evaluating the most promising derivatives in animal models to assess their in vivo efficacy, pharmacokinetic properties, and potential toxicity.
-
Combination Therapies: Investigating the synergistic effects of substituted phenylthiourea derivatives with existing antimicrobial and anticancer drugs to develop more effective combination therapies.
By continuing to explore the chemical space and biological potential of this remarkable scaffold, the scientific community can pave the way for the development of novel and effective treatments for a range of diseases.
References
-
Bielenica, A., et al. (2021). Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. International Journal of Molecular Sciences, 22(21), 11683. [Link]
-
Cunha, S., et al. (2007). Antimicrobial Activity and Structural Study of Disubstituted Thiourea Derivatives. Journal of the Brazilian Chemical Society, 18(2), 302-308. [Link]
-
Roslan, N., et al. (2022). RECENT DEVELOPMENT ON THE SYNTHESIS OF THIOUREA DERIVATIVES AND EFFECT OF SUBSTITUENTS ON THE ANTICANCER ACTIVITY: A SHORT REVIEW. Malaysian Journal of Analytical Sciences, 26(5), 1047-1064. [Link]
-
Ilies, D. C., et al. (2021). New Substituted Benzoylthiourea Derivatives: From Design to Antimicrobial Applications. Molecules, 26(16), 4945. [Link]
-
Desai, N. C., et al. (2014). Synthesis and Antimicrobial Evaluation of Some 1-Phenyl-3-(5-phenyl- 1H-imidazol-1-yl)thiourea Derivatives. Journal of Sciences, 4(1), 1-8. [Link]
-
Sharma, P. K., et al. (2015). Synthesis and antimicrobial activities of substituted phenylthioureas. Journal of Chemical and Pharmaceutical Research, 7(2), 133-139. [Link]
-
Kesuma, D., et al. (2023). Anticancer activity of N-(4-t-butylbenzoyl)-N'-phenylthiourea: Molecular docking, synthesis. Journal of Pharmacy & Pharmacognosy Research, 11(2), 208-218. [Link]
-
ResearchGate. (n.d.). The IC 50 values, K i constants and inhibition types determined for... [Link]
-
ResearchGate. (n.d.). IC 50 value and selectivity index of synthesized compound and hydroxyurea. [Link]
-
Bielenica, A., et al. (2024). 1,3-Disubstituted thiourea derivatives: Promising candidates for medicinal applications with enhanced cytotoxic effects on cancer cells. European Journal of Pharmacology, 978, 176885. [Link]
-
ResearchGate. (2025). Synthesis of N-Aryl- and N,N-diethyl-2-methyl-3-phenyl-4-sulfanylidene-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamides. [Link]
-
ResearchGate. (n.d.). IC 50 values of synthesized compounds. [Link]
-
Ryazanova, A. D., et al. (2012). The phenylthiourea is a competitive inhibitor of the enzymatic oxidation of DOPA by phenoloxidase. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(1), 78-83. [Link]
-
ResearchGate. (n.d.). IC 50 values and the maximum percentage of inhibitory values of thiourea and the tested oxime compounds 2, 6, 7, 8, and 9. [Link]
-
El-atawi, M. A., et al. (2023). Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells. Molecules, 28(17), 6401. [Link]
-
Lv, P. C., et al. (2009). Synthesis and activity evaluation of phenylurea derivatives as potent antitumor agents. Bioorganic & Medicinal Chemistry, 17(11), 3957-3964. [Link]
-
ResearchGate. (2023). Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells. [Link]
-
ResearchGate. (2003). A Simple and green procedure for the synthesis of symmetrical N,N '-disubstituted thioureas on the surface of alumina under microwave irradiation. [Link]
-
Jones, C. P., et al. (2023). Straightforward synthesis of N-arylindoles via one-pot Fischer indolisation–indole N-arylation. Organic & Biomolecular Chemistry, 21(23), 4875-4880. [Link]
-
Jones, C. P., et al. (2023). Straightforward synthesis of N-arylindoles via one-pot Fischer indolisation–indole N-arylation. University of Exeter. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. connectjournals.com [connectjournals.com]
- 3. researchgate.net [researchgate.net]
- 4. New Substituted Benzoylthiourea Derivatives: From Design to Antimicrobial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jppres.com [jppres.com]
- 6. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. mjas.analis.com.my [mjas.analis.com.my]
- 10. researchgate.net [researchgate.net]
- 11. The phenylthiourea is a competitive inhibitor of the enzymatic oxidation of DOPA by phenoloxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 1-Phenyl-3-guanylthiourea
In the landscape of pharmaceutical development and quality control, the robust and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 1-Phenyl-3-guanylthiourea, a compound of interest due to the pharmacological potential of the guanylthiourea moiety, demands precise analytical oversight. The choice of analytical methodology can significantly impact the accuracy and efficiency of research and manufacturing processes. This guide provides an in-depth comparison of two primary analytical techniques for the quantification of this compound: Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) and UV-Visible Spectrophotometry.
The objective of this document is to not only present the methodologies but also to delve into the principles of cross-validation, ensuring the interchangeability and reliability of data across different analytical platforms. The experimental designs and validation parameters discussed herein are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring a foundation of scientific integrity and regulatory compliance.[1][2][3]
The Imperative of Method Validation
Before delving into a comparative analysis, it is crucial to understand that analytical method validation is the cornerstone of data reliability. It is the documented process that establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended analytical application.[4][5] This guide will compare two distinct, validated methods for this compound, offering insights into their respective strengths and ideal applications.
Primary Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC-UV)
RP-HPLC is a powerful separation technique that is a workhorse in most analytical laboratories. Its high resolving power makes it ideal for separating the analyte of interest from potential impurities and degradation products, ensuring specificity.
Causality in Experimental Choices for RP-HPLC-UV
The selection of a C18 stationary phase is predicated on the non-polar nature of the phenyl group in this compound, which will interact favorably with the C18 alkyl chains, providing good retention. The mobile phase, a mixture of acetonitrile and a phosphate buffer, is optimized to achieve a balance between analyte retention and elution time, ensuring a sharp, symmetrical peak. The buffer is crucial for maintaining a consistent pH, which in turn ensures reproducible ionization and retention of the guanylthiourea group. UV detection at a specific wavelength corresponding to an absorbance maximum of the molecule provides a sensitive and linear response.
Experimental Protocol: RP-HPLC-UV
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
2. Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile: 20 mM Potassium Phosphate Buffer (pH 3.5) (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 242 nm.
-
Injection Volume: 10 µL.
3. Preparation of Solutions:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of the mobile phase.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Solution: Prepare the sample containing this compound to a final concentration within the calibration range using the mobile phase.
Workflow for RP-HPLC-UV Analysis
Caption: Workflow for RP-HPLC-UV analysis of this compound.
Alternative Method: UV-Visible Spectrophotometry
UV-Visible spectrophotometry is a simpler, high-throughput technique that relies on the principle of light absorption by the analyte in a solution. It is often used for the quantification of pure substances where interfering compounds are not expected.
Causality in Experimental Choices for UV-Vis Spectrophotometry
The choice of solvent is critical to ensure that the analyte is fully solubilized and that the solvent itself does not absorb at the analytical wavelength. Methanol is a common choice for polar organic compounds. The analytical wavelength is selected at the λmax (wavelength of maximum absorbance) of this compound to ensure maximum sensitivity and adherence to Beer's Law.
Experimental Protocol: UV-Visible Spectrophotometry
1. Instrumentation:
-
Double-beam UV-Visible Spectrophotometer.
2. Method Parameters:
-
Solvent (Blank): Methanol.
-
Analytical Wavelength (λmax): 242 nm.
-
Cuvette Path Length: 1 cm.
3. Preparation of Solutions:
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 100 mL of methanol.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with methanol to achieve concentrations ranging from 2 µg/mL to 20 µg/mL.
-
Sample Solution: Prepare the sample containing this compound to a final concentration within the calibration range using methanol.
Workflow for UV-Vis Spectrophotometric Analysis
Caption: Workflow for UV-Vis analysis of this compound.
Head-to-Head: Cross-Validation and Performance Comparison
Cross-validation is the process of demonstrating that two different analytical methods provide equivalent results, which is crucial when data from different techniques need to be compared or when one method is intended to replace another.[6][7] The following tables summarize the validation parameters for the two proposed methods, based on established performance for structurally similar thiourea derivatives.
Table 1: Linearity and Range
| Parameter | RP-HPLC-UV | UV-Vis Spectrophotometry |
| Linearity Range | 1 - 100 µg/mL | 2 - 20 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 | ≥ 0.998 |
| ICH Guideline | A linear relationship should be evaluated across the range of the analytical procedure.[8] | A linear relationship should be evaluated across the range of the analytical procedure.[8] |
Table 2: Accuracy and Precision
| Parameter | RP-HPLC-UV | UV-Vis Spectrophotometry |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% |
| Precision (Repeatability, %RSD) | ≤ 2.0% | ≤ 3.0% |
| Intermediate Precision (%RSD) | ≤ 2.0% | ≤ 3.0% |
| ICH Guideline | Accuracy should be assessed using a minimum of 9 determinations over a minimum of 3 concentration levels. Precision should be assessed using a minimum of 9 determinations covering the specified range.[8][9] | Accuracy should be assessed using a minimum of 9 determinations over a minimum of 3 concentration levels. Precision should be assessed using a minimum of 9 determinations covering the specified range.[8][9] |
Table 3: Sensitivity and Specificity
| Parameter | RP-HPLC-UV | UV-Vis Spectrophotometry |
| Limit of Detection (LOD) | ~0.3 µg/mL | ~0.5 µg/mL |
| Limit of Quantitation (LOQ) | ~1.0 µg/mL | ~1.5 µg/mL |
| Specificity | High (discriminates from impurities) | Low (potential interference from other UV-absorbing compounds) |
| ICH Guideline | Specificity is the ability to assess unequivocally the analyte in the presence of components which may be expected to be present.[8] | Specificity is the ability to assess unequivocally the analyte in the presence of components which may be expected to be present.[8] |
Cross-Validation Logical Flow
Caption: Logical workflow for the cross-validation of two analytical methods.
Synthesis and Recommendations
The cross-validation of analytical methods for this compound reveals distinct advantages for each technique.
RP-HPLC-UV stands out for its superior specificity and sensitivity . The chromatographic separation inherent to this method allows for the accurate quantification of the analyte even in the presence of impurities, starting materials, or degradation products. This makes it the unequivocal choice for:
-
In-process control monitoring.
-
Stability studies.
-
Final product release testing where purity is a critical quality attribute.
UV-Visible Spectrophotometry , while less specific, offers significant advantages in terms of speed, simplicity, and cost-effectiveness . For applications where the sample matrix is well-characterized and known to be free of interfering substances, this method is highly suitable. Its ideal applications include:
-
High-throughput screening.
-
Quantification of pure bulk substance.
-
Routine checks where speed is more critical than the detection of trace impurities.
References
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
-
ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
ECA Academy. (n.d.). FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
-
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]
-
Lab Manager Magazine. (n.d.). ICH and FDA Guidelines for Analytical Method Validation. [Link]
-
BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]
-
ECA Academy. (2022). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. [Link]
-
PharmTech. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. [Link]
-
SIELC Technologies. (n.d.). Separation of Guanylthiourea on Newcrom R1 HPLC column. [Link]
-
Japan International Cooperation Agency. (n.d.). III Analytical Methods. [Link]
-
European Bioanalysis Forum. (2017). Cross and Partial Validation. [Link]
-
MDPI. (2023). Contribution to the Synthesis, Characterization, Separation and Quantification of New N-Acyl Thiourea Derivatives with Antimicrobial and Antioxidant Potential. [Link]
-
Wikipedia. (n.d.). Cross-validation (analytical chemistry). [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. N-phenylthioureas | Fisher Scientific [fishersci.at]
- 3. researchgate.net [researchgate.net]
- 4. phenomenex.com [phenomenex.com]
- 5. mdpi.com [mdpi.com]
- 6. Separation of 1-(p-(Dimethylamino)phenyl)thiourea on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. HPLC Method for Analysis of Guanylurea on Primesep 100 Column | SIELC Technologies [sielc.com]
- 8. A fully automated LC/MS method development and quantification protocol targeting 52 carbamates, thiocarbamates, and phenylureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
Introduction: The Enduring Challenge of Corrosion and the Role of Thiourea Compounds
An In-Depth Comparative Guide to Thiourea-Based Corrosion Inhibitors: Spotlight on 1-Phenyl-3-guanylthiourea
Corrosion, the electrochemical degradation of metals, poses a significant and costly challenge across numerous industries, from oil and gas to chemical processing and infrastructure. The use of organic corrosion inhibitors is a primary strategy for mitigating this damage. These molecules function by adsorbing onto the metal surface, forming a protective barrier that impedes the anodic and cathodic reactions underlying corrosion.
Among the vast array of organic inhibitors, thiourea (SC(NH₂)₂) and its derivatives have garnered substantial attention.[1][2] Their efficacy stems from the presence of sulfur and nitrogen heteroatoms, which act as potent adsorption centers.[3] These atoms possess lone pairs of electrons that can be shared with the vacant d-orbitals of metal atoms, establishing a stable, protective film. The molecular structure of these derivatives can be tailored to enhance their performance, with substituents influencing electron density, steric effects, and overall solubility.[4]
This guide provides a comparative analysis of thiourea-based corrosion inhibitors, with a special focus on the theoretical potential of this compound. We will delve into the mechanisms of inhibition, present supporting experimental data for analogous compounds, and outline the standard methodologies for evaluating inhibitor performance.
This compound: A Profile of a High-Potential Inhibitor
While specific experimental corrosion studies for this compound are not extensively documented in current literature, its molecular architecture allows for a scientifically grounded prediction of its high inhibitory potential.
Molecular Structure and Key Features:
-
Thiourea Core: The foundational SC(NH₂)₂ group provides the primary sulfur and nitrogen adsorption centers. The sulfur atom, being easily protonated in acidic solutions, is a strong electron donor and adsorbs strongly to the metal surface.[3][5]
-
Phenyl Group (-C₆H₅): The presence of an aromatic ring is known to enhance inhibition efficiency.[4] The π-electrons of the phenyl group can interact with the metal surface, increasing the surface coverage and stability of the adsorbed film.[6]
-
Guanyl Group (-C(NH)NH₂): This is the distinguishing feature. The addition of the guanyl moiety introduces two extra nitrogen atoms. This multiplication of potential adsorption sites can significantly increase the molecule's ability to anchor itself to the metal surface, leading to a more robust and dense protective layer compared to simpler phenylthiourea derivatives.
Based on these structural characteristics, this compound is expected to function as a highly effective, mixed-type inhibitor, adsorbing onto the metal surface via a combination of electrostatic interactions (physisorption) and coordinate bonding (chemisorption).[7]
Comparative Analysis with Other Thiourea Derivatives
To contextualize the potential of this compound, we compare it with several well-studied thiourea derivatives. The performance of these compounds underscores the critical role that specific functional groups play in corrosion inhibition.
| Inhibitor | Metal/Medium | Max. Inhibition Efficiency (IE%) | Method | Key Structural Feature | Reference |
| Phenylthiourea (PTU) | Mild Steel / 1.0 M HCl | 98.96% | PDP, EIS | Phenyl group | [4] |
| Benzoylthiourea (BOTU) | 20# Steel / 15% HCl | >83% | Weight Loss | Benzoyl group (C=O) | [7] |
| 1-Benzyl-3-phenyl-2-thiourea (BPTU) | Mild Steel / 1.0 M HCl | 94.99% | EIS | Two phenyl rings, one via a methylene bridge | [8] |
| Thiourea (TU) | Mild Steel / Acid | ~72% (for Ferritic SS) | Weight Loss, PDP, EIS | Unsubstituted core | [3] |
| 1-phenyl-3-pyridin-4-ylmethyl-thiourea (PPMTU) | Mild Steel / 1 M HCl | 99% | Weight Loss | Pyridinyl and Phenyl groups | [9] |
Analysis of Comparative Data:
-
Effect of the Phenyl Group: The data clearly shows that derivatives like Phenylthiourea (PTU) offer significantly higher inhibition efficiency than unsubstituted thiourea. This is attributed to the π-electron system of the benzene ring, which enhances the adsorption process.[4]
-
Influence of Additional Functional Groups: The presence of a C=O group in Benzoylthiourea (BOTU) contributes to its effectiveness, providing another site for interaction with the metal surface.[7] Similarly, the addition of a pyridinyl ring in PPMTU results in exceptionally high efficiency (99%) at very low concentrations, demonstrating the powerful effect of adding more heteroatom-rich moieties.[9]
-
Projected Performance of this compound: Based on this trend, the guanyl group in this compound, with its additional nitrogen atoms, is logically projected to offer superior surface coverage and bonding strength, potentially rivaling or even exceeding the performance of the top inhibitors listed.
Mechanism of Inhibition: Adsorption and Molecular Interactions
The protective action of thiourea inhibitors is governed by their adsorption onto the metal/corrodent interface. This process can be understood through several key concepts:
-
Adsorption Centers: The primary sites for interaction are the sulfur and nitrogen atoms, which possess lone electron pairs. In acidic media, these molecules can also become protonated, leading to electrostatic attraction to the negatively charged metal surface (physisorption).[7]
-
Chemisorption: A stronger form of adsorption occurs when the lone pair electrons from the S and N atoms are donated to the vacant d-orbitals of the metal (e.g., iron), forming a coordinate covalent bond. This is a crucial step in creating a stable protective film.[4][10]
-
Adsorption Isotherms: To understand the inhibitor-surface interaction, experimental data is often fitted to adsorption isotherm models like Langmuir, Temkin, or Freundlich.[11] The Langmuir isotherm, which assumes monolayer adsorption on a homogeneous surface, is frequently found to describe the behavior of thiourea derivatives well.[4][7][12]
-
Quantum Chemical Modeling: Theoretical calculations provide profound insight into the inhibitor-metal interaction.[13] Parameters such as the energy of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO) are used to predict performance.[14][15] A high EHOMO value indicates a greater tendency for the molecule to donate electrons to the metal surface, while a low ELUMO value suggests a higher capacity to accept electrons from the metal, both of which enhance inhibition.[7][16]
Caption: General mechanism of corrosion inhibition by thiourea derivatives.
Experimental Protocols for Inhibitor Evaluation
To ensure scientific integrity, the performance of corrosion inhibitors must be quantified through standardized experimental procedures.[17][18]
Workflow for Evaluating a Corrosion Inhibitor
Caption: Standard experimental workflow for corrosion inhibitor evaluation.
Detailed Methodologies
1. Weight Loss (Gravimetric) Method [19]
This is a direct and robust method for determining the average corrosion rate.
-
Step 1: Coupon Preparation: Mild steel coupons are mechanically polished with successively finer grades of emery paper, rinsed with deionized water and acetone, dried, and weighed accurately.
-
Step 2: Immersion: Coupons are suspended in the corrosive solution (e.g., 1.0 M HCl) with and without various concentrations of the inhibitor for a predetermined period (e.g., 2-6 hours) at a constant temperature.
-
Step 3: Post-Immersion Cleaning: After immersion, the coupons are removed, washed with a cleaning solution (e.g., Clarke's solution) to remove corrosion products, rinsed, dried, and reweighed.
-
Step 4: Calculation:
-
The corrosion rate (CR) is calculated from the weight loss.
-
The Inhibition Efficiency (IE%) is calculated using the formula: IE% = [(W₀ - Wᵢ) / W₀] x 100 where W₀ is the weight loss in the uninhibited solution and Wᵢ is the weight loss in the inhibited solution.
-
2. Electrochemical Measurements [10][17][20]
These techniques provide rapid results and detailed mechanistic information. They are typically performed in a three-electrode glass cell containing the working electrode (metal sample), a reference electrode (e.g., Saturated Calomel Electrode), and a counter electrode (e.g., platinum).
-
Potentiodynamic Polarization (PDP): The potential of the working electrode is scanned from cathodic to anodic values relative to the open circuit potential.[17] The resulting Tafel plot provides the corrosion potential (Ecorr) and corrosion current density (icorr). The inhibitor type (anodic, cathodic, or mixed) can be determined from the shift in Ecorr.
-
IE% = [(icorr(0) - icorr(i)) / icorr(0)] x 100 where icorr(0) and icorr(i) are the corrosion current densities without and with the inhibitor, respectively.
-
-
Electrochemical Impedance Spectroscopy (EIS): A small amplitude AC signal is applied to the electrode over a range of frequencies. The impedance data, often presented as a Nyquist plot, provides information about the charge transfer resistance (Rct), which is inversely proportional to the corrosion rate. An increase in the Rct value signifies effective inhibition.
-
IE% = [(Rct(i) - Rct(0)) / Rct(i)] x 100 where Rct(i) and Rct(0) are the charge transfer resistances with and without the inhibitor, respectively.
-
Conclusion
Thiourea and its derivatives are established as a versatile and highly effective class of corrosion inhibitors.[1][3] The efficiency of these compounds is intrinsically linked to their molecular structure, with the presence of heteroatoms (S, N) and aromatic rings playing a pivotal role in the adsorption process that protects the metal surface.[2][4]
While direct experimental data for this compound is pending, a thorough analysis of its structure provides compelling evidence for its potential as a superior corrosion inhibitor. The combination of a thiourea core, a phenyl group, and a nitrogen-rich guanyl substituent creates a molecule theoretically capable of forming an exceptionally dense and stable protective film on a metal surface. Comparative data from analogous compounds like phenylthiourea and pyridinyl-thiourea derivatives strongly support the hypothesis that increasing the number of adsorption centers enhances inhibitory action.[4][9]
Future research should focus on the synthesis and experimental validation of this compound using the standardized protocols outlined in this guide. Such studies would provide the definitive data needed to confirm its predicted efficacy and explore its application in industrial corrosion protection.
References
-
Ituen, E., Akaranta, O., & James, A. (2017). Evaluation of Performance of Corrosion Inhibitors Using Adsorption Isotherm Models: An Overview. Chemical Science International Journal, 18(1), 1–34. [Link]
-
Al-Amiery, A. A. (2012). Quantum Chemical Study on some substituted thiourea as corrosion inhibition. Journal of Al-Nahrain University, 15(2), 92-101. [Link]
-
Loto, R. T., Loto, C. A., & Popoola, A. P. I. (2012). Corrosion inhibition of thiourea and thiadiazole derivatives: A Review. Journal of Materials and Environmental Science, 3(5), 885-894. [Link]
-
J, S., K, S., & S, R. (2024). Insight into Inhibition Efficiencies of Mannich Bases of Thiourea Derivatives for Mild Steel Corrosion in 0.5 M Sulphuric Acid Medium. Materials International, 6(2), 017. [Link]
-
Dinh, Q. H., et al. (2019). Effect of the Structure and Temperature on Corrosion Inhibition of Thiourea Derivatives in 1.0 M HCl Solution. ACS Omega, 4(9), 13679–13690. [Link]
-
Desai, M. N. (1968). Thiourea and its derivatives as corrosion inhibitors. Anti-Corrosion Methods and Materials, 15(7), 12-16. [Link]
-
Singh, A., et al. (2021). Experimental Methods of Corrosion Inhibition Assessment. In Corrosion Inhibitors in the Upstream Oil and Gas Industry. ACS Publications. [Link]
-
Alam, M., et al. (2018). Electrochemical and Surface Studies of Thiourea-formaldehyde as corrosion Inhibitor for N80 Steel in Chloride Media. International Journal of Electrochemical Science, 13, 8319-8333. [Link]
-
Desai, M. N. (1968). Thiourea and its derivatives as corrosion inhibitors. Anti-Corrosion Methods and Materials. [Link]
-
Infinita Lab. (2023). Corrosion Inhibitor Testing. [Link]
-
NACE International. (n.d.). Evaluation of Corrosion Inhibitors. [Link]
-
Scribd. (n.d.). Corrosion Inhibitor Test Methods. [Link]
-
Umoren, S. A., & Solomon, M. M. (2019). Adsorption Isotherm Modeling in Corrosion Inhibition Studies. ResearchGate. [Link]
-
ResearchGate. (n.d.). Quantum chemical parameters of different corrosion inhibitor systems. [Link]
-
Ituen, E., et al. (2017). Evaluation of Performance of Corrosion Inhibitors Using Adsorption Isotherm Models: An Overview. ResearchGate. [Link]
-
ResearchGate. (n.d.). Various adsorption isotherms for different corrosion inhibitors on... [Link]
-
OHIO Open Library. (n.d.). Corrosion Inhibitor Persistency Using Langmuir Isotherm Model and Effects of Iron Carbide on Persistency. [Link]
-
Vazquez-Vuelvas, O. F., et al. (2021). Synthesis of Thiourea Derivatives and Its Evaluation as Corrosion Inhibitor for Carbon Steel. ResearchGate. [Link]
-
Al-Jubanawi, I. M., et al. (2021). Synthesis Characterization and Corrosion Inhibition of Thiourea and Phthalic Anhydride Complex with Ni(II) for Carbon Steel Alloy. Surface Engineering and Applied Electrochemistry, 57(5), 595-606. [Link]
-
Rosliza, R., & Senin, H. B. (2016). CORROSION INHIBITIVE EFFECT OF THIOUREA ON 1100 ALUMINIUM ALLOY SHEET IN HYDROCHLORIC ACID SOLUTION. Malaysian Journal of Analytical Sciences, 20(5), 1183-1191. [Link]
-
Al-Baghdadi, S. B. (2021). Quantum chemical calculation for the inhibitory effect of compounds. ResearchGate. [Link]
-
El-Faham, A., et al. (2023). Exploring the Potential of Quantum Chemical Calculations for Synthesized Quinazoline Derivatives as Superior Corrosion Inhibitors in Acidic Environment. Physical Chemistry Research, 11(2), 335-349. [Link]
-
Yang, Y., et al. (2021). Corrosion Inhibition Performance and Mechanism Analysis of Phenyl and Benzoyl Thiourea in Hydrochloric Acid. Qilu Petrochemical Technology. [Link]
-
IJCRT. (n.d.). REVIEW ON SYNTHESIS AND ANTIMICROBIAL ACTIVITY PHENYLTHIOUREA. [Link]
-
Gece, G. (2008). The use of quantum chemical methods in corrosion inhibitor studies. Corrosion Science, 50(11), 2981-2992. [Link]
-
Singh, P., et al. (2022). Novel thiourea derivatives as corrosion inhibitors for mild steel: Experimental and computational investigations. Journal of Molecular Liquids, 367, 120464. [Link]
-
Dinh, Q. H., et al. (2021). A Study of 1-Benzyl-3-phenyl-2-thiourea as an Effective Steel Corrosion Inhibitor in 1.0 M HCl Solution. Semantic Scholar. [Link]
-
Fouda, A. E. A., et al. (2012). Role of Some Phenylthiourea Derivatives as Corrosion Inhibitors for Carbon Steel in HCl Solution. Journal of The Korean Chemical Society, 56(2), 264-273. [Link]
-
Al-Masoudi, W. A., & Al-Imarah, F. J. M. (2015). Synthesis and Use of Thiourea Derivative (1-Phenyl-3-Benzoyl-2-Thiourea) for Extraction of Cadmium Ion. ResearchGate. [Link]
-
Dinh, Q. H., et al. (2021). A Study of 1-Benzyl-3-phenyl-2-thiourea as an Effective Steel Corrosion Inhibitor in 1.0 M HCl Solution. International Journal of Corrosion. [Link]
-
Al-Okbi, A. K. (2015). Phenyl Thiourea as Corrosion Inhibitor for Mild Steel in Strong Hydrochloric Acid. Iraqi Academic Scientific Journals, 16(1). [Link]
-
Dinh, Q. H., et al. (2019). Experimental and theoretical study of corrosion inhibition performance of N-phenylthiourea for mild steel in hydrochloric acid and sodium chloride solution. Journal of Molecular Modeling, 25(7), 204. [Link]
Sources
- 1. emerald.com [emerald.com]
- 2. Thiourea and its derivatives as corrosion inhibitors (1968) | M.N. Desai | 6 Citations [scispace.com]
- 3. jmaterenvironsci.com [jmaterenvironsci.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mjas.analis.com.my [mjas.analis.com.my]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. ythx.scu.edu.cn [ythx.scu.edu.cn]
- 8. researchgate.net [researchgate.net]
- 9. Novel thiourea derivatives as corrosion inhibitors for mild steel: Experimental and computational investigations | Semantic Scholar [semanticscholar.org]
- 10. materials.international [materials.international]
- 11. journalcsij.com [journalcsij.com]
- 12. ohioopen.library.ohio.edu [ohioopen.library.ohio.edu]
- 13. [PDF] The use of quantum chemical methods in corrosion inhibitor studies | Semantic Scholar [semanticscholar.org]
- 14. uobabylon.edu.iq [uobabylon.edu.iq]
- 15. physchemres.org [physchemres.org]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Evaluation of corrosion inhibitors [corrosion-doctors.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. electrochemsci.org [electrochemsci.org]
Evaluating the Enzymatic Selectivity of 1-Phenyl-3-guanylthiourea: A Comparative Guide
In the landscape of drug discovery and chemical biology, the precise interaction of a small molecule with its biological targets is paramount. Off-target effects can lead to unforeseen toxicity or diminished efficacy, making the evaluation of molecular selectivity a critical step in the development pipeline. This guide provides an in-depth, technical framework for evaluating the enzymatic selectivity of 1-Phenyl-3-guanylthiourea, a compound of interest due to the diverse biological activities observed in related thiourea derivatives.
While the broader class of thiourea-containing molecules has been implicated in the inhibition of various enzymes, including tyrosinases, kinases, and deacetylases, specific and comparative selectivity data for this compound is not widely published.[1][2][3] This guide, therefore, serves as a comprehensive roadmap for researchers to conduct such an evaluation. We will detail the causal logic behind experimental design, present standardized protocols for robust data generation, and offer a framework for interpreting the results in the context of established inhibitors.
Rationale for Target Selection: Why These Enzymes?
The selection of an appropriate enzyme panel is the foundation of a meaningful selectivity study. Given that derivatives of phenylthiourea and benzoylthiourea have shown activity against multiple enzyme classes, a diverse panel is essential to map the interaction profile of this compound.[3][4] Our rationale for the proposed panel is as follows:
-
Tyrosinase (EC 1.14.18.1): Phenylthiourea (PTU), a structural analog, is a well-documented competitive inhibitor of tyrosinase, a key enzyme in melanin biosynthesis.[2][5] Its inclusion is a logical starting point to determine if the guanyl modification alters this known activity.
-
Epidermal Growth Factor Receptor (EGFR) Kinase: Certain N-benzoyl-N'-phenylthiourea derivatives have been investigated for their anticancer properties, with EGFR identified as a potential molecular target.[3] Evaluating this compound against a representative tyrosine kinase is crucial to explore its potential in oncology.
-
Sirtuin 1 (SIRT1): This NAD-dependent deacetylase is another enzyme target implicated for thiourea derivatives in cancer research.[3] Assessing inhibition of SIRT1 provides insight into a completely different class of enzymes involved in gene expression and metabolic control.
-
Carbonic Anhydrase II (CA II): Benzoylthioureido derivatives have been designed as inhibitors of carbonic anhydrases, metalloenzymes involved in pH regulation and other physiological processes.[4] Testing against a common isoform like CA II will probe the compound's interaction with zinc-containing active sites.
This multi-family enzyme panel allows for a broad-spectrum assessment, enabling the identification of both primary targets and potential off-target interactions.
Experimental Design for Determining Selectivity
A robust evaluation of selectivity hinges on standardized, reproducible assays that allow for direct comparison. The core metric for this evaluation will be the half-maximal inhibitory concentration (IC50), which quantifies the concentration of the inhibitor required to reduce enzyme activity by 50%.
Detailed Experimental Protocols
The following protocols are standardized methodologies that ensure self-validation through the inclusion of appropriate controls.
A. Tyrosinase Inhibition Assay (Spectrophotometric)
-
Principle: This assay measures the ability of an inhibitor to block the oxidation of L-DOPA to dopachrome, which can be monitored by an increase in absorbance at 475 nm.[5]
-
Reagents:
-
Mushroom Tyrosinase (200 U/mL) in 50 mM Phosphate Buffer (pH 6.8).
-
L-DOPA (2 mM) in Phosphate Buffer.
-
Test Compound & Phenylthiourea (PTU) as a positive control, serially diluted in buffer.
-
-
Procedure:
-
In a 96-well plate, add 20 µL of each inhibitor dilution.
-
Add 140 µL of phosphate buffer.
-
Add 20 µL of Tyrosinase solution and incubate for 10 minutes at 25°C.
-
Initiate the reaction by adding 20 µL of L-DOPA solution.
-
Measure the absorbance at 475 nm every minute for 20 minutes using a plate reader.
-
Calculate the rate of reaction (slope of the linear phase).
-
Determine the percentage of inhibition relative to a DMSO vehicle control.
-
B. EGFR Kinase Assay (Fluorescence-based)
-
Principle: A common method, such as the ADP-Glo™ Kinase Assay, quantifies the amount of ADP produced during the kinase reaction. Less ADP corresponds to greater inhibition.
-
Reagents:
-
Recombinant human EGFR (active).
-
Poly(Glu,Tyr) 4:1 peptide substrate.
-
ATP.
-
Test Compound & Erlotinib as a positive control.
-
ADP-Glo™ Reagent and Kinase Detection Reagent.
-
-
Procedure:
-
Add 5 µL of inhibitor dilutions to wells of a 384-well plate.
-
Add 10 µL of a master mix containing EGFR, substrate, and ATP.
-
Incubate for 60 minutes at room temperature.
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Measure luminescence using a plate reader.
-
Calculate percent inhibition relative to a DMSO vehicle control.
-
C. SIRT1 Deacetylase Assay (Fluorometric)
-
Principle: This assay uses a fluorogenic acetylated peptide substrate. Upon deacetylation by SIRT1, the peptide can be cleaved by a developer, releasing a fluorescent group.
-
Reagents:
-
Recombinant human SIRT1.
-
Fluorogenic acetylated peptide substrate (e.g., from a SIRT-Glo™ Assay kit).
-
NAD+ cofactor.
-
Test Compound & EX-527 as a positive control.
-
Developer solution.
-
-
Procedure:
-
Combine SIRT1, NAD+, and inhibitor dilutions in a 96-well plate.
-
Add the fluorogenic substrate to initiate the reaction. Incubate for 60 minutes at 37°C.
-
Add the developer solution and incubate for 15 minutes at room temperature to release the fluorophore.
-
Measure fluorescence (e.g., Ex: 340 nm, Em: 460 nm).
-
Calculate percent inhibition relative to a DMSO vehicle control.
-
Comparative Data Analysis
The data generated from these assays must be presented clearly to allow for straightforward comparison. IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Table 1: Hypothetical IC50 Values (µM) for this compound and Comparator Compounds
| Compound | Tyrosinase | EGFR | SIRT1 | CA II |
| This compound | 0.85 | 25.3 | >100 | 45.1 |
| Phenylthiourea (PTU) | 0.21[2] | >100 | >100 | >100 |
| Erlotinib | >100 | 0.008 | >100 | >100 |
| EX-527 | >100 | >100 | 0.035 | >100 |
| Acetazolamide | >100 | >100 | >100 | 0.012 |
Data for this compound is hypothetical and for illustrative purposes.
Interpreting the Selectivity Profile
-
Primary Target: this compound shows the highest potency against tyrosinase, with a sub-micromolar IC50 value. This suggests it retains the primary activity of its parent analog, PTU, although it is approximately four-fold less potent in this hypothetical scenario.
-
Secondary/Off-Target Activity: The compound exhibits weak inhibitory activity against EGFR and CA II, with IC50 values in the mid-micromolar range. It shows no significant activity against SIRT1 at concentrations up to 100 µM.
-
Selectivity Index: The selectivity can be quantified by calculating a selectivity index (SI), which is the ratio of the IC50 for an off-target enzyme to the IC50 for the primary target.
-
SI (EGFR vs. Tyrosinase) = 25.3 / 0.85 ≈ 30-fold
-
SI (CA II vs. Tyrosinase) = 45.1 / 0.85 ≈ 53-fold
-
A higher SI value indicates greater selectivity for the primary target. An SI > 10-fold is generally considered a meaningful level of selectivity, suggesting that at concentrations effective for inhibiting tyrosinase, the compound is less likely to engage with EGFR or CA II.
Conclusion and Future Directions
This guide outlines a comprehensive, experimentally-grounded strategy for characterizing the enzymatic selectivity of this compound. By employing a diverse panel of enzymes and standardized assays, researchers can generate robust, comparative data. The hypothetical results presented herein suggest that this compound is a selective inhibitor of tyrosinase with significantly weaker effects on other enzyme families.
This framework provides the necessary tools to move beyond speculation and generate the empirical data required for informed decision-making in drug development and chemical biology. Future studies should expand this panel to include other related kinases and metalloenzymes and employ kinetic studies to determine the mechanism of inhibition (e.g., competitive, non-competitive) for the primary target, further refining our understanding of this compound's biological activity.
References
-
PubChem. Phenylthiourea | C7H8N2S | CID 676454. National Center for Biotechnology Information. [Link]
-
Krajewska, U., et al. (2021). Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. Molecules, 26(21), 6549. [Link]
-
Zhang, L., et al. (2012). Discovery and Structural Modification of 1-Phenyl-3-(1-phenylethyl)urea Derivatives as Inhibitors of Complement. Journal of Medicinal Chemistry, 55(13), 6327-6337. [Link]
-
MySkinRecipes. This compound. [Link]
-
Ryazanova, A. D., et al. (2012). The phenylthiourea is a competitive inhibitor of the enzymatic oxidation of DOPA by phenoloxidase. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(1), 78-83. [Link]
-
Kulkarni, P. M., et al. (2019). Synthesis and Pharmacological Evaluation of 1-Phenyl-3-Thiophenylurea Derivatives as Cannabinoid Type-1 Receptor Allosteric Modulators. Journal of Medicinal Chemistry, 62(23), 10764-10781. [Link]
-
PubChemLite. This compound (C8H10N4S). [Link]
-
Al-Ostoot, F. H., et al. (2019). Synthesis and In Vitro Antiproliferative Activity of New 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea Scaffold-Based Compounds. Molecules, 24(20), 3763. [Link]
-
Ryazanova, A. D., et al. (2011). The phenylthiourea is a competitive inhibitor of the enzymatic oxidation of DOPA by phenoloxidase. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(1), 78-83. [Link]
-
Siswandono, et al. (2017). Synthesis and in vitro Cytotoxicity of 1-Benzoyl-3-methyl Thiourea Derivatives. Indonesian Journal of Pharmacy, 28(4), 219-224. [Link]
-
Al-Salahi, R., et al. (2022). Design and synthesis of some new benzoylthioureido phenyl derivatives targeting carbonic anhydrase enzymes. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1083-1095. [Link]
-
Seidl, C., et al. (2022). On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays. Frontiers in Molecular Biosciences, 9, 1047891. [Link]
-
PubChem. 1-Phenyl-3-[4-(phenylsulfamoyl)phenyl]thiourea | C19H17N3O2S2 | CID 3421033. National Center for Biotechnology Information. [Link]
-
Barreiro, E. J., et al. (2008). Synthesis of new 1-phenyl-3-{4-[(2E)-3-phenylprop-2-enoyl] phenyl}-thiourea and urea derivatives with anti-nociceptive activity. Bioorganic & Medicinal Chemistry, 16(21), 9478-9485. [Link]
-
Kesuma, D., et al. (2023). Anticancer activity of N-(4-t-butylbenzoyl)-N'-phenylthiourea: Molecular docking, synthesis. Journal of Pharmacy & Pharmacognosy Research, 11(1), 133-144. [Link]
-
Cechinel-Filho, V., & Nunes, R. J. (2008). Synthesis of new 1-phenyl-3-{4-[(2E)-3-phenylprop-2-enoyl]phenyl}-thiourea and urea derivatives with anti-nociceptive activity. Bioorganic & Medicinal Chemistry, 16(21), 9478-9485. [Link]
-
Ali, A., et al. (2023). Synthesis of Novel 7-Phenyl-2,3-Dihydropyrrolo[2,1-b]Quinazolin-9(1H)-ones as Cholinesterase Inhibitors Targeting Alzheimer's Disease Through Suzuki–Miyaura Cross-Coupling Reaction. Molecules, 28(24), 8049. [Link]
Sources
- 1. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The phenylthiourea is a competitive inhibitor of the enzymatic oxidation of DOPA by phenoloxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jppres.com [jppres.com]
- 4. Design and synthesis of some new benzoylthioureido phenyl derivatives targeting carbonic anhydrase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Structure-Activity Relationship of 1-Phenyl-3-guanylthiourea Analogs
This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 1-Phenyl-3-guanylthiourea analogs, focusing on their potential as both antimalarial and anticancer agents. We will delve into the rationale behind the molecular design, compare the biological activities of various analogs, and provide detailed experimental protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals actively engaged in the fields of medicinal chemistry and pharmacology.
Introduction: The Versatile Scaffold of this compound
The this compound scaffold is a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. The inherent chemical features of this scaffold—the phenyl ring allowing for various substitutions to modulate lipophilicity and electronic properties, and the guanylthiourea moiety with its hydrogen bonding capabilities and potential to interact with biological targets—make it an attractive starting point for the design of novel therapeutic agents. This guide will explore the SAR of this class of compounds in two key therapeutic areas: malaria and cancer.
Part 1: Antimalarial Activity of this compound Analogs as PfDHFR Inhibitors
Malaria, a devastating infectious disease caused by Plasmodium parasites, remains a significant global health challenge. The emergence of drug-resistant parasite strains necessitates the discovery of novel antimalarial agents with unique mechanisms of action. One well-validated target in Plasmodium falciparum, the most lethal species, is dihydrofolate reductase (PfDHFR).[1][2][3] This enzyme is a critical component of the folate biosynthesis pathway, which is essential for the synthesis of nucleic acids and amino acids.
The Folate Biosynthesis Pathway in Plasmodium falciparum
The folate pathway in P. falciparum is a crucial metabolic route for parasite survival, making it an excellent target for chemotherapeutic intervention. PfDHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), a vital cofactor in single-carbon transfer reactions.
Figure 1: Simplified Folate Biosynthesis Pathway in P. falciparum.
Structure-Activity Relationship of Guanylthiourea Analogs as PfDHFR Inhibitors
While specific SAR data for a systematic series of this compound analogs is limited in publicly available literature, studies on closely related S-benzylated guanylthiourea derivatives provide valuable insights into the structural requirements for PfDHFR inhibition.[1][2][3] The guanylthiourea moiety is crucial for interacting with key amino acid residues in the active site of PfDHFR. Modifications on the phenyl ring of an S-benzyl group, which can be considered analogous to the phenyl group in this compound, significantly impact the inhibitory activity.
| Compound ID | R Group (Substitution on Phenyl Ring) | PfDHFR IC50 (µM) | Reference |
| 1a | H | >200 | [1][2] |
| 1b | 4-Cl | 100 | [1][2] |
| 1c | 4-CH3 | >200 | [1][2] |
| 1d | 4-NO2 | 0.4 | [1][2] |
Causality Behind Experimental Observations:
-
Electron-Withdrawing Groups: The data suggests that electron-withdrawing groups on the phenyl ring enhance the inhibitory activity against PfDHFR. The nitro group in compound 1d leads to a significant increase in potency compared to the unsubstituted analog 1a . This could be attributed to favorable electronic interactions within the enzyme's active site.
-
Halogen Substitution: The presence of a chloro group at the para-position (1b ) also improves activity, albeit to a lesser extent than the nitro group.
-
Electron-Donating Groups: Conversely, an electron-donating group like a methyl group (1c ) does not appear to be beneficial for activity.
Experimental Protocol: PfDHFR Enzyme Inhibition Assay
The following is a representative protocol for determining the in vitro inhibitory activity of compounds against PfDHFR.
Materials:
-
Recombinant PfDHFR enzyme
-
Dihydrofolate (DHF)
-
NADPH
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 1 mM DTT and 1 mg/mL BSA
-
Test compounds dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.
-
Reaction Mixture: In each well of the microplate, add the following in order:
-
Assay buffer
-
Test compound solution (or DMSO for control)
-
PfDHFR enzyme solution
-
-
Pre-incubation: Incubate the plate at room temperature for 10 minutes to allow the compound to bind to the enzyme.
-
Reaction Initiation: Start the reaction by adding a mixture of DHF and NADPH to each well.
-
Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader. The oxidation of NADPH to NADP+ results in a decrease in absorbance at this wavelength.
-
Data Analysis: Calculate the initial reaction rates and determine the IC50 value for each compound by plotting the percentage of inhibition against the compound concentration.
Part 2: Anticancer Activity of this compound Analogs Targeting EGFR
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[4][5] Dysregulation of the EGFR signaling pathway is a hallmark of many cancers, making it a prime target for anticancer drug development. Thiourea derivatives have emerged as a promising class of EGFR inhibitors.[4]
The EGFR Signaling Pathway
Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation of its intracellular tyrosine kinase domain. This triggers a cascade of downstream signaling events, primarily through the RAS/RAF/MEK/ERK and PI3K/AKT pathways, ultimately leading to cell proliferation and survival.
Figure 2: Simplified EGFR Signaling Pathway.
Structure-Activity Relationship of Phenylthiourea Analogs as Anticancer Agents
| Compound ID | R1 Group (on Phenyl Ring 1) | R2 Group (on Phenyl Ring 2) | Cell Line | IC50 (µM) | Reference |
| 2a | H | 4-NO2 | MCF-7 | >10 | [6] |
| 2b | 4-Cl | 4-NO2 | MCF-7 | 5.2 | [6] |
| 2c | 4-F | 4-NO2 | MCF-7 | 4.8 | [6] |
| 2d | 4-Br | 4-NO2 | MCF-7 | 3.2 | [6] |
| 3a | 3-(Trifluoromethyl) | 3,4-Dichloro | SW480 | 1.5 | [7] |
| 3b | 3-(Trifluoromethyl) | 4-(Trifluoromethyl) | SW480 | 2.1 | [7] |
Causality Behind Experimental Observations:
-
Halogen and Electron-Withdrawing Substituents: The presence of halogen atoms (Cl, F, Br) and other electron-withdrawing groups like trifluoromethyl on the phenyl rings generally enhances the cytotoxic activity.[6][7] This is evident from the lower IC50 values of compounds 2b-d compared to 2a . These substitutions can influence the electronic properties of the molecule, potentially leading to stronger interactions with the target protein.
-
Substitution Pattern: The position of the substituents on the phenyl ring is also critical. Dihalogenated phenyl rings, as in compound 3a , have shown high potency.[7]
-
Lipophilicity: The overall lipophilicity of the molecule, influenced by the substituents, plays a crucial role in its ability to cross cell membranes and reach its intracellular target.
Experimental Protocol: Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Test compounds dissolved in DMSO
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight in the incubator.
-
Compound Treatment: The next day, treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to a purple formazan product.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value of the compound.
Conclusion
The this compound scaffold represents a versatile platform for the development of novel therapeutic agents. This guide has highlighted the potential of its analogs as both antimalarial and anticancer agents, with promising activity against PfDHFR and in cancer cell lines, respectively. The structure-activity relationship studies, though still in their early stages for this specific scaffold, indicate that modifications of the phenyl ring with electron-withdrawing groups are a key strategy for enhancing biological activity.
The provided experimental protocols offer a standardized framework for the evaluation of these compounds. Further research, including more systematic SAR studies, elucidation of precise mechanisms of action, and in vivo efficacy and safety profiling, is warranted to fully explore the therapeutic potential of this promising class of molecules.
References
- Adane, L., et al. (2014). Design and synthesis of guanylthiourea derivatives as potential inhibitors of Plasmodium falciparum dihydrofolate reductase enzyme. Bioorganic & Medicinal Chemistry Letters, 24(2), 613-617.
- Bhagat, S., et al. (2014). Guanylthiourea derivatives as potential antimalarial agents: Synthesis, in vivo and molecular modelling studies. European Journal of Medicinal Chemistry, 86, 566-576.
- Adane, L., et al. (2017). Guanylthiourea derivatives as potential antimalarial agents: Synthesis, in vivo and molecular modelling studies. European Journal of Medicinal Chemistry, 135, 339-348.
- Liu, S., et al. (2015). Synthesis and evaluation of the diarylthiourea analogs as novel anti-cancer agents. Bioorganic & Medicinal Chemistry Letters, 25(6), 1301-1305.
- Czylkowska, A., et al. (2021).
- Yusof, M. S. M., et al. (2020). Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study. European Journal of Medicinal Chemistry, 198, 112363.
- Oda, M., et al. (2008). Antitumor activity of a new N-substituted thiourea derivative, an EGFR signaling-targeted inhibitor against a panel of human lung cancer cell lines. Chemotherapy, 54(5), 383-391.
-
Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. Retrieved from [Link]
- Hyde, J. E. (2005). Exploring the folate pathway in Plasmodium falciparum. Acta Tropica, 94(3), 191-205.
- Bielenica, A., et al. (2024). 1,3-Disubstituted thiourea derivatives: Promising candidates for medicinal applications with enhanced cytotoxic effects on cancer cells. European Journal of Pharmacology, 982, 176885.
-
Assay Genie. (n.d.). Dihydrofolate Reductase Inhibitor Screening Kit (Colorimetric). Retrieved from [Link]
- Sirisoma, N., et al. (2021). Design, Synthesis and Biological Evaluation of a New Series of 1-Aryl-3-{4-[(pyridin-2-ylmethyl)
- Wee, P., & Wang, Z. (2017).
- Zhang, H., et al. (2021). Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities. International Journal of Molecular Sciences, 22(16), 8887.
- Szafrański, K., et al. (2015). Synthesis and activity evaluation of phenylurea derivatives as potent antitumor agents. Bioorganic & Medicinal Chemistry Letters, 25(22), 5133-5137.
- Yarden, Y., & Sliwkowski, M. X. (2001). Untangling the ErbB signalling network. Nature Reviews Molecular Cell Biology, 2(2), 127-137.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design and synthesis of guanylthiourea derivatives as potential inhibitors of Plasmodium falciparum dihydrofolate reductase enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and synthesis of guanylthiourea derivatives as potential inhibitors of Plasmodium falciparum dihydrofolate reductase enzyme - Publications of the IAS Fellows [repository.ias.ac.in]
- 4. 1,3-Disubstituted thiourea derivatives: Promising candidates for medicinal applications with enhanced cytotoxic effects on cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and evaluation of the diarylthiourea analogs as novel anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Benchmarking the Performance of 1-Phenyl-3-guanylthiourea Against Known Antithyroid Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of 1-Phenyl-3-guanylthiourea (PGU) against established inhibitors of thyroid hormone synthesis. We will delve into the mechanistic rationale for investigating PGU as a potential antithyroid agent, outline detailed experimental protocols for its evaluation, and present a comparative analysis of its hypothetical performance against known drugs.
Introduction: Re-evaluating the Biological Target of this compound
Initially, the structural similarity of this compound (PGU) to N-phenylthiourea (PTU), a known inhibitor of tyrosinase, suggested a potential role for PGU in melanogenesis inhibition. However, a closer examination of the structure-activity relationships of phenylthiourea derivatives reveals a critical distinction. For tyrosinase inhibition, a direct connection of a planar phenyl group to an unsubstituted thiourea unit is often necessary. The presence of a substitution at the N'-position, as is the case with the guanyl group in PGU, has been shown to abrogate tyrosinase inhibitory activity.
This key structural difference directs our investigation toward an alternative and more plausible biological target for PGU: thyroid peroxidase (TPO) . The thiourea core is a hallmark of several clinically significant antithyroid drugs that effectively treat hyperthyroidism by inhibiting TPO. This guide, therefore, pivots to a comprehensive evaluation of PGU's potential as a TPO inhibitor, benchmarking it against well-characterized antithyroid agents.
The Scientific Rationale: Why Investigate this compound as a Thyroid Peroxidase Inhibitor?
Thyroid peroxidase is a crucial enzyme in the biosynthesis of thyroid hormones (T3 and T4).[1] It catalyzes both the iodination of tyrosine residues on the thyroglobulin protein and the subsequent coupling of these iodinated tyrosines to form the active hormones.[1] Inhibition of TPO is a primary mechanism for the pharmacological management of hyperthyroidism.[1][2]
The rationale for investigating PGU as a TPO inhibitor is rooted in the established mechanism of action of widely used antithyroid drugs, which are thiourea-based compounds.[1][3] These drugs, including propylthiouracil (PTU) and methimazole (MMI), act as suicide substrates for TPO, effectively blocking thyroid hormone production.[1] The core thiourea moiety in these drugs is essential for their antithyroid activity. PGU, possessing this critical functional group, is therefore a strong candidate for TPO inhibition.
The guanyl substitution in PGU introduces unique electronic and steric properties that could modulate its interaction with the TPO active site, potentially influencing its potency and selectivity compared to existing antithyroid drugs. This guide outlines the necessary experimental framework to test this hypothesis.
Benchmarking Against Known Thyroid Peroxidase Inhibitors
To objectively assess the potential of this compound, its performance must be benchmarked against well-established TPO inhibitors. The primary comparators for this evaluation are:
-
Propylthiouracil (PTU): A widely used thionamide antithyroid drug that inhibits TPO.[1][2]
-
Methimazole (MMI): Another potent thionamide TPO inhibitor, often considered a first-line treatment for hyperthyroidism.[1][2]
-
Selected Flavonoids: Natural compounds like fisetin and quercetin have demonstrated significant TPO inhibitory activity and can serve as additional benchmarks.[4]
The key performance metric for comparison will be the half-maximal inhibitory concentration (IC50), which quantifies the concentration of an inhibitor required to reduce the activity of TPO by 50%.
Experimental Design for Comparative Analysis
To determine the TPO inhibitory activity of PGU and compare it with known inhibitors, a standardized in vitro assay is essential. The guaiacol oxidation assay is a robust and widely accepted colorimetric method for this purpose.[5][6]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the thyroid hormone synthesis pathway and the workflow for the TPO inhibition assay.
Detailed Step-by-Step Protocol: Guaiacol Oxidation Assay for TPO Inhibition
This protocol is adapted from established methodologies for assessing TPO inhibition.[5][6]
Reagent Preparation:
-
Phosphate Buffer (0.1 M, pH 7.4): Prepare a standard sodium phosphate buffer.
-
TPO Enzyme Preparation: Utilize a commercially available source of thyroid peroxidase or prepare from thyroid microsomes.
-
Guaiacol Solution (25 mM): Dissolve guaiacol in a suitable solvent such as isopropanol.
-
Hydrogen Peroxide (H₂O₂) Solution (10 mM): Prepare fresh daily in deionized water.
-
Inhibitor Stock Solutions (10 mM): Prepare stock solutions of this compound, Propylthiouracil, and Methimazole in Dimethyl Sulfoxide (DMSO). Create serial dilutions to achieve a range of final assay concentrations.
Assay Procedure:
-
In a 96-well microplate, add 50 µL of phosphate buffer to each well.
-
Add 20 µL of the TPO enzyme solution to each well.
-
Add 10 µL of the inhibitor solution (PGU or known inhibitors) at various concentrations to the respective wells. For the control (uninhibited) wells, add 10 µL of DMSO.
-
Incubate the plate at 37°C for 15 minutes to allow for enzyme-inhibitor interaction.
-
To initiate the reaction, add 50 µL of the guaiacol solution and 50 µL of the H₂O₂ solution to each well.
-
Immediately place the plate in a microplate reader and measure the increase in absorbance at 470 nm every minute for a total of 10-15 minutes.
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).
-
Calculate the percentage of TPO inhibition for each inhibitor concentration using the following formula: % Inhibition = [(V_control - V_sample) / V_control] x 100 Where V_control is the reaction rate in the absence of the inhibitor and V_sample is the reaction rate in the presence of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Comparative Performance Data (Hypothetical and Literature-Based)
As direct experimental data for the TPO inhibitory activity of this compound is not currently available in the public domain, the following table presents a hypothetical IC50 value for PGU alongside reported IC50 values for known TPO inhibitors to illustrate how the comparative data would be presented.
| Inhibitor | Target | Assay Type | IC50 (µM) | Reference |
| This compound (PGU) | Thyroid Peroxidase (TPO) | Guaiacol Oxidation | [Hypothetical Data] | [To be determined experimentally] |
| Propylthiouracil (PTU) | Thyroid Peroxidase (TPO) | Amplex UltraRed Assay | 1.2 | [7] |
| Methimazole (MMI) | Thyroid Peroxidase (TPO) | Amplex UltraRed Assay | 0.11 | [7] |
| Fisetin | Thyroid Peroxidase (TPO) | Iodide Peroxidase Assay | ~0.6 | [4] |
| Quercetin | Thyroid Peroxidase (TPO) | Iodide Peroxidase Assay | ~2.4 | [8] |
Interpretation and Future Directions
The experimental framework outlined in this guide provides a clear and scientifically rigorous path to evaluating the potential of this compound as a novel thyroid peroxidase inhibitor. By directly comparing its IC50 value to those of established antithyroid drugs like PTU and MMI, researchers can quantitatively assess its potency.
Should experimental data confirm that PGU is a potent TPO inhibitor, further studies would be warranted to investigate its mechanism of inhibition (e.g., competitive, non-competitive, or suicide inhibition), its selectivity for TPO over other peroxidases, and its efficacy and safety in cellular and animal models of hyperthyroidism. The presence of the guanyl group may confer unique pharmacokinetic and pharmacodynamic properties, making PGU an intriguing candidate for further drug development in the management of thyroid disorders.
This comparative guide serves as a foundational document to stimulate and direct future research into the pharmacological profile of this compound, moving beyond its initial, and likely incorrect, association with tyrosinase inhibition.
References
-
Divi, R. L., & Doerge, D. R. (1996). Inhibition of thyroid peroxidase by dietary flavonoids. Chemical Research in Toxicology, 9(1), 16–23. Available at: [Link]
-
Paul, K. B., Hedge, J. M., Bansal, A., & Crofton, K. M. (2018). Extrapolating In Vitro Screening Assay Data for Thyroperoxidase Inhibition to Predict Serum Thyroid Hormones in the Rat. Toxicological Sciences, 166(2), 430–446. Available at: [Link]
-
Jomaa, M., Kłodzinska, E., & Zielinska-Dawidziak, M. (2019). Mechanism of Action and Interactions between Thyroid Peroxidase and Lipoxygenase Inhibitors Derived from Plant Sources. Molecules, 24(21), 3948. Available at: [Link]
-
EURL ECVAM. Thyroid method 2a: Thyroperoxidase (TPO) inhibition based on oxidation of Amplex UltraRed. TSAR. Available at: [Link]
-
Jakubczyk, K., Janda-Milczarek, K., Styburski, D., & Gutowska, I. (2019). Thyroid Peroxidase Activity is Inhibited by Phenolic Compounds—Impact of Interaction. Molecules, 24(15), 2766. Available at: [Link]
-
Jomaa, M., Kłodzinska, E., & Zielinska-Dawidziak, M. (2019). Mechanism of Action and Interactions between Thyroid Peroxidase and Lipoxygenase Inhibitors Derived from Plant Sources. Molecules, 24(21), 3948. Available at: [Link]
-
Jakubczyk, K., Janda-Milczarek, K., Styburski, D., & Gutowska, I. (2019). Thyroid Peroxidase Activity is Inhibited by Phenolic Compounds—Impact of Interaction. Molecules, 24(15), 2766. Available at: [Link]
-
Jakubczyk, K., Janda-Milczarek, K., Styburski, D., & Gutowska, I. (2019). Thyroid Peroxidase Activity is Inhibited by Phenolic Compounds—Impact of Interaction. ResearchGate. Available at: [Link]
-
Davidson, B., Soodak, M., Neary, J. T., Strout, H. V., Kieffer, J. D., Mover, H., & Maloof, F. (1979). Thiourea and cyanamide as inhibitors of thyroid peroxidase: the role of iodide. Endocrinology, 104(4), 919–924. Available at: [Link]
-
Roy, G., & Mugesh, G. (2013). Antithyroid drugs and their analogues: synthesis, structure, and mechanism of action. Accounts of chemical research, 46(11), 2707–2718. Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 676454, Phenylthiourea. Available at: [Link]
-
Azizi, F., & Malboosbaf, R. (2017). Antithyroid Drugs. Thyroid Research, 10, 1. Available at: [Link]
-
Astwood, E. B. (1943). Thiourea and Related Compounds in the Treatment of Hyperthyroidism. Journal of the American Medical Association, 122(2), 78-81. Available at: [Link]
-
Edery, H., Por, F., & Zahler, N. (1984). The mechanism of action of synthetic antithyroid drugs: iodine complexation during oxidation of iodide. Journal of pharmaceutical and biomedical analysis, 2(2), 255–262. Available at: [Link]
-
Jakubczyk, K., Janda-Milczarek, K., Styburski, D., & Gutowska, I. (2019). Thyroid Peroxidase Activity is Inhibited by Phenolic Compounds—Impact of Interaction. Molecules, 24(15), 2766. Available at: [Link]
-
Elsalini, O. A., & Rohr, K. B. (2003). Phenylthiourea disrupts thyroid function in developing zebrafish. Development genes and evolution, 212(12), 593–598. Available at: [Link]
-
Houtman, R., van der Zalm, E., Vrijenhoek, N. G., van der Schouw, Y. T., & Piersma, A. H. (2024). In vitro assessment of thyroid peroxidase inhibition by chemical exposure: comparison of cell models and detection methods. Archives of toxicology, 10.1007/s00204-024-03683-w. Advance online publication. Available at: [Link]
-
Ibrahim, R. S., El-Mezayen, N. S., Khairy, A., Zaatout, H. H., Hammoda, H. M., & Metwally, A. M. (2020). Biologically-Guided Isolation of Natural Lead Antithyroid Drug from Medicago sativa L. Sprouts and Its Toxic Profile in Comparison with Propylthiouracil. Journal of food and drug analysis, 28(3), 423–436. Available at: [Link]
Sources
- 1. Antithyroid drugs and their analogues: synthesis, structure, and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antithyroid Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiourea and Related Compounds in the Treatment of Hyperthyroidism * | Semantic Scholar [semanticscholar.org]
- 4. Inhibition of thyroid peroxidase by dietary flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Mechanism of Action and Interactions between Thyroid Peroxidase and Lipoxygenase Inhibitors Derived from Plant Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Extrapolating In Vitro Screening Assay Data for Thyroperoxidase Inhibition to Predict Serum Thyroid Hormones in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thyroid Peroxidase Activity is Inhibited by Phenolic Compounds—Impact of Interaction - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Investigating the Biological Effects of 1-Phenyl-3-guanylthiourea (PGTU)
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate and characterize the biological effects of 1-Phenyl-3-guanylthiourea (PGTU). While specific published findings on PGTU are limited, this document outlines a robust experimental plan based on the well-documented activities of structurally related thiourea derivatives. The protocols herein are designed to be self-validating systems, enabling the rigorous assessment of PGTU's potential cytotoxic and pro-apoptotic properties.
Introduction to this compound and its Therapeutic Potential
Thiourea derivatives are a versatile class of compounds known for a broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[1] Their mechanisms of action are diverse, ranging from enzyme inhibition to the induction of programmed cell death (apoptosis).[2][3] this compound (PGTU) is a member of this family, and while its specific biological effects are not extensively documented, its structural similarity to other biologically active thioureas suggests it may possess therapeutic potential, particularly in oncology.
This guide will focus on a systematic approach to characterizing the cytotoxic and pro-apoptotic effects of PGTU on a representative cancer cell line. The experimental workflow is designed to first establish the compound's potency in reducing cell viability and then to elucidate the underlying mechanism of cell death.
Experimental Workflow: From Synthesis to Mechanistic Insight
The overall experimental workflow for characterizing the biological effects of PGTU is a multi-step process that begins with the synthesis and purification of the compound, followed by a dose-response study to determine its cytotoxic potential, and culminates in an analysis of the mechanism of cell death.
Caption: Experimental workflow for characterizing this compound (PGTU).
Phase 1: Synthesis and Characterization of this compound
A reliable and well-characterized source of PGTU is paramount for reproducible biological studies. The following is a general procedure for the synthesis of phenylthiourea derivatives.[4]
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask, dissolve 0.1 mole of aniline in a solution of 9 mL of hydrochloric acid and 25 mL of water.
-
Heating: Heat the solution for approximately 1 hour at 60-70°C.
-
Cooling and Addition: Cool the mixture for 1 hour and then slowly add 0.1 mole of ammonium thiocyanate to the solution.
-
Reflux: Reflux the resulting solution for 4 hours.
-
Crystallization: Add 20 mL of water to the solution while continuously stirring to induce the formation of crystals.
-
Isolation and Purification: Filter the solution to collect the crystals and dry them thoroughly. The crude product can be further purified by recrystallization.
Phase 2: Determination of Cytotoxicity using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[5] This assay will be used to determine the half-maximal inhibitory concentration (IC50) of PGTU on a selected cancer cell line.
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Seed a human cancer cell line (e.g., HeLa) in a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare a series of dilutions of PGTU in culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of PGTU relative to the vehicle control and determine the IC50 value.
| Compound | Cell Line | IC50 (µM) | Reference |
| 1-(4-fluorobenzoyl-3-methylthiourea) | MCF-7 | 251 µg/mL | [5] |
| Halogenated Thiourea (ATX 11) | HK-1 | 4.7 ± 0.7 | [6] |
| 1,3-diphenyl bis-thiourea (41J) | Multiple | Nanomolar range | [7] |
| This compound (PGTU) | HeLa | To be determined | N/A |
Table 1: Comparative cytotoxic activity of various thiourea derivatives.
Phase 3: Elucidating the Mechanism of Cell Death via Apoptosis Assay
To determine if the observed cytotoxicity of PGTU is due to the induction of apoptosis, an Annexin V/Propidium Iodide (PI) staining assay followed by flow cytometry analysis is recommended. During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. PI is a fluorescent intercalating agent that cannot cross the membrane of live cells, but can stain the DNA of dead cells.
Experimental Protocol: Annexin V/PI Apoptosis Assay
-
Cell Treatment: Treat the selected cancer cell line with PGTU at its predetermined IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
Caption: Flow cytometry analysis of apoptosis induction by PGTU.
Conclusion
This guide provides a comprehensive and scientifically rigorous framework for the initial investigation of the biological effects of this compound. By following these protocols, researchers can generate reliable data on the cytotoxic and pro-apoptotic potential of PGTU, thereby contributing to the broader understanding of thiourea derivatives as a promising class of therapeutic agents. The experimental design emphasizes self-validation and provides a solid foundation for further mechanistic studies and drug development efforts.
References
-
Bielenica, A., et al. (2021). Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. Pharmaceuticals, 14(11), 1097. [Link]
-
Singh, R., & Ganguly, S. (2018). Synthesis and Antimicrobial Evaluation of Some 1-Phenyl-3-(5-phenyl- 1H-imidazol-1-yl)thiourea Derivatives. Indian Journal of Heterocyclic Chemistry, 28(2), 227-232. [Link]
-
Yusof, M. S. M., et al. (2021). Synthesis and in vitro Cytotoxicity of 1-Benzoyl-3-methyl Thiourea Derivatives. Indonesian Journal of Chemistry, 21(5), 1196-1203. [Link]
-
Pawar, R. P., et al. (2014). REVIEW ON SYNTHESIS AND ANTIMICROBIAL ACTIVITY PHENYLTHIOUREA. International Journal of Creative Research Thoughts, 2(3), 1-5. [Link]
-
Bursavich, M. G., et al. (2006). Biological Evaluation of 1-alkyl-3-phenylthioureas as Orally Active HDL-elevating Agents. Bioorganic & Medicinal Chemistry Letters, 16(1), 113-117. [Link]
-
Strzyga-Łach, P., et al. (2023). Proapoptotic effects of halogenated bis-phenylthiourea derivatives in cancer cells. Archiv der Pharmazie, 356(8), e2300105. [Link]
-
El-Sayed, M. A. A., et al. (2023). Discovery of new 1,3-diphenylurea appended aryl pyridine derivatives as apoptosis inducers through c-MET and VEGFR-2 inhibition: design, synthesis, in vivo and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2210565. [Link]
-
Gind δρα, C., et al. (2023). Contribution to the Synthesis, Characterization, Separation and Quantification of New N-Acyl Thiourea Derivatives with Antimicrobial and Antioxidant Potential. Molecules, 28(20), 7159. [Link]
-
Ahmed, M., et al. (2014). A novel synthetic 1,3-phenyl bis-thiourea compound targets microtubule polymerization to cause cancer cell death. Cancer Biology & Therapy, 15(7), 895-905. [Link]
-
Spînu, A., et al. (2012). Synthesis and Biologic Properties of Some 1-(Alchyl)Phenyl-3-(4-(3-(Pyridin-2-Il)Acryloyl)Phenylthiourea. Revista de Chimie, 63(1), 74-78. [Link]
-
Bielenica, A., et al. (2021). Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. Pharmaceuticals, 14(11), 1097. [Link]
-
Rios-Luci, C., et al. (2018). Novel N,N′-Disubstituted Selenoureas as Potential Antioxidant and Cytotoxic Agents. Antioxidants, 7(10), 142. [Link]
-
Strzyga-Łach, P., et al. (2024). 1,3-Disubstituted thiourea derivatives: Promising candidates for medicinal applications with enhanced cytotoxic effects on cancer cells. European Journal of Pharmacology, 982, 176885. [Link]
-
Al-Sanea, M. M., et al. (2018). Synthesis and In Vitro Antiproliferative Activity of New 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea Scaffold-Based Compounds. Molecules, 23(2), 345. [Link]
-
Sari, Y., et al. (2021). Molecular docking, synthesis, and antibacterial activity of the analogs of 1-allyl-3-benzoylthiourea. Avicenna Journal of Medical Biochemistry, 9(2), 70-77. [Link]
-
Rollando, R., et al. (2020). Anticancer evaluation of N-benzoyl-3-allylthiourea as potential antibreast cancer agent through enhances HER-2 expression. Medical Journal of Indonesia, 29(3), 253-9. [Link]
-
Siçek, A., et al. (2008). Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes. Molecules, 13(5), 1041-1054. [Link]
-
Tiong, K. H., et al. (2020). In vitro cytotoxicity evaluation of thiourea derivatives bearing Salix sp. constituent against HK-1 cell lines. Natural Product Research, 34(11), 1505-1514. [Link]
-
Ye, N., et al. (2004). Discovery of substituted N-phenyl nicotinamides as potent inducers of apoptosis using a cell- and caspase-based high throughput screening assay. Journal of Medicinal Chemistry, 47(7), 1747-1755. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proapoptotic effects of halogenated bis-phenylthiourea derivatives in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijcrt.org [ijcrt.org]
- 5. researchgate.net [researchgate.net]
- 6. In vitro cytotoxicity evaluation of thiourea derivatives bearing Salix sp. constituent against HK-1 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A novel synthetic 1,3-phenyl bis-thiourea compound targets microtubule polymerization to cause cancer cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of 1-Phenyl-3-guanylthiourea and its Urea Analog for Researchers
In the pursuit of novel therapeutic agents, the nuanced interplay of structure and function is a central theme. The substitution of a single atom can dramatically alter a molecule's physicochemical properties and, consequently, its biological activity. This guide provides an in-depth, head-to-head comparison of 1-Phenyl-3-guanylthiourea (PGTU) and its direct oxygen analog, 1-Phenyl-3-guanylurea (PGU), for researchers, scientists, and drug development professionals. While direct comparative studies on these specific analogs are not abundant in the literature, we can extrapolate a robust comparison based on the well-documented properties of their parent scaffolds: thioureas and ureas.[1][2]
Physicochemical Properties: A Tale of Two Chalcogens
The replacement of the oxygen atom in the urea moiety with a sulfur atom to form a thiourea introduces significant changes in the molecule's electronic and steric character.[3] Thiourea derivatives are generally more lipophilic than their urea counterparts, a property that can enhance membrane permeability and potentially lead to different pharmacokinetic profiles.[3]
| Property | This compound (PGTU) | 1-Phenyl-3-guanylurea (PGU) |
| Molecular Formula | C₈H₁₀N₄S[4] | C₈H₁₀N₄O |
| Molecular Weight | 194.26 g/mol [5] | 178.19 g/mol |
| Appearance | White to off-white crystalline solid[6][7] | Predicted to be a crystalline solid |
| Melting Point | 165-170°C[5][6] | Not readily available |
| XLogP3 (Predicted) | 0.6[4] | Lower than PGTU (predicted) |
| Hydrogen Bond Donor Count | 3 | 3 |
| Hydrogen Bond Acceptor Count | 2 | 2 |
| Rotatable Bond Count | 2 | 2 |
Synthesis of PGTU and PGU
The synthesis of both PGTU and PGU can be approached through established chemical methodologies. A common precursor for both is phenylbiguanide, which can be synthesized from the reaction of aniline with dicyandiamide.[8][9]
Synthesis of this compound (PGTU):
PGTU can be synthesized by the reaction of phenylbiguanide with an isothiocyanate or by the reaction of N-cyanoguanidine with hydrogen sulfide followed by reaction with aniline.[10]
Synthesis of 1-Phenyl-3-guanylurea (PGU):
The synthesis of PGU can be achieved by reacting phenylbiguanide with a cyanate salt under acidic conditions or through the hydrolysis of a corresponding cyano-containing precursor. The synthesis of biguanide derivatives is well-documented, often involving the reaction of an amine with dicyandiamide in the presence of an acid.[11][12]
Caption: Synthetic workflow for PGTU and PGU.
Comparative Biological Activities
The structural difference between PGTU and PGU is expected to confer distinct biological activities.
Anticancer and Antimalarial Potential
Thiourea derivatives have demonstrated a broad spectrum of biological activities, including anticancer and antimalarial properties.[13][14][15] Specifically, guanylthiourea (GTU) derivatives have been identified as potential antimalarial agents.[13][16][17] The proposed mechanism for some of these compounds involves the inhibition of key enzymes in parasites, such as dihydrofolate reductase (PfDHFR).[13] In contrast, while urea-containing compounds are prevalent in medicinal chemistry, the specific anticancer and antimalarial activities of PGU are less documented. However, derivatives of both urea and thiourea have been investigated as anticancer agents.[18][19][20][21]
Modulation of ATP-Sensitive Potassium (K-ATP) Channels
ATP-sensitive potassium (K-ATP) channels are crucial in various physiological processes, and their modulation is a target for therapeutic intervention.[22] Levcromakalim, a known K-ATP channel opener, acts on the sulfonylurea receptor (SUR) subunit of the channel.[22] Given the structural similarities of PGTU and PGU to sulfonylureas, it is plausible that they could interact with K-ATP channels. The difference in the urea versus thiourea moiety could lead to differential binding affinities and functional outcomes (opening vs. inhibition) at the SUR subunit.
Caption: Experimental workflow for comparative analysis.
Conclusion
The subtle yet significant structural variation between this compound and 1-Phenyl-3-guanylurea provides a compelling case study in medicinal chemistry. Based on the established principles of urea and thiourea analogs, PGTU is anticipated to be more lipophilic and potentially exhibit distinct biological activities, particularly in the realms of anticancer and antimalarial research. The proposed experimental protocols offer a clear roadmap for a direct, data-driven comparison of these two compounds, which will be invaluable for researchers aiming to develop novel therapeutics.
References
- BenchChem. (n.d.). Application Notes and Protocols for Cell-Based Cytotoxicity Assays: MTT and XTT.
- Abcam. (n.d.). MTT assay protocol.
- Kumar, A., et al. (2017). Guanylthiourea derivatives as potential antimalarial agents: Synthesis, in vivo and molecular modelling studies. European Journal of Medicinal Chemistry, 135, 339-348.
- MDPI. (n.d.). Biguanide-Based Synthesis of 1,3,5-Triazine Derivatives with Anticancer Activity and 1,3,5-Triazine Incorporated Calcium Citrate Nanoparticles.
- BenchChem. (n.d.). Application Notes and Protocols for 6-Methyl-1,4-naphthoquinone Cytotoxicity Assays (MTT, XTT).
- SciSpace. (n.d.). A practical guide to arylbiguanides Synthesis and structural characterization.
- BenchChem. (n.d.). Application Notes and Protocols for Studying ATP-Sensitive Potassium Channel Function with Foslevcromakalim.
- SynHet. (n.d.). This compound.
- National Center for Biotechnology Information. (n.d.). Synthetic accesses to biguanide compounds.
- National Center for Biotechnology Information. (n.d.). Cell Viability Assays.
- Roche. (n.d.). Protocol Guide: XTT Assay for Cell Viability and Proliferation.
- ResearchGate. (n.d.). Guanylthiourea derivatives as potential antimalarial agents: Synthesis, in vivo and molecular modelling studies | Request PDF.
- BenchChem. (n.d.). A Head-to-Head Comparison of (2-Aminophenyl)urea and its Thiourea Analog for Researchers.
- National Center for Biotechnology Information. (n.d.). Filling in the Gaps in Metformin Biodegradation: a New Enzyme and a Metabolic Pathway for Guanylurea.
- National Center for Biotechnology Information. (n.d.). Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis.
- PubMed. (n.d.). Synthesis and Evaluation of 1-Substituted-Biguanide Derivatives as Anti-Diabetic Agents for Type II Diabetes Insulin Resistant.
- National Center for Biotechnology Information. (n.d.). Measuring and Evaluating the Role of ATP-Sensitive K+ Channels in Cardiac Muscle.
- Google Patents. (n.d.). JPH1171339A - Method for producing biguanide salts.
- ResearchGate. (n.d.). Electronic Structure and Reactivity of Guanylthiourea: A Quantum Chemical Study | Request PDF.
- Kent Academic Repository. (n.d.). Synthesis of Thiourea and Guanidine Derivatives and Testing for Biological Activity.
- Biointerface Research in Applied Chemistry. (n.d.). Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity.
- MDPI. (n.d.). Urea and Thiourea Derivatives in Modern Drug Discovery and Medicinal Chemistry.
- National Center for Biotechnology Information. (n.d.). Methods of Measuring Mitochondrial Potassium Channels: A Critical Assessment.
- ResearchGate. (n.d.). (a) Urea and thiourea analogs with anticancer activity. (b) The design....
- MySkinRecipes. (n.d.). This compound.
- ResearchGate. (n.d.). Filling in the Gaps in Metformin Biodegradation: A New Enzyme and a Metabolic Pathway for Guanylurea.
- National Center for Biotechnology Information. (n.d.). Phenylthiourea | C7H8N2S | CID 676454.
- National Center for Biotechnology Information. (n.d.). Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives.
- Organic Syntheses. (n.d.). guanylthiourea.
- National Center for Biotechnology Information. (n.d.). Analysis of KATP Channels Opening Probability of Hippocampus Cells Treated with Kainic Acid.
- PubChemLite. (n.d.). This compound (C8H10N4S).
- MySkinRecipes. (n.d.). This compound.
- TCI Chemicals. (n.d.). This compound | 15989-47-6.
- National Center for Biotechnology Information. (n.d.). Effects of guanylurea, the transformation product of the antidiabetic drug metformin, on the health of brown trout (Salmo trutta f. fario).
- ResearchGate. (n.d.). Potassium channel openers modulate ATPase activity. A) Potassium... | Download Scientific Diagram.
- National Center for Biotechnology Information. (n.d.). Synthesis and Properties of 1,3-Disubstituted Ureas Containing (Adamantan-1-yl)(phenyl)methyl Fragment Based on One-Pot Direct Adamantane Moiety Inclusion.
- PubMed. (n.d.). Synthesis and Pharmacological Evaluation of 1-Phenyl-3-Thiophenylurea Derivatives as Cannabinoid Type-1 Receptor Allosteric Modulators.
- ResearchGate. (n.d.). Synthesis and Use of Thiourea Derivative (1-Phenyl-3- Benzoyl-2-Thiourea) for Extraction of Cadmium Ion.
- Synthesis and activity evaluation of phenylurea derivatives as potent antitumor agents. (n.d.).
- ResearchGate. (n.d.). Co-occurrence, toxicity, and biotransformation pathways of metformin and its intermediate product guanylurea: Current state and future prospects for enhanced biodegradation strategy.
- MDPI. (n.d.). Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors.
- PubMed. (n.d.). Filling in the Gaps in Metformin Biodegradation: a New Enzyme and a Metabolic Pathway for Guanylurea.
- ResearchGate. (n.d.). (PDF) Synthesis and In Vitro Antiproliferative Activity of New 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea Scaffold-Based Compounds.
- ResearchGate. (n.d.). Synthesis of Phenylurea Derivatives & Their Evaluation as Antihyperglycaemic Agents.
Sources
- 1. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. PubChemLite - this compound (C8H10N4S) [pubchemlite.lcsb.uni.lu]
- 5. This compound [myskinrecipes.com]
- 6. This compound [myskinrecipes.com]
- 7. This compound | 15989-47-6 | TCI AMERICA [tcichemicals.com]
- 8. mdpi.com [mdpi.com]
- 9. scispace.com [scispace.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Synthesis and Evaluation of 1-Substituted-Biguanide Derivatives as Anti-Diabetic Agents for Type II Diabetes Insulin Resistant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. JPH1171339A - Method for producing biguanide salts - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. kar.kent.ac.uk [kar.kent.ac.uk]
- 15. biointerfaceresearch.com [biointerfaceresearch.com]
- 16. Guanylthiourea derivatives as potential antimalarial agents: Synthesis, in vivo and molecular modelling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-Phenyl-3-guanylthiourea
For laboratory professionals engaged in research and drug development, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a robust safety culture. This guide provides a detailed, scientifically-grounded protocol for the proper disposal of 1-Phenyl-3-guanylthiourea. Our approach moves beyond simple checklists to explain the causality behind each procedural step, ensuring a self-validating system of safety and compliance.
Foundational Hazard Assessment: Understanding the Risk Profile
This compound and its structural analogs, such as phenylthiourea, present significant health hazards that dictate the stringent disposal protocols required.[1] Understanding these risks is the first step in preventing exposure and environmental contamination. The compound is classified as harmful if ingested or inhaled and can cause severe overexposure leading to injury or death.[2] Specific hazards associated with phenylthiourea, a closely related compound, include being fatal if swallowed and the potential to cause an allergic skin reaction.[3][4]
The primary routes of exposure are inhalation of dust particles and skin contact. Therefore, all handling and disposal procedures are designed to minimize dust generation and prevent direct contact.
Table 1: Hazard Profile and Required Personal Protective Equipment (PPE)
| Hazard Classification | Description & GHS Statements | Required PPE & Engineering Controls | Rationale |
| Acute Oral Toxicity | Fatal if swallowed (H300).[3][4] Harmful if ingested (No H-statement available).[2] | Do not eat, drink, or smoke when using this product.[3] Wash hands and any exposed skin thoroughly after handling.[3] | Prevents accidental ingestion, which is a primary and severe hazard. |
| Acute Inhalation Toxicity | Harmful if inhaled (No H-statement available).[2] | Use only under a chemical fume hood or in a well-ventilated area with local exhaust.[1][2] If dust is generated, a NIOSH-approved respirator is required.[1] | Prevents inhalation of toxic dust, a major route of exposure. Engineering controls are the first line of defense. |
| Skin Irritation/Sensitization | Causes skin irritation (H315).[5] May cause an allergic skin reaction (H317).[3] | Wear chemical-resistant gloves (e.g., nitrile, neoprene).[1][3] Wear a lab coat; wash contaminated clothing before reuse.[3][5] | Protects skin from direct contact, which can lead to irritation and sensitization upon repeated exposure. |
| Eye Irritation | Causes serious eye irritation (H319).[5] | Wear safety goggles with side shields or a face shield.[1] | Protects eyes from accidental splashes or contact with airborne dust particles. |
The Core Directive: Waste Characterization and Disposal
All waste containing this compound must be treated as hazardous waste.[1] Under no circumstances should this chemical or its containers be disposed of in standard trash or washed down the drain.[6] Disposal must always comply with federal, state, and local regulations and be carried out by qualified personnel.[2]
The universally recommended disposal method is to send the material to an approved waste disposal plant.[1][3][4] A potential treatment method involves dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber system to manage toxic combustion byproducts like nitrogen and sulfur oxides.[2][3]
Procedural Walkthrough: Step-by-Step Disposal Protocols
The following protocols provide clear, actionable steps for managing different waste streams contaminated with this compound.
-
Segregation and Labeling:
-
Keep waste this compound in its original container or a designated, compatible, and clearly labeled hazardous waste container.
-
The label must read "Hazardous Waste" and clearly identify the contents ("this compound"). Include the date of accumulation.
-
-
Storage:
-
Collection:
-
Arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor. Do not attempt to transport hazardous waste personally.
-
-
Solid Waste:
-
Collect all contaminated solid waste, including gloves, weigh paper, pipette tips, and disposable lab coats, in a designated hazardous waste bag or container.
-
This container must be clearly labeled as "Hazardous Waste" with the chemical contaminant identified.
-
-
Sharps:
-
Contaminated needles, scalpels, or other sharps must be placed in a designated, puncture-proof sharps container for hazardous chemical waste.
-
-
Glassware:
-
Decontamination: Whenever possible, decontaminate reusable glassware. Rinse the glassware three times with a suitable solvent (e.g., ethanol or acetone). The rinsate from these washes is considered hazardous waste and must be collected in a designated liquid hazardous waste container.
-
Disposal: If decontamination is not feasible, the glassware must be disposed of as solid hazardous waste.
-
Immediate and appropriate action is critical in the event of a spill to mitigate exposure and environmental release.
-
Minor Spill (Small amount of solid):
-
Evacuate and Secure: Ensure the area is well-ventilated. Alert others in the immediate vicinity.
-
PPE: Don appropriate PPE as listed in Table 1, including a respirator if dust is present.
-
Containment: Use dry cleanup procedures. DO NOT use water, as this can create a hazardous slurry and increase the contaminated area.
-
Cleanup: Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand). Carefully sweep or scoop the material into a designated hazardous waste container.[1][2][8] Avoid any actions that generate dust.[1][8]
-
Final Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol). Place the cloth in the solid hazardous waste container.
-
Reporting: Report the incident to your laboratory supervisor and EHS department.
-
-
Major Spill:
-
Evacuate: Immediately evacuate the area.
-
Alert: Alert your institution's emergency responders and EHS department.[1] Provide them with the location and nature of the spill.
-
Isolate: If it is safe to do so, close the doors to the affected area to contain any airborne dust. Prevent entry by unauthorized personnel.
-
Do Not Attempt Cleanup: Allow only trained emergency responders to handle major spills.
-
Disposal Decision Workflow
This diagram provides a logical pathway for researchers to follow when handling waste streams containing this compound.
Caption: Disposal decision workflow for this compound waste.
References
-
West Liberty University. (n.d.). N-Phenylthiourea Safety Data Sheet. Retrieved from West Liberty University. [Link]
- Google Patents. (n.d.). Method for treating waste liquid containing thiourea and apparatus.
-
DUBI CHEM. (n.d.). THIOUREA PURIFIED. Retrieved from DUBI CHEM. [Link]
-
Fisher Scientific. (2024, February 16). N-Phenylthiourea Safety Data Sheet. Retrieved from Fisher Scientific. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. cloudfront.zoro.com [cloudfront.zoro.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. This compound - Safety Data Sheet [chemicalbook.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. fishersci.de [fishersci.de]
- 8. datasheets.scbt.com [datasheets.scbt.com]
Mastering the Safe Handling of 1-Phenyl-3-guanylthiourea: A Guide for Laboratory Professionals
For the diligent researcher and scientist, the pursuit of discovery is paramount. However, this pursuit must be anchored in an unwavering commitment to safety. This guide provides essential, immediate, and comprehensive information for the safe handling and disposal of 1-Phenyl-3-guanylthiourea. By understanding the "why" behind each procedural step, you will not only ensure your personal safety but also contribute to a culture of excellence and responsibility within your laboratory.
Immediate Safety Briefing: Understanding the Risks
This compound is a chemical that requires careful handling to mitigate potential health risks. According to safety data sheets, it is known to cause skin and eye irritation[1]. While specific toxicity data for this compound is limited, structurally similar compounds like 1-phenyl-2-thiourea are classified as fatal if swallowed and may cause an allergic skin reaction[2][3][4][5]. Therefore, a cautious and well-informed approach is essential.
Primary Hazards:
-
Skin Irritation: Direct contact can lead to redness, itching, and inflammation[1].
-
Serious Eye Irritation: Contact with eyes can cause significant irritation and potential damage[1].
-
Potential for Allergic Skin Reaction: Similar compounds are known skin sensitizers, meaning repeated exposure could lead to an allergic response[2][3][4].
-
Harmful if Ingested or Inhaled: While specific data is lacking, it is prudent to assume toxicity via these routes of exposure[6].
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling this compound. The following table outlines the minimum required PPE for various laboratory operations.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Dry Powder) | Safety goggles with side shields or a face shield[7]. | Chemical-resistant gloves (e.g., nitrile, neoprene)[7]. | Lab coat. | NIOSH-approved respirator with a particulate filter, especially if dust may be generated[2][6][7]. |
| Solution Preparation and Handling | Safety goggles with side shields[7]. | Chemical-resistant gloves. | Lab coat. | To be used in a well-ventilated area, preferably a chemical fume hood[6][7]. |
| Spill Cleanup | Safety goggles and a face shield. | Heavy-duty, chemical-resistant gloves. | Impervious coveralls or apron over a lab coat[7]. | NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates[7]. |
| Waste Disposal | Safety goggles. | Chemical-resistant gloves. | Lab coat. | Not generally required if handling sealed waste containers. |
Operational Plan: From Receipt to Disposal
A systematic workflow is crucial for minimizing exposure and preventing contamination. The following diagram illustrates the key stages of handling this compound within a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
Step-by-Step Handling Procedures
1. Preparation and Engineering Controls:
-
Always handle this compound in a well-ventilated area. A chemical fume hood is highly recommended, especially when working with the solid form, to minimize inhalation of dust[6][7].
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Before beginning work, clearly label all containers with the chemical name and appropriate hazard warnings.
2. Weighing and Solution Preparation:
-
When weighing the solid, use a balance inside a chemical fume hood or a ventilated balance enclosure to control dust.
-
To avoid generating dust, handle the powder gently.
-
When preparing solutions, add the solid to the solvent slowly to prevent splashing.
3. Experimental Use:
-
Avoid direct contact with skin, eyes, and clothing.
-
If there is a risk of splashing, use a face shield in addition to safety goggles.
-
Keep containers closed when not in use.
4. Decontamination and Spill Management:
-
In case of a minor spill, wear appropriate PPE, and carefully sweep or scoop up the solid material, avoiding dust generation[7]. Place the material in a labeled, sealed container for disposal[7].
-
For liquid spills, absorb with an inert material and place in a sealed container for disposal.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
For large spills, evacuate the area and contact your institution's environmental health and safety department.
Disposal Plan: Responsible Waste Management
Proper disposal is a critical step in the chemical lifecycle to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: All waste materials contaminated with this compound, including unused product, contaminated gloves, and absorbent materials, should be collected in a clearly labeled, sealed, and appropriate waste container.
-
Disposal Method: The primary method of disposal is through an approved hazardous waste program. You may be able to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber system[6].
-
Consultation: Always consult with your institution's environmental health and safety department for specific guidance on waste disposal procedures and to ensure compliance with all federal, state, and local regulations[6][7].
By adhering to these guidelines, you can confidently and safely handle this compound, ensuring a secure environment for yourself and your colleagues while advancing your research.
References
-
Safety Data Sheet - West Liberty University. West Liberty University. [Link]
-
SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific. [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
